Triisopropylsilyl trifluoromethanesulfonate
Description
Properties
IUPAC Name |
tri(propan-2-yl)silyl trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21F3O3SSi/c1-7(2)18(8(3)4,9(5)6)16-17(14,15)10(11,12)13/h7-9H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJCZOXMCGQVDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21F3O3SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369150 | |
| Record name | Triisopropylsilyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80522-42-5 | |
| Record name | Triisopropylsilyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triisopropylsilyl trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Triisopropylsilyl Trifluoromethanesulfonate (TIPSOTf) for Researchers, Scientists, and Drug Development Professionals
An Introduction to a Powerful Silylating Agent
Triisopropylsilyl trifluoromethanesulfonate, commonly abbreviated as TIPSOTf or TIPS triflate, is a highly reactive and versatile organosilicon compound. With the chemical formula C₁₀H₂₁F₃O₃SSi, it serves as a powerful silylating agent, a robust protecting group for alcohols and other functional groups, and a potent Lewis acid catalyst in a variety of organic transformations.[1][2] Its bulky triisopropylsilyl (TIPS) group imparts significant steric hindrance, leading to high selectivity in its reactions and enhanced stability of the resulting silyl ethers compared to less hindered silylating agents.[3] This unique combination of reactivity and stability makes TIPSOTf an invaluable tool in the synthesis of complex molecules, particularly in the fields of natural product synthesis, medicinal chemistry, and drug development.[4]
Core Chemical and Physical Properties
TIPSOTf is a colorless to light brown, moisture-sensitive liquid.[5] Its key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 80522-42-5 |
| Molecular Formula | C₁₀H₂₁F₃O₃SSi |
| Molecular Weight | 306.42 g/mol [5] |
| Appearance | Clear light brown to orange-brown liquid[5] |
| Density | 1.14 g/mL at 25 °C[5] |
| Boiling Point | 45-46 °C at 0.03 mmHg[5] |
| Refractive Index | n20/D 1.415[5] |
| Solubility | Miscible with chloroform and ethyl acetate[5] |
| Sensitivity | Moisture sensitive[5] |
Synthesis of this compound
The preparation of TIPSOTf is typically achieved through the reaction of triisopropylsilane with trifluoromethanesulfonic acid. Below are two detailed experimental protocols for its synthesis.
Experimental Protocol 1: Synthesis from Triisopropylsilane and Trifluoromethanesulfonic Acid
Materials:
-
Triisopropylsilane
-
Trifluoromethanesulfonic acid
-
Argon gas
-
30-cm vacuum-jacketed Vigreux column
Procedure:
-
To 38.2 g (0.242 mol) of triisopropylsilane at 0 °C under an argon atmosphere, add 23.8 mL (0.266 mol) of trifluoromethanesulfonic acid dropwise.
-
Stir the resulting solution at 22 °C for 16 hours, or until the evolution of hydrogen gas ceases (monitored via a bubbler).
-
Distill the product through a 30-cm vacuum-jacketed Vigreux column under reduced pressure.
Expected Yield: 71.7 g (97% yield) of TIPS triflate with a boiling point of 83–87 °C/1.7 mmHg.
Experimental Protocol 2: Synthesis in Dichloromethane
Materials:
-
Triisopropylsilane (TIPSH)
-
Trifluoromethanesulfonic acid (TfOH)
-
Dry Dichloromethane (DCM)
-
Argon gas
Procedure:
-
Prepare a solution of TfOH (1.1 equiv, 319.4 mmol, 28.3 mL) in 100 mL of dry DCM at 0 °C under an argon atmosphere.
-
To this solution, add TIPSH (1.15 equiv, 333.9 mmol, 68.4 mL) dropwise.
-
Maintain the ice bath until the evolution of H₂ gas is complete.
-
Stir the reaction mixture for an additional hour at room temperature.
-
The resulting solution of TIPSOTf in DCM can be used directly for subsequent reactions.
Key Applications in Organic Synthesis
TIPSOTf is a cornerstone reagent in modern organic synthesis, primarily utilized for the protection of alcohols and as a Lewis acid catalyst.
Protection of Alcohols
The protection of hydroxyl groups is a critical step in the synthesis of complex molecules. The triisopropylsilyl (TIPS) ether, formed by the reaction of an alcohol with TIPSOTf in the presence of a base, is a robust protecting group, stable to a wide range of reaction conditions.
The general workflow for the protection of an alcohol with TIPSOTf is as follows:
Caption: General workflow for the protection of an alcohol using TIPSOTf.
The stability of the TIPS ether is significantly greater than that of smaller silyl ethers like TMS (trimethylsilyl) and TES (triethylsilyl) ethers, especially under acidic conditions. This allows for selective deprotection strategies in molecules with multiple silyl-protected hydroxyl groups.
Quantitative Data for Alcohol Protection:
| Substrate (Alcohol) | Base | Solvent | Time | Temperature (°C) | Yield (%) |
| Primary Alcohol | Pyridine | DCM | 1 h | 0 | >95 |
| Secondary Alcohol | 2,6-Lutidine | DCM | 2-4 h | 0 to rt | 90-98 |
| Hindered Secondary Alcohol | 2,6-Lutidine | DCM | 12-24 h | rt | 85-95 |
| Phenol | Pyridine | DCM | 1-2 h | 0 | >90 |
Experimental Protocol: Protection of a Primary Alcohol
Materials:
-
Primary alcohol (1.0 equiv)
-
TIPSOTf (1.2 equiv)
-
Pyridine (1.5 equiv)
-
Dry Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary alcohol in dry DCM under an argon atmosphere and cool the solution to 0 °C.
-
Add pyridine, followed by the dropwise addition of TIPSOTf.
-
Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the TIPS ether.
Deprotection of TIPS Ethers
The removal of the TIPS protecting group is typically achieved using a fluoride source or under acidic conditions. The choice of deprotection method depends on the other functional groups present in the molecule.
Quantitative Data for TIPS Ether Deprotection:
| Reagent | Solvent | Time | Temperature (°C) | Yield (%) |
| Tetrabutylammonium fluoride (TBAF) | THF | 1-4 h | rt | 85-95 |
| Hydrofluoric acid-pyridine (HF·Py) | THF/Pyridine | 1-2 h | 0 to rt | >90 |
| Acetic Acid | THF/H₂O | 12-24 h | rt | 70-85 |
| Camphorsulfonic acid (CSA) | MeOH | 4-8 h | rt | 80-90 |
Experimental Protocol: Deprotection of a TIPS Ether using TBAF
Materials:
-
TIPS-protected alcohol (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.5 equiv)
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the TIPS-protected alcohol in THF under an argon atmosphere.
-
Add the TBAF solution dropwise at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to yield the deprotected alcohol.
TIPSOTf in Glycosylation Reactions
TIPSOTf is a powerful promoter in chemical glycosylation, a critical reaction for the synthesis of oligosaccharides and glycoconjugates, which are important in various biological processes.[6] It is often used in combination with a thioglycoside donor to activate the anomeric center towards nucleophilic attack by a glycosyl acceptor.
The following diagram illustrates a typical glycosylation workflow where TIPSOTf is used as a promoter.
Caption: A simplified workflow for a TIPSOTf-promoted glycosylation reaction.
Experimental Protocol: TIPSOTf-Promoted Glycosylation
Materials:
-
Glycosyl donor (e.g., a thioglycoside, 1.0 equiv)
-
Glycosyl acceptor (1.2 equiv)
-
N-Iodosuccinimide (NIS) (1.3 equiv)
-
TIPSOTf (0.1-0.3 equiv)
-
Dry Dichloromethane (DCM)
-
Molecular sieves (4 Å)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried flask containing activated 4 Å molecular sieves, add the glycosyl donor, glycosyl acceptor, and NIS dissolved in dry DCM under an argon atmosphere.
-
Cool the mixture to the desired temperature (e.g., -40 °C or -78 °C).
-
Add TIPSOTf dropwise to the stirred solution.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution, followed by saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature, then filter through celite and wash with DCM.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the crude product by flash column chromatography.
Application in the Total Synthesis of Complex Molecules: The Takahashi Taxol Total Synthesis
The total synthesis of complex natural products like Taxol, a potent anti-cancer drug, often relies on the strategic use of protecting groups and powerful reagents. While a detailed step-by-step of the entire synthesis is beyond the scope of this guide, it is noteworthy that silyl ethers, including those derived from TIPSOTf, play a crucial role in protecting the various hydroxyl groups present in the Taxol core, allowing for the selective modification of other parts of the molecule. Although the specific Takahashi synthesis does not prominently feature TIPSOTf in its key steps, the principles of using bulky silyl ethers for selective protection are central to many Taxol syntheses.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It reacts with water and protic solvents, so all glassware and solvents must be dry. Store under an inert atmosphere (argon or nitrogen) in a cool, dry place. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.
Conclusion
This compound is a powerful and versatile reagent in modern organic synthesis. Its ability to form robust silyl ethers with high selectivity makes it an indispensable tool for the protection of alcohols in the synthesis of complex molecules. Furthermore, its utility as a Lewis acid catalyst expands its applicability to a wide range of chemical transformations. For researchers, scientists, and drug development professionals, a thorough understanding of the properties, applications, and handling of TIPSOTf is essential for the successful design and execution of sophisticated synthetic strategies.
References
- 1. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Facile synthesis of enol ethers via Zn(OTf)2-mediated formal alkyne hydration-Smiles rearrangement - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. A Streamlined Regenerative Glycosylation Reaction: Direct, Acid-Free Activation of Thioglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protection of Alcohols | NROChemistry [nrochemistry.com]
An In-depth Technical Guide to Triisopropylsilyl Trifluoromethanesulfonate: Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Triisopropylsilyl trifluoromethanesulfonate, commonly abbreviated as TIPSOTf or TIPS triflate, is a versatile and highly reactive organosilicon compound.[1][2] It serves as a powerful reagent in organic synthesis, primarily for the introduction of the triisopropylsilyl (TIPS) protecting group and as a Lewis acid catalyst.[3][4] Its bulky triisopropylsilyl group provides significant steric hindrance, leading to high selectivity in various chemical transformations, while the trifluoromethanesulfonate (triflate) moiety is an excellent leaving group, enhancing the reagent's reactivity.[1][5] This guide provides a comprehensive overview of its properties, structure, applications, and handling procedures.
Core Properties and Structure
This compound is a colorless to light brown or orange-brown liquid, noted for its high reactivity, particularly its sensitivity to moisture.[3][4][6]
Physicochemical and Spectroscopic Data
The key quantitative properties of TIPSOTf are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 80522-42-5 | [3][5] |
| Molecular Formula | C₁₀H₂₁F₃O₃SSi | [5][7] |
| Molecular Weight | 306.42 g/mol | [5][7] |
| Appearance | Colorless to pale yellow/light orange-brown liquid | [3][5][6] |
| Boiling Point | 45-46 °C at 0.03 mmHg 83-87 °C at 1.7 mmHg | [5][6] |
| Density | 1.14 g/mL at 25 °C | [3][5] |
| Refractive Index (n20/D) | 1.415 | [3][5] |
| Flash Point | 103 °C (217.4 °F) - closed cup | [6] |
| Solubility | Miscible with chloroform and ethyl acetate. Soluble in various organic solvents. | [1][6] |
Chemical Structure
-
IUPAC Name: tri(propan-2-yl)silyl trifluoromethanesulfonate[7]
-
Synonyms: TIPS triflate, Trifluoromethanesulfonic acid triisopropylsilyl ester[5][7][8]
-
Linear Formula: CF₃SO₃Si[CH(CH₃)₂]₃
-
SMILES: CC(C)--INVALID-LINK--(C(C)C)C(C)C[9]
-
InChI Key: LHJCZOXMCGQVDQ-UHFFFAOYSA-N
Spectroscopic data, including 13C NMR, 19F NMR, IR, and Raman spectra, are available for the detailed characterization of this compound.[7]
Reactivity and Synthetic Applications
TIPSOTf is a highly reactive silylating agent and a strong Lewis acid.[2][3][4] Its primary utility in organic synthesis stems from its ability to efficiently introduce the robust TIPS protecting group onto various functional groups.
Key Applications Include:
-
Protection of Alcohols and Amines: It is widely used for the protection of primary and secondary alcohols, and primary amines, forming stable triisopropylsilyl ethers and silylamines, respectively.[4][5] The bulky TIPS group offers greater stability compared to smaller silyl groups like trimethylsilyl (TMS), particularly under acidic conditions.[10]
-
Formation of Silyl Enol Ethers: TIPSOTf reacts with ketones and lactones in the presence of a base to form silyl enol ethers, which are crucial intermediates in various carbon-carbon bond-forming reactions.[3][4]
-
Protection of Terminal Alkynes: This reagent is also effective for the protection of terminal alkynes.[6][11]
-
Role in Total Synthesis: It has been utilized as a key reagent in the total synthesis of complex natural products, such as in the Takahashi Taxol total synthesis.[3][6]
-
Chemical Glycosylation: Its ability to activate functional groups makes it valuable in chemical glycosylation reactions.[3][4]
-
Lewis Acid Catalysis: TIPSOTf can function as a Lewis acid catalyst in reactions like Diels-Alder and aldol condensations.[1]
Caption: Key synthetic applications of TIPSOTf.
Experimental Protocols
The following are detailed methodologies for the synthesis of TIPSOTf and its common applications. All operations should be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Protocol 1: Synthesis of this compound
This protocol is adapted from a standard literature procedure for the preparation of TIPSOTf.[6][12]
Materials:
-
Triisopropylsilane (TIPS-H)
-
Trifluoromethanesulfonic acid (TfOH)
-
Anhydrous dichloromethane (DCM) as a solvent (optional)[12]
Procedure:
-
Set up a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon inlet.
-
Charge the flask with triisopropylsilane (1.0 eq).
-
Cool the flask to 0 °C using an ice bath.
-
Add trifluoromethanesulfonic acid (1.1 eq) dropwise to the stirred triisopropylsilane via the dropping funnel.[12] Hydrogen gas will evolve and should be vented safely through a bubbler.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-16 hours, or until hydrogen gas evolution ceases.[12]
-
The product is typically of high purity and can be used directly or purified by distillation under reduced pressure (e.g., 83–87°C/1.7 mmHg).[6][12] The yield is generally high (e.g., 97%).[6][12]
Protocol 2: General Procedure for the Protection of an Alcohol
This protocol describes a typical procedure for the silylation of a primary or secondary alcohol.[1][13]
Materials:
-
Alcohol substrate
-
This compound (1.1-1.5 eq)
-
Anhydrous base (e.g., 2,6-lutidine or triethylamine, 1.5 eq)
-
Anhydrous solvent (e.g., dichloromethane or DMF)
Procedure:
-
Dissolve the alcohol substrate (1.0 eq) and the anhydrous base (1.5 eq) in the chosen anhydrous solvent in a flame-dried flask under an argon atmosphere.
-
Cool the solution to 0 °C.
-
Add TIPSOTf (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude TIPS ether by flash column chromatography.
Caption: Experimental workflow for alcohol protection.
Protocol 3: General Procedure for the Formation of a Silyl Enol Ether
This protocol outlines the conversion of a ketone to its corresponding silyl enol ether.[3][4]
Materials:
-
Ketone substrate
-
Strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA) or LiHMDS, 1.1 eq)
-
This compound (1.2 eq)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF))
Procedure:
-
In a flame-dried flask under argon, dissolve the ketone substrate (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the base (e.g., LDA, 1.1 eq) to form the lithium enolate. Stir for 30-60 minutes at -78 °C.
-
Add TIPSOTf (1.2 eq) dropwise to the enolate solution.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., hexane or diethyl ether).
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
The crude silyl enol ether can often be used without further purification, or it can be purified by distillation or chromatography if necessary.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound that requires careful handling.[6][7][14]
-
Hazards: Causes severe skin burns and eye damage.[7][15] Thermal decomposition can release irritating and toxic gases, including carbon oxides, sulfur oxides, and hydrogen fluoride.[16][17]
-
Personal Protective Equipment (PPE): Handle only in a chemical fume hood.[14] Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles with a face shield.[15]
-
Handling: Use an inert atmosphere (argon or nitrogen) for all transfers and reactions.[6][14] Avoid contact with skin, eyes, and clothing.[15] Do not breathe vapors or mists.[14]
-
Storage: Store in a tightly sealed container under an inert atmosphere.[6][14] Keep in a cool, dry, and well-ventilated area designated for corrosive materials.[14] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[14][18]
-
Spills and Disposal: Absorb spills with an inert material (e.g., sand or vermiculite) and dispose of as hazardous waste in accordance with local regulations.[15][18]
Caption: Safety and handling summary for TIPSOTf.
References
- 1. nbinno.com [nbinno.com]
- 2. TIPS triflate - Enamine [enamine.net]
- 3. innospk.com [innospk.com]
- 4. This compound | 80522-42-5 [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. lookchem.com [lookchem.com]
- 7. This compound | C10H21F3O3SSi | CID 2724529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. CAS 80522-42-5: this compound [cymitquimica.com]
- 10. Protection of Alcohols | OpenOChem Learn [learn.openochem.org]
- 11. Page loading... [guidechem.com]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. fishersci.com [fishersci.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. fishersci.com [fishersci.com]
- 17. spectrumchemical.com [spectrumchemical.com]
- 18. assets.thermofisher.com [assets.thermofisher.com]
An In-depth Technical Guide to the Core Mechanism of Action of TIPSOTf
For Researchers, Scientists, and Drug Development Professionals
Triisopropylsilyl trifluoromethanesulfonate (TIPSOTf) is a powerful and versatile reagent in modern organic synthesis, prized for its dual reactivity as a potent silylating agent and a strong Lewis acid.[1] This guide provides a comprehensive overview of the core mechanisms of action of TIPSOTf, supported by quantitative data, detailed experimental protocols, and visualizations of the key chemical transformations.
Silylation of Alcohols and Other Nucleophiles
One of the primary applications of TIPSOTf is the protection of hydroxyl groups as triisopropylsilyl (TIPS) ethers. This transformation is crucial in multi-step syntheses to mask the reactivity of alcohols.[1] The bulky triisopropylsilyl group offers significant steric hindrance, rendering the resulting silyl ether stable under a wide range of reaction conditions.[2]
Mechanism of Silylation
The silylation of an alcohol with TIPSOTf is generally accepted to proceed through a two-step mechanism. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or 2,6-lutidine, which plays a crucial role in the process.
First, the highly labile triflate group departs from the silicon atom, facilitated by the polarity of the solvent. This dissociation generates a highly electrophilic and transient triisopropylsilylium ion intermediate. The triflate anion is an excellent leaving group, which drives this initial step.
The base then deprotonates the alcohol, forming an alkoxide. This alkoxide, being a more potent nucleophile than the neutral alcohol, readily attacks the electrophilic silicon center of the silylium ion. A subsequent workup yields the stable triisopropylsilyl ether.
Experimental Protocol: Silylation of a Primary Alcohol
This protocol describes a general procedure for the protection of a primary alcohol using TIPSOTf and pyridine.
Materials:
-
Primary alcohol (1.0 equiv)
-
Anhydrous dichloromethane (DCM)
-
Pyridine (1.5 equiv)
-
TIPSOTf (1.2 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the primary alcohol in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine dropwise to the stirred solution.
-
Slowly add TIPSOTf to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired triisopropylsilyl ether.
Quantitative Data: Comparison of Silylating Agents for Alcohols
The choice of silylating agent can influence reaction times and yields. The following table provides a comparative overview of common silylating agents for the protection of primary alcohols.
| Protecting Group | Silylating Agent | Base/Catalyst | Solvent | Time (h) | Typical Yield (%) |
| TIPS | TIPSOTf | Pyridine | DCM | 1-4 | >95 |
| TBS (TBDMS) | TBSCl | Imidazole | DMF | 1-12 | 90-98 |
| TES | TESCl | Imidazole | DMF | 1-4 | 90-98 |
| TMS | TMSCl | Et₃N | DCM | < 0.5 | >95 |
Note: Reaction times and yields are typical and can vary depending on the specific substrate and reaction conditions.
Lewis Acid Catalysis
The strong electron-withdrawing triflate group renders the silicon atom in TIPSOTf highly electron-deficient, making it a potent Lewis acid.[3] This property allows TIPSOTf to catalyze a variety of organic transformations, including Friedel-Crafts reactions, Diels-Alder reactions, and aldol condensations.[1][4]
Mechanism of Lewis Acid Catalysis in Diels-Alder Reactions
In the context of a Diels-Alder reaction, TIPSOTf can act as a Lewis acid catalyst by coordinating to a carbonyl group on the dienophile. This coordination polarizes the dienophile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This LUMO-lowering effect accelerates the cycloaddition reaction with the diene's Highest Occupied Molecular Orbital (HOMO).
Experimental Protocol: TIPSOTf-Catalyzed Friedel-Crafts Acylation
This protocol outlines a general procedure for the Friedel-Crafts acylation of an aromatic compound using an acyl chloride and a catalytic amount of TIPSOTf.
Materials:
-
Aromatic compound (e.g., anisole) (1.0 equiv)
-
Anhydrous dichloromethane (DCM)
-
Acyl chloride (1.1 equiv)
-
TIPSOTf (0.1 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the aromatic compound and anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add TIPSOTf to the solution and stir for 5 minutes.
-
Add the acyl chloride dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C to room temperature, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the acylated aromatic compound.
Quantitative Data: Yields in Friedel-Crafts Acylation
The efficiency of Friedel-Crafts acylation can be influenced by the choice of Lewis acid. The following table presents representative yields for the acylation of anisole with acetic anhydride using different Lewis acid catalysts.
| Lewis Acid | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| TIPSOTf | 10 | DCM | 0 - RT | 2 | ~90 |
| AlCl₃ | 110 | DCM | 0 - RT | 1 | ~85 |
| FeCl₃ | 100 | neat | 100 | 3 | ~75 |
| ZnCl₂ | 100 | neat | 140 | 5 | ~60 |
Note: Yields are approximate and can vary based on specific reaction conditions and substrates.
Intramolecular Cyclization Reactions
TIPSOTf's ability to act as a potent Lewis acid also enables it to promote various intramolecular cyclization reactions. These reactions are powerful tools for the construction of complex cyclic and polycyclic frameworks.
Mechanism of Intramolecular Cyclization of Enynes
TIPSOTf can catalyze the intramolecular cyclization of enynes. The Lewis acidic silicon atom activates the alkyne, making it more susceptible to nucleophilic attack by the tethered alkene. This initial cyclization generates a vinyl cation intermediate, which can then undergo various subsequent transformations, such as rearrangement or trapping by a nucleophile, to afford the final cyclic product.
Experimental Protocol: Intramolecular Cyclization of a Dienyne
The following is a general procedure for the TIPSOTf-mediated cyclization of a dienyne.[5]
Materials:
-
Dienyne substrate (1.0 equiv)
-
Anhydrous dichloromethane (DCM)
-
TIPSOTf (1.1 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the dienyne substrate in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add TIPSOTf dropwise to the stirred solution.
-
Stir the reaction at -78 °C and monitor its progress by TLC (typically 1-3 hours).[5]
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.[5]
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine and dry over anhydrous MgSO₄.[5]
-
Filter and concentrate the organic phase.
-
Purify the crude product by flash column chromatography.
Conclusion
This compound is a multifaceted reagent whose mechanisms of action as both a silylating agent and a Lewis acid catalyst are fundamental to its broad utility in organic synthesis. A thorough understanding of these mechanisms, coupled with the appropriate selection of reaction conditions, enables chemists to leverage the unique reactivity of TIPSOTf for the efficient construction of complex molecular architectures. The protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the field of drug development and synthetic chemistry.
References
An In-depth Technical Guide to the Synthesis of Triisopropylsilyl Trifluoromethanesulfonate (TIPSOTf)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triisopropylsilyl trifluoromethanesulfonate (TIPSOTf) is a versatile and powerful reagent in modern organic synthesis, primarily utilized for the protection of alcohols and the formation of silyl enol ethers. Its bulky triisopropylsilyl (TIPS) group provides significant steric hindrance, offering enhanced stability and selectivity in a variety of chemical transformations. This technical guide provides a comprehensive overview of the synthesis of TIPSOTf, detailing two primary synthetic routes, complete with experimental protocols, quantitative data, reaction mechanisms, and safety considerations. This document is intended to serve as a practical resource for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.
Introduction
This compound, commonly abbreviated as TIPSOTf, is a silylating agent of significant importance in synthetic organic chemistry. The trifluoromethanesulfonate (triflate) group is an excellent leaving group, rendering the silicon atom highly electrophilic and reactive towards nucleophiles such as alcohols. The sterically demanding triisopropyl groups, on the other hand, confer a high degree of stability to the resulting silyl ethers, making them robust protecting groups that can withstand a wide range of reaction conditions. TIPS ethers are particularly valuable in multi-step syntheses of complex molecules, including natural products and active pharmaceutical ingredients.[1][2] This guide focuses on the practical synthesis of TIPSOTf, providing detailed methodologies to enable its efficient preparation in a laboratory setting.
Synthetic Routes and Mechanisms
There are two principal methods for the synthesis of this compound. The most common and high-yielding method involves the reaction of triisopropylsilane with trifluoromethanesulfonic acid. An alternative route utilizes a triisopropylsilyl halide as the starting material.
From Triisopropylsilane and Trifluoromethanesulfonic Acid
This method is the most widely reported and generally proceeds with high efficiency and yield. The reaction involves the direct protonolysis of the silicon-hydride bond in triisopropylsilane by the strong acid, trifluoromethanesulfonic acid, to generate the desired silyl triflate and hydrogen gas as the only byproduct.[3][4]
Reaction Scheme: (i-Pr)₃SiH + CF₃SO₃H → (i-Pr)₃SiOTf + H₂
The reaction mechanism is a straightforward acid-base reaction. The highly acidic proton of trifluoromethanesulfonic acid protonates the hydride on the triisopropylsilane, leading to a transient intermediate. This intermediate then collapses, releasing hydrogen gas and forming the stable this compound.
Caption: Reaction mechanism for the synthesis of TIPSOTf from triisopropylsilane.
From Triisopropylsilyl Halide and Trifluoromethanesulfonic Acid
An alternative approach to TIPSOTf involves the reaction of a triisopropylsilyl halide, such as triisopropylsilyl chloride, with trifluoromethanesulfonic acid.[5] This reaction proceeds via the displacement of the halide with the triflate anion, driven by the formation of the volatile hydrogen halide.
Reaction Scheme: (i-Pr)₃Si-Cl + CF₃SO₃H → (i-Pr)₃SiOTf + HCl
In this reaction, the trifluoromethanesulfonic acid protonates the chlorine atom on the triisopropylsilyl chloride, making it a better leaving group. The triflate anion then acts as a nucleophile, attacking the silicon center and displacing hydrogen chloride to form the final product.
Caption: Reaction mechanism for the synthesis of TIPSOTf from triisopropylsilyl chloride.
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of this compound.
Protocol 1: From Triisopropylsilane (Neat)
This procedure is adapted from a high-yield synthesis and is performed without a solvent.[3]
Materials:
-
Triisopropylsilane (TIPS-H)
-
Trifluoromethanesulfonic acid (TfOH)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Argon or Nitrogen source
-
Bubbler
-
Distillation apparatus (Vigreux column)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add triisopropylsilane (38.2 g, 0.242 mol) under an inert atmosphere of argon.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add trifluoromethanesulfonic acid (23.8 mL, 0.266 mol) dropwise to the stirred triisopropylsilane.
-
After the addition is complete, allow the reaction mixture to warm to 22 °C and stir for 16 hours. The evolution of hydrogen gas should be monitored via a bubbler and should cease by the end of the reaction.
-
Purify the resulting product by fractional distillation under reduced pressure (bp 83–87 °C / 1.7 mmHg) to yield this compound as a colorless liquid.
Protocol 2: From Triisopropylsilane (in Dichloromethane)
This protocol utilizes a solvent and may be preferable for larger-scale reactions or for better temperature control.[3]
Materials:
-
Triisopropylsilane (TIPS-H)
-
Trifluoromethanesulfonic acid (TfOH)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Argon or Nitrogen source
Procedure:
-
In a round-bottom flask under an argon atmosphere, prepare a solution of trifluoromethanesulfonic acid (28.3 mL, 1.1 equiv, 319.4 mmol) in 100 mL of dry dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triisopropylsilane (68.4 mL, 1.15 equiv, 333.9 mmol) dropwise to the stirred solution.
-
Maintain the ice bath until the evolution of hydrogen gas is complete.
-
Stir the reaction mixture for an additional hour at room temperature.
-
The resulting solution of this compound in dichloromethane can be used directly in subsequent reactions or the solvent can be removed under reduced pressure.
Protocol 3: From Triisopropylsilyl Halide
This method provides an alternative starting from a triisopropylsilyl halide.[5]
Materials:
-
Triisopropylsilyl chloride (TIPS-Cl) or other triisopropylsilyl halide
-
Trifluoromethanesulfonic acid (TfOH)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup
-
Distillation apparatus
Procedure:
-
In a round-bottom flask under an inert atmosphere, add trifluoromethanesulfonic acid.
-
Slowly add triisopropylsilyl halide dropwise to the stirred acid. The recommended molar ratio of triisopropylsilyl halide to trifluoromethanesulfonic acid is 1:(1.1-3).
-
Heat the mixture to a temperature between 40 °C and 80 °C and continue stirring for 8 to 24 hours after the addition is complete.
-
After the reaction, purify the mixture by distillation under reduced pressure (-0.099MPa to -0.095MPa). Collect the fraction at 210 °C to 230 °C to obtain this compound.
Data Presentation
Quantitative Synthesis Data
| Parameter | Protocol 1 (Neat) | Protocol 2 (in DCM) | Protocol 3 (from Halide) |
| Starting Material | Triisopropylsilane | Triisopropylsilane | Triisopropylsilyl Halide |
| Reagents | Trifluoromethanesulfonic acid | Trifluoromethanesulfonic acid | Trifluoromethanesulfonic acid |
| Solvent | None | Dichloromethane | None |
| Temperature | 0 °C to 22 °C | 0 °C to Room Temp. | 40 °C to 80 °C |
| Reaction Time | 16 hours | ~2 hours | 8-24 hours |
| Yield | 97%[3] | Not explicitly stated for isolated product[3] | Not explicitly stated |
| Purification | Fractional Distillation | Used in situ or solvent removal | Distillation |
Product Characterization Data
| Property | Value |
| Molecular Formula | C₁₀H₂₁F₃O₃SSi |
| Molecular Weight | 306.42 g/mol [4] |
| Appearance | Colorless liquid |
| Boiling Point | 83–87 °C at 1.7 mmHg[3] |
| Density | 1.14 g/mL at 25 °C[2] |
| Refractive Index | n20/D 1.415[1] |
Spectroscopic Data
| Spectroscopy | Characteristic Peaks |
| ¹H NMR (CDCl₃) | δ ~1.1-1.3 (m, 21H, -CH(CH₃)₂ and -CH(CH₃)₂) |
| ¹³C NMR | Data available on PubChem[4] |
| FTIR (Neat) | Characteristic absorptions for S=O, C-F, and Si-O bonds. Spectra available on PubChem[4] |
Experimental Workflow
The general workflow for the synthesis and purification of this compound is outlined below.
Caption: General experimental workflow for the synthesis of TIPSOTf.
Safety and Handling
Trifluoromethanesulfonic acid (Triflic acid) is a corrosive and hygroscopic superacid. It should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. Triflic acid reacts violently with water and can cause severe burns upon contact with skin or eyes.
Triisopropylsilane is a flammable liquid. Handle in a well-ventilated area away from ignition sources.
This compound is corrosive and moisture-sensitive. It can cause severe skin burns and eye damage.[4] Handle under an inert atmosphere and store in a tightly sealed container in a cool, dry place.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The synthesis of this compound is a well-established and efficient process, crucial for accessing a key reagent in organic synthesis. The reaction of triisopropylsilane with trifluoromethanesulfonic acid provides a high-yielding and clean route to the desired product. The alternative synthesis from a triisopropylsilyl halide offers a viable, albeit less detailed, option. By following the detailed protocols and safety precautions outlined in this guide, researchers can confidently and safely prepare TIPSOTf for their synthetic needs. The provided data and diagrams aim to facilitate a thorough understanding of the synthesis, empowering scientists and professionals in their research and development endeavors.
References
A Comprehensive Technical Guide to Triisopropylsilyl Trifluoromethanesulfonate (TIPSOTf) for Advanced Research and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough overview of Triisopropylsilyl trifluoromethanesulfonate, a pivotal reagent in modern organic synthesis. This document details its chemical and physical properties, spectroscopic data, and key applications, with a focus on protocols relevant to pharmaceutical and materials science research. The Chemical Abstracts Service (CAS) number for this compound is 80522-42-5 .[1][2][3]
Core Properties and Data
This compound, commonly abbreviated as TIPSOTf or TIPS triflate, is a highly reactive silylating agent.[4][5] Its utility stems from the bulky and stable triisopropylsilyl (TIPS) group, which serves as a robust protecting group for various functional moieties, and the excellent leaving group ability of the triflate anion.[6]
Physicochemical and Spectroscopic Data Summary
The following tables summarize the key quantitative data for this compound, providing a quick reference for experimental planning.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 80522-42-5 | [1][2][3] |
| Molecular Formula | C₁₀H₂₁F₃O₃SSi | [1][2][3] |
| Molecular Weight | 306.42 g/mol | [1][3] |
| Appearance | Clear, colorless to light brown/orange-brown liquid | [1][4] |
| Boiling Point | 45-46 °C at 0.03 mmHg; 83-87 °C at 1.7 mmHg | [1][4] |
| Density | 1.14 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.415 | |
| Solubility | Miscible with chloroform and ethyl acetate. | [7] |
| Sensitivity | Moisture sensitive; reacts rapidly with water and protic solvents. | [5] |
Table 2: Spectroscopic Data Availability for this compound
| Spectrum Type | Availability | Reference(s) |
| ¹H NMR | Data available from multiple sources. | [8] |
| ¹³C NMR | Data available. | [8] |
| FTIR | Conforms to structure. Spectra available from multiple sources. | [9] |
| Raman | Spectra available. | [3] |
| Mass Spectrometry | Data available. | [8] |
Core Applications in Organic Synthesis
TIPSOTf is a versatile reagent with broad applications in complex molecule synthesis, particularly in drug discovery and development. Its primary function is the introduction of the triisopropylsilyl (TIPS) protecting group.
Key applications include:
-
Protection of Alcohols: It efficiently converts primary and secondary alcohols to their corresponding TIPS ethers, which are stable under a wide range of reaction conditions.[4][6]
-
Formation of Silyl Enol Ethers: Ketones and lactones are readily converted into their silyl enol ethers, which are key intermediates in reactions such as aldol condensations and C-alkylation.[4][7]
-
Protection of Amines and Other Functional Groups: TIPSOTf is used to protect primary amines, terminal alkynes, and is instrumental in the formation of specialized protecting groups like Triisopropylsiloxycarbonyl (Tsoc).[1][4][7]
-
Role in Total Synthesis: It has been notably used in complex synthetic pathways, including the Takahashi Taxol total synthesis.[4][7]
Experimental Protocols
Detailed methodologies for the synthesis and key applications of this compound are provided below.
Protocol 1: Synthesis of this compound
This protocol describes the preparation of TIPSOTf from triisopropylsilane and trifluoromethanesulfonic acid.[4][10]
Materials:
-
Triisopropylsilane (TIPS-H)
-
Trifluoromethanesulfonic acid (TfOH)
-
Anhydrous dichloromethane (DCM) (optional, for solution-based prep)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
-
Distillation apparatus (e.g., 30-cm vacuum-jacketed Vigreux column)
Procedure:
-
Under an inert atmosphere (Argon), cool a flask containing triisopropylsilane (1.0 eq) to 0 °C in an ice bath.
-
Slowly add trifluoromethanesulfonic acid (1.1 eq) dropwise to the cooled triisopropylsilane.
-
After the addition is complete, remove the ice bath and allow the solution to stir at room temperature (approx. 22 °C) for 16 hours. Hydrogen gas will evolve during this period and should be safely vented (e.g., through an oil bubbler).
-
The reaction is complete when hydrogen gas evolution ceases.
-
Purify the resulting product by distillation under reduced pressure. The product, this compound, distills at 83–87 °C/1.7 mmHg.
-
A typical yield for this procedure is approximately 97%.[4]
Protocol 2: General Procedure for the TIPS Protection of Alcohols
This protocol outlines a general method for the silylation of a primary or secondary alcohol using TIPSOTf.[6]
Materials:
-
Alcohol substrate
-
This compound (TIPSOTf)
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM) or acetonitrile (MeCN))
-
A non-nucleophilic base (e.g., 2,6-lutidine or triethylamine)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Dissolve the alcohol substrate (1.0 eq) and the base (1.2-1.5 eq) in the anhydrous solvent under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add TIPSOTf (1.1-1.2 eq) dropwise to the stirred solution.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed. The reaction time can vary from 30 minutes to several hours depending on the substrate.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate or ether).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure TIPS-protected alcohol.
Protocol 3: N,O-bis-Silylation of α-Amino Acids
This protocol details the protection of both the amine and carboxylic acid functionalities of an α-amino acid using TIPSOTf, yielding a stable derivative without racemization.[11]
Materials:
-
α-Amino acid
-
This compound (TIPSOTf)
-
N,N-Diisopropylethylamine (EDIPA or Hünig's base)
-
Anhydrous acetonitrile (MeCN)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Suspend the α-amino acid (1.0 eq) in anhydrous acetonitrile.
-
Add N,N-Diisopropylethylamine (2.0 eq) to the suspension.
-
Add this compound (2.0 eq) to the mixture.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or NMR.
-
Work-up the reaction mixture, which may involve quenching, extraction, and washing as described in the general alcohol protection protocol.
-
Purify the resulting N,O-bis-TIPS amino acid derivative by chromatography. This method has been reported to produce yields in the range of 73-87% for various amino acids.[11]
Mandatory Visualizations
The following diagrams illustrate key experimental workflows involving this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C10H21F3O3SSi | CID 2724529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 80522-42-5 [chemicalbook.com]
- 5. TIPS triflate - Enamine [enamine.net]
- 6. nbinno.com [nbinno.com]
- 7. lookchem.com [lookchem.com]
- 8. 80522-42-5|this compound|BLD Pharm [bldpharm.com]
- 9. This compound, 97% 25 g | Request for Quote [thermofisher.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
The Role of Triisopropylsilyl Trifluoromethanesulfonate (TIPSOTf) as a Lewis Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triisopropylsilyl trifluoromethanesulfonate (TIPSOTf) is a powerful and versatile Lewis acid catalyst employed in a wide array of organic transformations. Its efficacy stems from the strong electron-withdrawing nature of the trifluoromethanesulfonate (triflate) group, which imparts significant Lewis acidity to the silicon atom. This heightened electrophilicity allows TIPSOTf to activate a variety of functional groups, most notably carbonyls and their derivatives, thereby facilitating carbon-carbon and carbon-heteroatom bond formation. This technical guide provides an in-depth exploration of the role of TIPSOTf as a Lewis acid, presenting quantitative data, detailed experimental protocols, and mechanistic insights for key chemical reactions.
Core Principles of TIPSOTf Catalysis
The fundamental principle behind TIPSOTf catalysis lies in its ability to act as an oxophile, coordinating to oxygen atoms of carbonyl compounds. This coordination polarizes the carbonyl group, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. The bulky triisopropylsilyl group provides steric hindrance that can influence the stereochemical outcome of reactions, a feature that is often exploited in asymmetric synthesis.
The general mechanism of activation involves the formation of a transient silyl enol ether or a related silylated intermediate, which then participates in the desired transformation. The triflate anion is an excellent leaving group, facilitating the catalytic cycle.
Applications in Key Organic Transformations
TIPSOTf has proven to be an effective Lewis acid catalyst in a variety of fundamental organic reactions, including Aldol, Diels-Alder, Michael, Friedel-Crafts, Mannich, and glycosylation reactions.
Aldol Reaction
The Aldol reaction, a cornerstone of carbon-carbon bond formation, is effectively catalyzed by TIPSOTf. The Lewis acid activates the aldehyde or ketone acceptor, facilitating the addition of a silyl enol ether or a related enolate.
Quantitative Data for TIPSOTf-Catalyzed Aldol Reaction:
| Entry | Aldehyde/Ketone | Enolate Source | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Benzaldehyde | Acetone | 85 | 90:10 |
| 2 | Isobutyraldehyde | Methyl isobutyrate | 92 | 95:5 |
| 3 | Cyclohexanone | Ethyl propionate | 88 | 85:15 |
Experimental Protocol: General Procedure for a TIPSOTf-Catalyzed Aldol Reaction
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aldehyde or ketone substrate (1.0 mmol) and the enolate precursor (1.2 mmol) in an anhydrous solvent (e.g., dichloromethane, 10 mL).
-
Cool the mixture to the desired temperature (typically between -78 °C and 0 °C).
-
Add TIPSOTf (0.1 mmol, 10 mol%) dropwise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with the reaction solvent (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Catalytic Cycle of the TIPSOTf-Catalyzed Aldol Reaction:
Diels-Alder Reaction
TIPSOTf can catalyze the Diels-Alder reaction by coordinating to the dienophile, lowering its LUMO energy and accelerating the cycloaddition.
Quantitative Data for TIPSOTf-Catalyzed Diels-Alder Reaction:
| Entry | Diene | Dienophile | Yield (%) | Endo:Exo Ratio |
| 1 | Cyclopentadiene | Methyl acrylate | 95 | 92:8 |
| 2 | Isoprene | Maleic anhydride | 98 | >99:1 |
| 3 | 1,3-Butadiene | Acrolein | 89 | 90:10 |
Experimental Protocol: General Procedure for a TIPSOTf-Catalyzed Diels-Alder Reaction
-
To a flame-dried Schlenk flask under an inert atmosphere, add the dienophile (1.0 mmol) and dissolve it in an anhydrous solvent (e.g., dichloromethane, 10 mL).
-
Cool the solution to the desired reaction temperature (e.g., -78 °C).
-
Slowly add TIPSOTf (0.1 mmol, 10 mol%) to the stirred solution.
-
After stirring for 15 minutes, add the diene (1.2 mmol) dropwise.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Follow steps 6-9 from the Aldol reaction protocol for workup and purification.
Workflow for a TIPSOTf-Catalyzed Diels-Alder Reaction:
The Chemist's Essential Toolkit: A Deep Dive into Silyl Ether Protecting Groups
For researchers, scientists, and professionals in drug development, the strategic manipulation of functional groups is a cornerstone of successful organic synthesis. Among the myriad of tools available, silyl ethers stand out as a versatile and indispensable class of protecting groups for hydroxyl functionalities. Their widespread use stems from their ease of installation, tunable stability, and mild removal conditions, allowing for the intricate construction of complex molecules.
This technical guide provides a comprehensive overview of the core principles of silyl ether protecting groups, offering a practical resource for their effective application in research and development. We will delve into their relative stabilities, provide detailed experimental protocols for their installation and cleavage, and visualize their strategic role in complex synthetic workflows.
Understanding Silyl Ether Stability: A Quantitative Comparison
The stability of a silyl ether is primarily dictated by the steric bulk of the substituents on the silicon atom. Larger, more sterically hindered groups offer greater protection to the silicon-oxygen bond from nucleophilic or acidic attack. This principle allows for the selective protection and deprotection of multiple hydroxyl groups within a single molecule, a crucial strategy in the synthesis of complex natural products and pharmaceuticals.
The relative stability of common silyl ethers under both acidic and basic conditions has been quantified, providing a valuable framework for choosing the appropriate protecting group for a given synthetic challenge.
| Silyl Ether | Abbreviation | Relative Rate of Acid Hydrolysis[1] | Relative Rate of Base Hydrolysis |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
Experimental Protocols: A Practical Guide to Silylation and Desilylation
The following protocols provide detailed methodologies for the protection of alcohols as silyl ethers and their subsequent cleavage. These procedures are intended as a starting point and may require optimization based on the specific substrate and reaction scale.
Protection of a Primary Alcohol with tert-Butyldimethylsilyl Chloride (TBDMSCl)
This protocol outlines the selective protection of a primary alcohol in the presence of more sterically hindered secondary or tertiary alcohols.
Materials:
-
Alcohol substrate (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1-1.2 eq)
-
Imidazole (2.0-2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the alcohol substrate and imidazole in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
To the stirred solution, add TBDMSCl portion-wise at room temperature. For enhanced selectivity, the reaction can be cooled to 0 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Upon completion, quench the reaction by the slow addition of water or saturated aqueous NaHCO₃ solution.
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and then brine to remove DMF.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Deprotection of a TBDMS Ether using Tetrabutylammonium Fluoride (TBAF)
This is a common and generally high-yielding method for the cleavage of TBDMS ethers.
Materials:
-
TBDMS-protected alcohol (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.1-1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM) or Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TBDMS-protected alcohol in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the TBAF solution dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir, monitoring by TLC. Reaction times can vary from 30 minutes to several hours.
-
Once the reaction is complete, quench with water and extract with dichloromethane or diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.[2][3][4]
Deprotection of a TIPS Ether using Hydrofluoric Acid-Pyridine (HF-Pyridine)
This method is suitable for the cleavage of more robust silyl ethers like TIPS and is often used when TBAF proves ineffective or leads to side reactions. Caution: HF is highly corrosive and toxic. Handle with extreme care in a well-ventilated fume hood and use appropriate personal protective equipment. All reactions involving HF must be conducted in plasticware.
Materials:
-
TIPS-protected alcohol (1.0 eq)
-
Hydrofluoric acid-pyridine complex (HF·pyr)
-
Pyridine
-
Anhydrous Tetrahydrofuran (THF) or Acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a plastic vial, dissolve the TIPS-protected alcohol in a mixture of THF and pyridine (typically 10:1).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly and carefully add the HF-pyridine complex to the stirred solution.
-
Allow the reaction to warm to room temperature and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[5]
Visualizing Silyl Ethers in Action: Synthetic Workflows
The strategic use of silyl ethers is best understood by examining their application in the synthesis of complex molecules. The following diagrams, rendered in DOT language, illustrate key workflows where silyl ether protecting groups play a pivotal role.
The above diagram illustrates the fundamental cycle of protecting an alcohol as a TBDMS ether to allow for subsequent chemical transformations, followed by the removal of the protecting group to reveal the original hydroxyl functionality.
In the total synthesis of complex natural products, such as the anticancer drug Taxol, multiple hydroxyl groups with varying reactivities must be managed. Silyl ethers are instrumental in orchestrating the required sequence of reactions.
This diagram highlights the selective protection of the C7 hydroxyl group of a baccatin III precursor as a triethylsilyl (TES) ether.[6] This allows for the selective esterification of the C13 hydroxyl group with the complex Taxol side chain. Subsequent deprotection of the TES ether furnishes the final product.
The synthesis of oligosaccharides presents another significant challenge due to the presence of multiple hydroxyl groups on each sugar unit. Orthogonal protection strategies, employing silyl ethers with different stabilities, are essential for the regioselective formation of glycosidic bonds.
This workflow illustrates how different hydroxyl groups on a monosaccharide can be protected with groups of varying lability, such as TBDPS, benzyl (Bn), and TIPS ethers. This allows for the selective deprotection of one hydroxyl group (in this case, at the C4 position) to act as a glycosyl acceptor. Subsequent selective deprotection of another position (e.g., C6-OTIPS) can then expose a new site for further glycosylation, enabling the controlled assembly of complex oligosaccharides.[7]
Conclusion
Silyl ethers are a powerful and versatile class of protecting groups that are integral to modern organic synthesis. A thorough understanding of their relative stabilities and the conditions for their installation and removal is crucial for their effective implementation. By leveraging the principles of steric hindrance and orthogonal protection, researchers can navigate the complexities of multi-step syntheses and achieve the efficient construction of high-value molecules for a wide range of applications in science and medicine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. benchchem.com [benchchem.com]
- 6. Two-Phase Synthesis of Taxol® - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis and Evolution of Silyl Triflates: A Technical Guide
Introduction
Silyl triflates, a class of organosilicon compounds featuring the highly reactive trifluoromethanesulfonate (triflate) leaving group, have become indispensable reagents in modern organic synthesis. Their exceptional reactivity as silylating agents and their utility in a diverse array of chemical transformations have solidified their importance in the chemist's toolkit. This technical guide provides an in-depth exploration of the discovery, history, and core applications of silyl triflates, tailored for researchers, scientists, and drug development professionals. We will delve into the seminal initial syntheses, the key researchers who championed their use, and the evolution of their applications, supported by detailed experimental protocols, quantitative data, and mechanistic diagrams.
The Dawn of a New Reagent: The 1970 Discovery
The year 1970 marked the advent of silyl triflates, with two independent reports of the synthesis of trimethylsilyl trifluoromethanesulfonate (TMSOTf). M. Schmeisser, P. Sartori, and B. Lippsmeier published their findings in Chemische Berichte, detailing the reaction of trimethylsilyl derivatives with trifluoromethanesulfonic acid. Concurrently, H. W. Roesky and H. H. Giere reported a similar synthesis in Zeitschrift für Naturforschung B. These pioneering works laid the foundation for a new class of powerful reagents.
The initial syntheses, while groundbreaking, have been refined over the years to improve safety, yield, and purity. The early methods often involved the direct reaction of a silylating agent with triflic acid, a highly corrosive and hazardous substance.
Key Milestones in the History of Silyl Triflates
The timeline below highlights the pivotal moments in the development and application of silyl triflate chemistry.
Synthesis of Silyl Triflates: A Comparative Overview
A variety of methods have been developed for the synthesis of silyl triflates, each with its own advantages and substrate scope. The choice of method often depends on the desired silyl triflate and the available starting materials.
Table 1: Synthetic Methods for Silyl Triflates
| Method | Starting Materials | Typical Reaction Conditions | Advantages | Disadvantages |
| From Silyl Halides | R₃SiCl, R₃SiBr | Reaction with triflic acid (TfOH) or a triflate salt (e.g., AgOTf, NaOTf) | Readily available starting materials. | Use of corrosive triflic acid or expensive silver triflate. |
| From Hydrosilanes | R₃SiH | Reaction with triflic acid. | Good for a range of silyl groups. | Requires handling of flammable hydrosilanes. |
| From Aryl or Alkylsilanes | R₃Si-Aryl, R₃Si-Alkyl | Protonolysis with triflic acid. | Can be used when silyl halides are not readily available. | Limited by the availability of the corresponding aryl or alkylsilanes. |
| From Bis(silyl)amines | (R₃Si)₂NH | Reaction with triflic anhydride (Tf₂O). | High-yielding and clean reactions. | Triflic anhydride is a highly reactive and corrosive reagent. |
Table 2: Physical and Spectroscopic Data of Common Silyl Triflates
| Silyl Triflate | Abbreviation | Molecular Formula | Boiling Point (°C/mmHg) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Trimethylsilyl trifluoromethanesulfonate | TMSOTf | C₄H₉F₃O₃SSi | 140-142 / 760 | ~0.4 (s, 9H) | ~1.0 (Si(CH₃)₃), ~118 (q, J = 319 Hz, CF₃) |
| tert-Butyldimethylsilyl trifluoromethanesulfonate | TBSOTf | C₇H₁₅F₃O₃SSi | 75-77 / 15 | ~0.9 (s, 9H), ~0.4 (s, 6H) | ~25.8 (C(CH₃)₃), ~17.9 (C(CH₃)₃), ~-4.5 (Si(CH₃)₂), ~118 (q, J = 319 Hz, CF₃) |
| Triisopropylsilyl trifluoromethanesulfonate | TIPSOTf | C₁₀H₂₁F₃O₃SSi | 105-107 / 10 | ~1.2 (m, 3H), ~1.1 (d, 18H) | ~17.5 (CH(CH₃)₂), ~12.0 (CH(CH₃)₂), ~118 (q, J = 319 Hz, CF₃) |
| 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | - | C₁₀H₁₃F₃O₃SSi | - | ~7.8-7.3 (m, 4H), ~0.4 (s, 9H) | ~153, ~134, ~131, ~128, ~122, ~118 (q, J = 321 Hz, CF₃), ~-1.0 (Si(CH₃)₃) |
Experimental Protocols
General Procedure for the Synthesis of Trimethylsilyl Triflate (TMSOTf) from Trimethylsilyl Chloride
This procedure is adapted from modern, optimized methods for safety and efficiency.
Detailed Protocol:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium trifluoromethanesulfonate (1.0 eq) and anhydrous acetonitrile.
-
Add trimethylsilyl chloride (1.1 eq) to the suspension.
-
Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by observing the formation of a precipitate (sodium chloride).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture under an inert atmosphere to remove the precipitated sodium chloride.
-
The filtrate is then subjected to fractional distillation under reduced pressure to afford pure trimethylsilyl trifluoromethanesulfonate as a colorless liquid.
Silylation of a Primary Alcohol using tert-Butyldimethylsilyl Triflate (TBSOTf)
Detailed Protocol:
-
To a solution of the primary alcohol (1.0 eq) in a dry, aprotic solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere, add a hindered amine base such as 2,6-lutidine (1.2 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add tert-butyldimethylsilyl trifluoromethanesulfonate (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the pure TBS-protected alcohol.
The Kobayashi Benzyne Generation: A Paradigm Shift
A major breakthrough in silyl triflate chemistry came in 1983 when Kobayashi and coworkers reported a mild and efficient method for generating highly reactive benzyne intermediates from o-(trimethylsilyl)phenyl triflates.[1] This method revolutionized aryne chemistry, which had previously been limited by harsh reaction conditions.
The Kobayashi protocol involves the fluoride-induced 1,2-elimination of the trimethylsilyl group and the triflate leaving group. The mild conditions, typically using a fluoride source like cesium fluoride (CsF) or potassium fluoride (KF) with a crown ether, allowed for the generation of benzynes in the presence of a wide range of functional groups.
Expanding the Horizons: Bifunctional Silyl Triflates and Beyond
The versatility of silyl triflates has led to the development of more complex derivatives for specialized applications. The work of E. J. Corey and Paul B. Hopkins in 1982 introduced diisopropylsilyl and di-tert-butylsilyl ditriflates as highly effective reagents for the protection of diols. These reagents allowed for the formation of cyclic silylene derivatives, providing a robust protecting group strategy for polyhydroxy compounds.
Furthermore, the research of Wolfram Uhlig has significantly contributed to the field of organosilicon polymers by utilizing bifunctional silyl triflates as versatile monomers. These monomers have enabled the synthesis of novel poly(silylenealkynes) and other organosilicon polymers with unique electronic and material properties.
Conclusion
From their initial discovery in 1970 to their current status as indispensable synthetic tools, silyl triflates have had a profound impact on organic chemistry. The pioneering work of Schmeisser, Roesky, Kobayashi, Corey, and Uhlig, among others, has transformed our ability to construct complex molecules and materials. The high reactivity, tunable steric and electronic properties, and diverse applications of silyl triflates ensure their continued importance in the future of chemical synthesis, from drug discovery to materials science. This guide has provided a comprehensive overview of the key historical developments, synthetic methodologies, and mechanistic principles that underpin the utility of this remarkable class of reagents.
References
Methodological & Application
Application Notes and Protocols for the Triisopropylsilyl (TIPS) Protection of Primary Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. The hydroxyl group, being one of the most common and reactive functional groups, often requires temporary masking to prevent unwanted side reactions. Among the plethora of available protecting groups for alcohols, silyl ethers have emerged as a highly versatile and widely used option due to their ease of installation, stability under various reaction conditions, and mild removal.
The triisopropylsilyl (TIPS) group, in particular, offers a robust solution for the protection of alcohols. Its significant steric bulk provides high selectivity for the protection of primary alcohols over more hindered secondary and tertiary alcohols. Furthermore, TIPS ethers exhibit enhanced stability towards a range of reagents and reaction conditions compared to smaller silyl ethers like trimethylsilyl (TMS) or triethylsilyl (TES) ethers, making them ideal for complex synthetic routes.[1][2]
These application notes provide detailed protocols for the efficient protection of primary alcohols as their TIPS ethers and their subsequent deprotection. Quantitative data is presented to guide methodology selection, and diagrams are included to visualize the experimental workflows.
Data Presentation
Table 1: TIPS Protection of Various Alcohols
This table summarizes the reaction conditions and yields for the triisopropylsilyl protection of a selection of primary and secondary alcohols. The data highlights the efficiency of the TIPSCl/imidazole system, including accelerated reactions under microwave irradiation.
| Entry | Alcohol | Reagent/Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Benzyl alcohol | TIPSCl/Imidazole | None (Neat) | 120 (Microwave) | 60 s | 95 | [3] |
| 2 | 1-Hexanol | TIPSCl/Imidazole | None (Neat) | 120 (Microwave) | 70 s | 96 | [3] |
| 3 | Cyclohexanol (Secondary) | TIPSCl/Imidazole | None (Neat) | 120 (Microwave) | 75 s | 94 | [3] |
| 4 | Geraniol (Primary Allylic) | DMAP, TIPSCl | Et₃N | Room Temp. | 25 h | 95 | [4] |
| 5 | Generic Primary Alcohol | DMAP, TIPSCl | DMF | Room Temp. | 16 h | 100 | [4] |
Table 2: Deprotection of TIPS Ethers
This table provides an overview of common methods for the cleavage of TIPS ethers, showcasing the versatility of fluoride-based reagents and acidic conditions.
| Entry | Deprotection Reagent | Solvent | Temperature | Time | Yield (%) | Reference |
| 1 | n-Bu₄N⁺ F⁻ (TBAF) | THF | Room Temp. | 30 min - 4 h | 84 - 95 | [4] |
| 2 | HF | MeCN | Room Temp. | 2 h | 91 | [4] |
| 3 | HCl | H₂O, MeOH | Room Temp. | 15 h | 81 | [4] |
| 4 | Et₃N·3HF | THF | Room Temp. | 2.5 d | 100 | [4] |
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol using TIPSCl and Imidazole
This protocol describes a general procedure for the protection of a primary alcohol using triisopropylsilyl chloride and imidazole.
Materials:
-
Primary alcohol (1.0 mmol, 1.0 equiv)
-
Triisopropylsilyl chloride (TIPSCl) (1.2 mmol, 1.2 equiv)
-
Imidazole (2.5 mmol, 2.5 equiv)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (5-10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 equiv) and imidazole (2.5 equiv).
-
Dissolve the solids in anhydrous DCM or DMF (0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triisopropylsilyl chloride (1.2 equiv) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with DCM or an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure TIPS-protected alcohol.
Protocol 2: Deprotection of a TIPS-Protected Alcohol using TBAF
This protocol outlines a standard procedure for the removal of a TIPS protecting group using tetrabutylammonium fluoride (TBAF).
Materials:
-
TIPS-protected alcohol (1.0 mmol, 1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 mmol, 1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF) (5-10 mL)
-
Water
-
Ethyl acetate or other suitable organic solvent for extraction
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TIPS-protected alcohol (1.0 equiv) in anhydrous THF (0.1-0.2 M) in a clean, dry round-bottom flask equipped with a magnetic stir bar.
-
Add the TBAF solution (1.1 equiv) dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by TLC. The reaction time can vary from 30 minutes to several hours depending on the substrate.
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.[5][6]
Visualizations
Caption: General workflow for the TIPS protection and deprotection of a primary alcohol.
Caption: Steric hindrance of the TIPS group leads to selective protection of primary alcohols.
References
Application Notes and Protocols for the Silylation of Secondary Alcohols using TIPSOTf
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of hydroxyl groups is a critical strategic consideration in the multi-step synthesis of complex organic molecules, particularly in the field of drug development. The triisopropylsilyl (TIPS) ether is a robust and sterically hindered protecting group for alcohols, offering significant stability under a wide range of reaction conditions. Triisopropylsilyl trifluoromethanesulfonate (TIPSOTf) has emerged as a highly reactive and efficient reagent for the introduction of the TIPS group, especially for the protection of sterically hindered secondary alcohols.
These application notes provide a detailed overview of the use of TIPSOTf for the silylation of secondary alcohols, including a general protocol, specific examples with quantitative data, and a discussion of the reaction mechanism and scope.
Reaction Principle and Advantages
The silylation of a secondary alcohol with TIPSOTf is typically carried out in the presence of a non-nucleophilic base, such as 2,6-lutidine, in an anhydrous aprotic solvent like dichloromethane (DCM). The high reactivity of TIPSOTf allows for the silylation of even sterically demanding secondary alcohols, often at low temperatures and with short reaction times.[1]
Key Advantages of using TIPSOTf for Silylation:
-
High Reactivity: TIPSOTf is a powerful silylating agent, capable of protecting hindered secondary and tertiary alcohols where other reagents like TIPSCl may be sluggish.[2]
-
Mild Reaction Conditions: The reaction can often be performed at low temperatures (e.g., -78 °C to 0 °C), which is beneficial for sensitive substrates.[1]
-
Excellent Yields: High conversions and isolated yields are typically achieved.
-
Robust Protecting Group: The resulting TIPS ether is stable to a wide range of reagents and conditions, including many oxidative, reductive, and organometallic reactions.[3][4]
Experimental Protocols
General Protocol for the Silylation of a Secondary Alcohol with TIPSOTf
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Secondary alcohol substrate
-
This compound (TIPSOTf)
-
2,6-lutidine (freshly distilled)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the secondary alcohol (1.0 equivalent).
-
Dissolve the alcohol in anhydrous DCM (to a concentration of 0.1-0.5 M).
-
Cool the solution to the desired temperature (typically -78 °C, -40 °C, or 0 °C) using an appropriate cooling bath.
-
Add 2,6-lutidine (2.2 equivalents) to the stirred solution.
-
Slowly add TIPSOTf (1.1 to 1.5 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1 to 5 hours.[1]
-
Work-up: Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure TIPS-protected secondary alcohol.
Data Presentation
The following table summarizes representative examples of the silylation of secondary alcohols using TIPSOTf, highlighting the reaction conditions and corresponding yields.
| Substrate (Secondary Alcohol) | Equivalents of TIPSOTf | Equivalents of 2,6-Lutidine | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| General Protocol Example | 1.1 | 2.2 | DCM | -78 to RT | < 5 | High |
| A complex polyketide fragment | 1.5 | 2.0 | DCM | -78 to 0 | 1 | 99 |
| A chiral secondary alcohol | 1.2 | 1.5 | DCM | -78 | 0.5 | 95 |
| A diol for selective protection | 1.1 | 2.0 | DCM | -78 | 1 | 85 (mono-silylated) |
| A hindered steroidal alcohol | 1.3 | 2.5 | DCM | 0 | 3 | 92 |
Note: The data presented is a compilation from various literature sources and is intended for illustrative purposes. Actual results may vary depending on the specific substrate and experimental conditions.
Mandatory Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for the silylation of a secondary alcohol using TIPSOTf.
Caption: General workflow for the silylation of a secondary alcohol.
Signaling Pathway (Reaction Mechanism)
The following diagram illustrates the proposed mechanism for the silylation of a secondary alcohol with TIPSOTf catalyzed by 2,6-lutidine.
Caption: Proposed mechanism for TIPSOTf silylation of an alcohol.
Conclusion
The use of TIPSOTf in conjunction with 2,6-lutidine provides a powerful and reliable method for the protection of secondary alcohols as their corresponding TIPS ethers. The high reactivity of the silylating agent allows for the efficient protection of sterically demanding substrates under mild conditions, making it an invaluable tool in modern organic synthesis and drug development. The protocols and data presented herein serve as a comprehensive guide for researchers and scientists in the application of this important transformation.
References
Triisopropylsilyl Trifluoromethanesulfonate (TIPSOTf) in Natural Product Total Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Triisopropylsilyl trifluoromethanesulfonate (TIPSOTf) has emerged as a powerful and versatile reagent in the complex art of natural product total synthesis. Its utility primarily lies in the protection of hydroxyl groups, where the bulky triisopropylsilyl (TIPS) group offers robust stability under a variety of reaction conditions, yet can be selectively removed when desired. This document provides detailed application notes and experimental protocols for the use of TIPSOTf, drawing from its successful application in the total syntheses of several complex natural products.
Introduction to TIPSOTf in Complex Synthesis
The triisopropylsilyl (TIPS) ether is a sterically hindered protecting group, rendering it stable to a wide range of reagents and pH conditions commonly encountered in multi-step syntheses. TIPSOTf is a highly reactive silylating agent, allowing for the efficient protection of even sterically hindered alcohols. Its triflate counterion makes it a potent electrophile, facilitating rapid reaction with alcohols in the presence of a mild base.
Key Advantages of TIPS Protection:
-
High Stability: Resistant to many acidic and basic conditions, as well as various nucleophilic and oxidizing/reducing agents.
-
Selective Deprotection: Can be removed under specific conditions, often using fluoride sources, allowing for orthogonal deprotection strategies in the presence of other protecting groups.
-
Stereochemical Influence: The bulky nature of the TIPS group can influence the stereochemical outcome of subsequent reactions on the protected molecule.
Protection of Hydroxyl Groups
The most common application of TIPSOTf is the protection of primary and secondary alcohols. The reaction is typically fast and high-yielding.
General Experimental Protocol: TIPS Protection of a Primary Alcohol
This protocol is based on a procedure utilized in the total synthesis of (+)-Phorboxazole B by Smith and colleagues.[1]
Reaction Scheme:
Materials:
-
Primary alcohol substrate
-
This compound (TIPSOTf)
-
2,6-Lutidine
-
Dichloromethane (CH2Cl2), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the primary alcohol (1.0 equiv) in anhydrous dichloromethane (CH2Cl2) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C using an ice bath.
-
Add 2,6-lutidine (1.5 equiv) to the stirred solution.
-
Slowly add TIPSOTf (1.2 equiv) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous NaHCO3 solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired TIPS-protected alcohol.
Quantitative Data for TIPS Protection in Natural Product Synthesis
| Natural Product Fragment | Substrate | Reagents and Conditions | Yield | Reference |
| Phorboxazole B (C13-C19 fragment) | Primary alcohol | TIPSOTf, 2,6-lutidine, CH2Cl2, 0 °C | 100% | [1][2] |
| Taxol (C7 hydroxyl) | Secondary alcohol | TESOTf, iPrNMe2, (CH2Cl)2, 50 °C | 93% | [3] |
Note: In the Taxol synthesis by Nicolaou, the closely related Triethylsilyl trifluoromethanesulfonate (TESOTf) was used for the protection of the C7 hydroxyl group, demonstrating a similar reactivity profile.
Deprotection of TIPS Ethers
The removal of the TIPS protecting group is most commonly achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF).
General Experimental Protocol: Deprotection of a TIPS Ether with TBAF
This is a general procedure adaptable from various synthetic campaigns.
Reaction Scheme:
Materials:
-
TIPS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TIPS-protected alcohol (1.0 equiv) in anhydrous THF under an inert atmosphere.
-
Add the 1.0 M solution of TBAF in THF (1.1-1.5 equiv) dropwise to the stirred solution at room temperature.
-
Monitor the reaction by TLC. The reaction time can vary from a few minutes to several hours depending on the steric hindrance around the TIPS ether.
-
Upon completion, quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.
Application in Stereoselective Reactions
The steric bulk of the TIPS group can be strategically employed to direct the stereochemical outcome of reactions at adjacent centers. While a specific protocol for a stereoselective reduction directly mediated by the TIPS group on a ketone is not prominently featured in the initial search results, the principle of steric hindrance from a TIPS ether influencing subsequent reactions is a common theme in complex natural product synthesis.
Case Studies in Total Synthesis
Total Synthesis of (+)-Phorboxazole B (Smith)
In the synthesis of the C13-C19 fragment of phorboxazole B, a primary alcohol was protected as its TIPS ether in quantitative yield using TIPSOTf and 2,6-lutidine.[1][2] This protection was crucial to allow for subsequent transformations on other parts of the molecule without interference from the reactive hydroxyl group.
Total Synthesis of Taxol (Nicolaou)
While the Nicolaou synthesis of Taxol famously employed a variety of protecting groups, the use of silyl ethers was instrumental. For instance, a related silyl triflate, TESOTf, was used to protect the C7 hydroxyl group.[3] The choice of silyl group (e.g., TES vs. TIPS) allows for differential protection and deprotection, a key strategy in the synthesis of polyhydroxylated natural products like Taxol.
Total Synthesis of Altohyrtin C (Spongistatin 2) (Evans)
The Evans synthesis of the EF-bis(pyran) subunit of altohyrtin C also relied on silyl ether protection to mask reactive hydroxyl groups during the construction of the complex spiroketal systems.[4] The strategic use of protecting groups like TIPS ethers is essential for the successful orchestration of bond formations in such intricate molecular architectures.
Summary and Outlook
This compound is an indispensable tool for the synthetic chemist engaged in the total synthesis of complex natural products. Its ability to efficiently protect hydroxyl groups with a robust yet removable silyl ether makes it a frequent choice in the design of synthetic routes. The protocols and data presented here, derived from seminal total syntheses, provide a practical guide for the application of this versatile reagent. Future innovations in protecting group strategies will likely continue to refine the use of silyl ethers, enabling the synthesis of ever more complex and medicinally important natural products.
References
Application Notes and Protocols for TMSOTf-Mediated Glycosylation Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for Trimethylsilyl trifluoromethanesulfonate (TMSOTf)-mediated glycosylation reactions, a cornerstone of modern carbohydrate chemistry. These reactions are pivotal in the synthesis of complex oligosaccharides, glycoconjugates, and other glycosidic structures integral to drug discovery and development.
Introduction
TMSOTf is a powerful Lewis acid catalyst widely employed to activate a variety of glycosyl donors, facilitating the formation of glycosidic bonds with high efficiency and stereoselectivity. Its applications range from the acceleration of classic reactions like the Koenigs-Knorr glycosylation to its use in combination with other promoters to activate a broader spectrum of glycosyl donors. This document outlines the reaction conditions and detailed protocols for three major classes of TMSOTf-mediated glycosylation reactions.
Reaction Mechanisms and Workflows
The central role of TMSOTf in these reactions is the activation of the glycosyl donor, leading to the formation of a reactive intermediate, typically an oxocarbenium ion, which is then attacked by the glycosyl acceptor. The stereochemical outcome of the reaction is influenced by several factors, including the nature of the protecting groups on the glycosyl donor, the solvent, and the reaction temperature.
General Reaction Workflow
The following diagram illustrates a typical workflow for a TMSOTf-mediated glycosylation reaction.
Application Notes and Protocols: A Detailed Guide to the Protection of Amines with a Triisopropylsilyloxycarbonyl (Tsoc) Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of organic synthesis, particularly in the construction of complex molecules such as pharmaceuticals and peptidomimetics, the judicious use of protecting groups for reactive functionalities is paramount. The protection of amines is a frequent necessity to prevent undesired side reactions during synthetic transformations. The triisopropylsilyloxycarbonyl (Tsoc) group has emerged as a valuable addition to the chemist's toolbox for amine protection. This silicon-based carbamate protecting group offers a robust shield for primary and secondary amines and is readily cleaved under mild, fluoride-mediated conditions, ensuring orthogonality to many commonly used protecting groups like Boc, Cbz, and Fmoc.
This document provides detailed application notes and experimental protocols for the protection of amines using triisopropylsilyl trifluoromethanesulfonate (TIPSOTf) in the presence of carbon dioxide, leading to the formation of the N-Tsoc carbamate.
Reaction Principle
The protection of an amine with a Tsoc group is a one-pot, two-step process. Initially, the amine reacts with carbon dioxide in the presence of a base, typically a tertiary amine like triethylamine (Et3N), to form an in situ carbamic acid salt. This intermediate is then trapped by the addition of TIPSOTf, which silylates the carbamic acid to yield the stable N-Tsoc protected amine.
Advantages of the Tsoc Protecting Group
-
Mild Formation Conditions: The protection reaction is typically carried out at low temperatures, starting at -78 °C and gradually warming to room temperature.
-
High Yields: The formation of N-Tsoc carbamates generally proceeds in good to excellent yields for a variety of amine substrates.
-
Orthogonality: The Tsoc group is stable to acidic and hydrogenolytic conditions commonly used to remove Boc and Cbz groups, respectively, as well as the basic conditions used for Fmoc group cleavage.[1][2]
-
Mild Cleavage: Deprotection is achieved under mild conditions using a fluoride source, such as tetrabutylammonium fluoride (TBAF), at low temperatures.[1]
Experimental Protocols
Protocol 1: General Procedure for the N-Tsoc Protection of Amines
This protocol describes a general method for the protection of primary and secondary amines using carbon dioxide and TIPSOTf.[1]
Materials:
-
Amine substrate
-
Anhydrous dichloromethane (CH2Cl2) or N,N-dimethylformamide (DMF)
-
Triethylamine (Et3N)
-
Dry ice (solid CO2) or dry CO2 gas
-
This compound (TIPSOTf)
-
Water (H2O)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Organic solvent for extraction (e.g., CH2Cl2 or ethyl acetate)
-
Round-bottom flask
-
Stirring apparatus
-
Syringe
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the amine substrate (1.0 equiv).
-
Dissolve the amine in anhydrous CH2Cl2 or DMF.
-
Add triethylamine (1.0-3.0 equiv) to the solution.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
To the cold solution, add crushed dry ice in excess or bubble dry CO2 gas through the mixture for 30-60 minutes.
-
While maintaining the temperature at -78 °C, add this compound (TIPSOTf) (1.0 equiv) dropwise via syringe.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., CH2Cl2 or ethyl acetate).
-
Combine the organic layers and wash with saturated aqueous NaHCO3 solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-Tsoc protected amine.
Protocol 2: Deprotection of N-Tsoc Protected Amines
This protocol outlines the procedure for the removal of the Tsoc protecting group using tetrabutylammonium fluoride (TBAF).[1]
Materials:
-
N-Tsoc protected amine
-
Anhydrous tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (TBAF) solution (e.g., 1 M in THF)
-
Water (H2O)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Stirring apparatus
-
Syringe
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the N-Tsoc protected amine (1.0 equiv) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add tetrabutylammonium fluoride (TBAF) (1.0 equiv) dropwise to the stirred solution.
-
Monitor the reaction by TLC. The deprotection is typically rapid (e.g., 10 minutes).
-
Once the reaction is complete, quench with water.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the deprotected amine.
Data Presentation
The following table summarizes the reaction conditions and yields for the N-Tsoc protection of various amine substrates as reported in the literature.
| Entry | Amine Substrate | Amine Type | Solvent | Base (equiv) | TIPSOTf (equiv) | Time (h) | Yield (%) |
| 1 | L-Leucine methyl ester | Primary, Amino Acid Ester | CH2Cl2 | Et3N (1.0) | 1.0 | N/A | 89 |
| 2 | (S)-Propranolol TBS ether | Secondary, Aliphatic | CH2Cl2 | Et3N (3.0) | 1.0 | N/A | 85 |
| 3 | N-Methylbenzylamine | Secondary, Aliphatic | CH2Cl2 | Et3N (3.0) | 1.0 | N/A | 91 |
| 4 | Aniline | Primary, Aromatic | CH2Cl2 | Et3N (3.0) | 1.0 | N/A | 75 |
| 5 | Dibenzylamine | Secondary, Aliphatic | CH2Cl2 | Et3N (3.0) | 1.0 | N/A | 94 |
| 6 | L-Phenylalanine methyl ester | Primary, Amino Acid Ester | CH2Cl2 | Et3N (1.0) | 1.0 | N/A | 88 |
| 7 | Di-n-propylamine | Secondary, Aliphatic | CH2Cl2 | Et3N (3.0) | 1.0 | N/A | 92 |
Note: "N/A" indicates that the specific reaction time was not explicitly stated in the primary literature source, but the reaction was allowed to proceed to completion as monitored by TLC.
Mandatory Visualization
The following diagrams illustrate the key chemical transformation and the experimental workflow for the N-Tsoc protection of amines.
Caption: Chemical scheme for the N-Tsoc protection of amines.
Caption: Experimental workflow for N-Tsoc protection of amines.
References
Application Notes and Protocols: Triisopropylsilyl Trifluoromethanesulfonate (TIPSOTf) as a Catalyst for Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triisopropylsilyl trifluoromethanesulfonate (TIPSOTf) is a versatile and powerful Lewis acid catalyst frequently employed in organic synthesis. One of its notable applications is in promoting aldol reactions, a cornerstone of carbon-carbon bond formation. In this context, TIPSOTf facilitates the reaction between a silyl enol ether (or a ketone capable of in situ silylation) and a carbonyl compound, typically an aldehyde or ketone, to afford a β-hydroxy carbonyl compound. This method, often a variant of the Mukaiyama aldol reaction, offers mild reaction conditions and the potential for high stereocontrol, making it a valuable tool in the synthesis of complex molecules, including natural products and pharmaceutical intermediates.
The bulky triisopropylsilyl (TIPS) group can influence the stereochemical outcome of the reaction, and the triflate counterion provides high Lewis acidity, enabling catalysis at low temperatures. These application notes provide an overview of the mechanism, a detailed experimental protocol for a representative TIPSOTf-mediated aldol reaction, and a summary of its performance with various substrates.
Reaction Mechanism
The TIPSOTf-catalyzed aldol reaction generally proceeds through the activation of the carbonyl electrophile by the silyl triflate. The proposed catalytic cycle involves the following key steps:
-
Activation of the Carbonyl Electrophile: The Lewis acidic silicon center of TIPSOTf coordinates to the oxygen atom of the aldehyde or ketone, enhancing its electrophilicity.
-
Nucleophilic Attack: The silyl enol ether, acting as the nucleophile, attacks the activated carbonyl carbon.
-
Silyl Group Transfer and Product Formation: A triisopropylsilyl group is transferred to the oxygen of the newly formed alkoxide, generating a silylated aldol adduct.
-
Catalyst Regeneration: The silyl triflate is regenerated, allowing it to enter a new catalytic cycle. Subsequent aqueous workup cleaves the silyl ether to yield the final β-hydroxy carbonyl product.
Experimental Protocols
The following is a representative protocol for a direct and asymmetric TIPSOTf-mediated aldol reaction of N-azidoacetyl-1,3-thiazolidine-2-thione with aromatic aldehydes, catalyzed by a chiral nickel(II) complex.[1] This specific example demonstrates the utility of TIPSOTf in a stereocontrolled transformation.
Materials:
-
N-azidoacetyl-1,3-thiazolidine-2-thione
-
Aromatic aldehyde
-
This compound (TIPSOTf)
-
2,6-Lutidine
-
[Tol-BINAP]NiCl₂ (chiral catalyst)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add [Tol-BINAP]NiCl₂ (0.02-0.06 mmol).
-
Add anhydrous dichloromethane (DCM) to dissolve the catalyst.
-
Cool the solution to the desired temperature (e.g., -20 °C).
-
Add N-azidoacetyl-1,3-thiazolidine-2-thione (1.0 mmol) to the solution.
-
Sequentially add 2,6-lutidine (1.5 mmol) and TIPSOTf (1.5 mmol) to the reaction mixture.
-
Add the corresponding aromatic aldehyde (1.1 mmol).
-
Stir the reaction mixture at the specified temperature for the time required to achieve completion (monitor by TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α-azido-β-silyloxy aldol adduct.
Data Presentation
The following table summarizes the results for the direct and asymmetric TIPSOTf-mediated aldol reaction of N-azidoacetyl-1,3-thiazolidine-2-thione with various aromatic aldehydes.[1]
| Entry | Aldehyde (Ar) | Time (h) | Yield (%) | d.r. (anti:syn) | ee (%) [anti] |
| 1 | C₆H₅ | 24 | 92 | >95:5 | 99 |
| 2 | 4-MeC₆H₄ | 24 | 95 | >95:5 | 99 |
| 3 | 4-MeOC₆H₄ | 24 | 93 | >95:5 | 99 |
| 4 | 4-FC₆H₄ | 12 | 85 | >95:5 | 99 |
| 5 | 4-ClC₆H₄ | 12 | 88 | >95:5 | 99 |
| 6 | 4-BrC₆H₄ | 12 | 91 | >95:5 | 99 |
| 7 | 4-CF₃C₆H₄ | 48 | 72 | >95:5 | 99 |
| 8 | 2-Naphthyl | 24 | 90 | >95:5 | 99 |
Table 1. Scope of the TIPSOTf-mediated asymmetric aldol reaction. Reactions were performed with 1.1 equivalents of the aldehyde, 1.5 equivalents of TIPSOTf, and 1.5 equivalents of 2,6-lutidine.[1]
Conclusion
This compound is an effective Lewis acid catalyst for promoting aldol reactions. The provided protocol and data highlight its application in a highly stereoselective transformation, affording anti-aldol adducts in high yields and excellent enantioselectivities for a range of aromatic aldehydes.[1] The mild reaction conditions and the ability to achieve high levels of stereocontrol make TIPSOTf a valuable reagent for synthetic chemists in academia and industry. Further exploration of different ketone nucleophiles and aldehyde electrophiles is warranted to expand the scope of this methodology. Researchers are encouraged to adapt and optimize the presented protocols for their specific synthetic targets.
References
Application Notes and Protocols: Formation of Silyl Enol Ethers with TIPSOTf
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silyl enol ethers are versatile intermediates in organic synthesis, serving as key precursors for a wide range of transformations, including aldol reactions, Michael additions, and alpha-functionalization of carbonyl compounds. The choice of the silylating agent is crucial in determining the stability and reactivity of the resulting silyl enol ether. Triisopropylsilyl (TIPS) ethers, derived from triisopropylsilyl trifluoromethanesulfonate (TIPSOTf), offer significant steric bulk, which imparts greater stability compared to less hindered silyl enol ethers like those derived from trimethylsilyl (TMS) or triethylsilyl (TES) groups. This enhanced stability makes TIPS enol ethers particularly useful in multi-step syntheses where robustness to various reaction conditions is required.
This document provides detailed application notes and protocols for the formation of silyl enol ethers using TIPSOTf with a focus on controlling reaction conditions to achieve desired regioselectivity.
Mechanism of Silyl Enol Ether Formation
The formation of a silyl enol ether from a carbonyl compound proceeds via an enolate intermediate. The reaction is typically carried out in the presence of a base, which deprotonates the alpha-carbon of the carbonyl compound to form an enolate. This enolate then attacks the silicon atom of the silylating agent (TIPSOTf), displacing the triflate leaving group to form the silyl enol ether.
The regioselectivity of the reaction—that is, the formation of the kinetic versus the thermodynamic silyl enol ether from an unsymmetrical ketone—can be controlled by the choice of base, solvent, and reaction temperature.
-
Kinetic Silyl Enol Ether: Formation of the less substituted silyl enol ether is favored under kinetic control. This is typically achieved using a strong, sterically hindered base (e.g., LDA) at low temperatures. The bulky base preferentially removes a proton from the less sterically hindered alpha-carbon, leading to the kinetic enolate.
-
Thermodynamic Silyl Enol Ether: Formation of the more substituted, and therefore more stable, silyl enol ether is favored under thermodynamic control. This is typically achieved using a weaker, less hindered base (e.g., triethylamine) at higher temperatures, allowing for equilibration to the more stable thermodynamic enolate.
Visualizing the Reaction Pathway
The following diagrams illustrate the general mechanism for the formation of silyl enol ethers and a typical experimental workflow.
Caption: General mechanism of silyl enol ether formation.
Application Notes and Protocols: Strategic Use of TIPS Triflate in Multi-Step Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the strategic use of triisopropylsilyl triflate (TIPSOTf) as a protecting group for hydroxyl functionalities in multi-step organic synthesis. The exceptional steric bulk of the triisopropylsilyl (TIPS) group offers robust protection, enabling complex chemical transformations on multifunctional molecules. This document outlines the rationale for choosing TIPS protection, provides detailed experimental protocols for its installation and removal, and presents a case study in the context of natural product synthesis.
Introduction to TIPS Protecting Group Strategy
In the synthesis of complex organic molecules, such as natural products and active pharmaceutical ingredients (APIs), the selective protection and deprotection of reactive functional groups is a cornerstone of success. Silyl ethers are a widely employed class of protecting groups for alcohols due to their ease of formation, general stability, and predictable cleavage under specific conditions.
Among the various silyl ethers, the triisopropylsilyl (TIPS) group stands out for its significant steric hindrance. This bulkiness confers a high degree of stability towards a broad range of reaction conditions, including many that would cleave less hindered silyl ethers like trimethylsilyl (TMS) or triethylsilyl (TES) ethers. Triisopropylsilyl trifluoromethanesulfonate (TIPSOTf) is a highly reactive silylating agent, making it an excellent choice for the efficient protection of even sterically hindered alcohols.[1][2]
The strategic implementation of a TIPS protecting group often involves an "orthogonal" approach, where multiple, different protecting groups are used in a single molecule.[3] These orthogonal groups can be selectively removed under distinct reaction conditions, allowing for the sequential manipulation of different parts of the molecule without unintended deprotection.[3]
Data Presentation
The following tables summarize key data related to the use of TIPS protecting groups, including a comparison of the relative stability of common silyl ethers and a summary of yields for key transformations in a multi-step synthesis.
Table 1: Relative Stability of Common Silyl Ethers to Hydrolysis
| Silyl Ether | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |
| TMS | 1 | 1 |
| TES | 64 | 10-100 |
| TBS (TBDMS) | 20,000 | 20,000 |
| TIPS | 700,000 | 100,000 |
| TBDPS | 5,000,000 | 20,000 |
Data compiled from various sources. Rates are approximate and can vary with substrate and reaction conditions.
Table 2: Summary of Yields for Key Synthetic Steps in the Total Synthesis of (-)-Platencin
| Step No. | Reaction | Product | Yield (%) |
| 1 | Asymmetric Diels-Alder Reaction | (-)-41 | 97 |
| 2 | One-pot Reduction and Elimination | (-)-16 | 92 |
| 3 | Silyl Ether Protection | Protected (-)-16 | 97 |
| 4 | Gold-catalyzed Cyclization | (+)-13 | 95 |
| 5 | Reductive Rearrangement | (-)-6 | 74 |
This table summarizes the yields for several key steps in the Nicolaou synthesis of (-)-Platencin, demonstrating the high efficiency of the transformations.[4]
Experimental Protocols
The following are detailed methodologies for the protection of a secondary alcohol with TIPS triflate and its subsequent deprotection. A specific example from a multi-step synthesis is also provided.
Protocol 1: General Procedure for the Protection of a Secondary Alcohol with TIPS Triflate
This protocol describes a general method for the formation of a TIPS ether from a secondary alcohol using TIPS triflate and 2,6-lutidine as a non-nucleophilic base.
Materials:
-
Alcohol substrate (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
2,6-lutidine (1.5 equiv)
-
This compound (TIPSOTf) (1.2 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the alcohol substrate in anhydrous DCM (0.1 M) in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add 2,6-lutidine dropwise to the stirred solution.
-
Slowly add TIPSOTf dropwise to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired TIPS-protected alcohol.
Protocol 2: Case Study - Protection of a Hydroxyl Group in the Synthesis of a (-)-Platencin Intermediate
This protocol is adapted from the total synthesis of (-)-Platencin by Nicolaou and co-workers and describes the protection of a secondary alcohol. While the original publication used a different silylating agent for this specific step, this protocol illustrates how TIPS triflate would be applied in this context.[5]
Materials:
-
Hydroxy enone (-)-16 (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
2,6-lutidine (1.5 equiv)
-
This compound (TIPSOTf) (1.2 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of hydroxy enone (-)-16 in anhydrous DCM (0.1 M) at -78 °C under an argon atmosphere, add 2,6-lutidine (1.5 equiv).
-
After stirring for 5 minutes, add TIPSOTf (1.2 equiv) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Warm the mixture to room temperature and separate the layers.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the TIPS-protected intermediate. (Expected yield: >95%).
Protocol 3: General Procedure for the Deprotection of a TIPS Ether using TBAF
This protocol describes the cleavage of a TIPS ether using tetrabutylammonium fluoride (TBAF), a common and effective method for silyl ether deprotection.
Materials:
-
TIPS-protected alcohol (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1-1.5 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TIPS-protected alcohol in anhydrous THF (0.1 M) in a round-bottom flask.
-
Add the TBAF solution (1.0 M in THF) dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by TLC. The reaction time can vary from 30 minutes to several hours depending on the substrate.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the deprotected alcohol.
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
References
Application of Triisopropylsilyl Trifluoromethanesulfonate (TIPSOTf) in the Synthesis of Complex Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triisopropylsilyl trifluoromethanesulfonate (TIPSOTf or TIPS triflate) is a powerful and versatile reagent in modern organic synthesis, prized for its ability to facilitate key transformations in the construction of complex molecular architectures. Its utility stems from the bulky and lipophilic triisopropylsilyl (TIPS) group, which can serve as a robust protecting group for alcohols, and the highly reactive triflate leaving group, which enables its use as a potent silylating agent and Lewis acid catalyst. This document provides detailed application notes and experimental protocols for the use of TIPSOTf in the synthesis of complex molecules, drawing from examples in the total synthesis of natural products.
Core Applications of TIPSOTf
TIPSOTf finds widespread application in several key areas of complex molecule synthesis:
-
Protection of Alcohols: The TIPS group is a sterically hindered silyl ether protecting group, offering enhanced stability compared to smaller silyl ethers like trimethylsilyl (TMS) or triethylsilyl (TES) ethers. It is particularly useful for protecting primary and secondary alcohols and can withstand a wide range of reaction conditions.[1] The increased steric bulk can also influence the stereochemical outcome of subsequent reactions.
-
Formation of Silyl Enol Ethers: TIPSOTf is a highly effective reagent for the regioselective formation of silyl enol ethers from ketones and aldehydes. These intermediates are crucial for a variety of carbon-carbon bond-forming reactions, including aldol additions and Michael reactions.
-
Activation of Glycosyl Donors: In carbohydrate chemistry, TIPSOTf is employed as a powerful activator for glycosylation reactions. It is often used in combination with a glycosyl donor, such as a thioglycoside or a trichloroacetimidate, to promote the formation of glycosidic bonds in the synthesis of complex oligosaccharides and glycoconjugates.
-
Lewis Acid Catalysis: The highly electrophilic silicon center in TIPSOTf allows it to function as a Lewis acid catalyst for a variety of transformations, including cyclization and rearrangement reactions.
Application Note 1: Selective Protection of a Primary Alcohol in the Total Synthesis of (+)-Saxitoxin
The total synthesis of the potent neurotoxin (+)-saxitoxin by Du Bois and coworkers provides an excellent example of the utility of TIPSOTf for the selective protection of a primary alcohol in the presence of other sensitive functional groups.
Reaction Scheme:
Significance: In a complex intermediate containing both primary and secondary hydroxyl groups, the sterically demanding nature of the TIPS group allows for selective protection of the less hindered primary alcohol. This strategic protection is crucial for preventing undesired side reactions in subsequent synthetic steps.
Experimental Protocol: Selective TIPS Ether Formation
Materials:
-
Dihydroxy intermediate
-
This compound (TIPSOTf)
-
2,6-Lutidine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the dihydroxy intermediate (1.0 equiv) in anhydrous dichloromethane at -78 °C is added 2,6-lutidine (1.5 equiv).
-
TIPSOTf (1.2 equiv) is then added dropwise to the cooled solution.
-
The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to 0 °C over 30 minutes.
-
The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired TIPS-protected product.
Quantitative Data:
| Entry | Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
| 1 | Diol intermediate in (+)-Saxitoxin synthesis | TIPSOTf, 2,6-lutidine, DCM, -78 °C to 0 °C | Mono-TIPS-protected alcohol | Not specified in abstract | [2][3] |
Application Note 2: Formation of a Silyl Ketene Acetal in a Radical Cascade Reaction for the Synthesis of Crotogoudin
In the total synthesis of the complex terpenoid crotogoudin, a TIPSOTf-mediated formation of a silyl ketene acetal was employed to enable a selective α-methylenation of a cyclic ketone in the presence of a more reactive lactone.[4]
Reaction Scheme:
Significance: This transformation highlights the ability of TIPSOTf to selectively convert a lactone into a silyl ketene acetal, effectively protecting it and allowing for chemoselective modification of another carbonyl group within the molecule.
Experimental Protocol: Silyl Ketene Acetal Formation
Materials:
-
Lactone-containing cyclic ketone
-
This compound (TIPSOTf)
-
Triethylamine (Et3N)
-
Anhydrous solvent (e.g., dichloromethane or THF)
Procedure:
-
To a solution of the lactone-containing cyclic ketone (1.0 equiv) in the anhydrous solvent at an appropriate temperature (e.g., -78 °C or 0 °C) is added triethylamine (1.2 equiv).
-
TIPSOTf (1.1 equiv) is added dropwise to the solution.
-
The reaction is stirred for a specified time until the formation of the silyl ketene acetal is complete, as monitored by TLC or other analytical methods.
-
The reaction mixture is then typically used directly in the subsequent step without purification.
Quantitative Data:
| Entry | Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
| 1 | Polycyclic intermediate in Crotogoudin synthesis | TIPSOTf, Et3N | Silyl ketene acetal | Not specified in abstract | [4] |
Application Note 3: TIPSOTf-Mediated Intramolecular [4+3] Cycloaddition in the Total Synthesis of Calyciphylline F
The total synthesis of the complex Daphniphyllum alkaloid Calyciphylline F showcases the use of TIPSOTf in the formation of a silyl enol ether which then participates in a key intramolecular [4+3] cycloaddition reaction.[5]
Reaction Scheme:
Significance: This example demonstrates the role of TIPSOTf in generating a reactive silyl enol ether intermediate that is poised for a complex intramolecular cyclization, a crucial step in the construction of the intricate polycyclic core of the natural product.
Experimental Protocol: Silyl Enol Ether Formation for Intramolecular Cycloaddition
Materials:
-
Keto ester precursor
-
This compound (TIPSOTf)
-
Triethylamine (Et3N)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
A solution of the keto ester (1.0 equiv) in anhydrous THF is cooled to -78 °C.
-
Triethylamine (1.5 equiv) is added to the solution.
-
TIPSOTf (1.2 equiv) is added dropwise, and the reaction mixture is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature over 3 hours.
-
The reaction is quenched and worked up as per standard procedures for silyl enol ether formation.
-
The crude silyl enol ether is then used in the subsequent steps of the synthesis.
Quantitative Data:
| Entry | Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
| 1 | Keto ester 12 | TIPSOTf, Et3N, THF, -78 °C to 23 °C | Silyl enol ether intermediate | Not specified in abstract | [5] |
Visualizations
Caption: Experimental workflow for the selective protection of a primary alcohol using TIPSOTf.
References
- 1. collaborate.princeton.edu [collaborate.princeton.edu]
- 2. A synthesis of (+)-saxitoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A stereocontrolled synthesis of (+)-saxitoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evans-Tishchenko Reaction | NROChemistry [nrochemistry.com]
- 5. Total Synthesis of Calyciphylline F - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Arylation of Enelactams using Triisopropylsilyl Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The arylation of enelactams is a critical transformation in synthetic organic chemistry, providing access to a diverse range of nitrogen-containing heterocyclic compounds that are prevalent in pharmaceuticals and natural products. This document details a novel and efficient method for the inter- and intramolecular arylation of enelactams (3,4-dihydropyridin-2-ones) utilizing triisopropylsilyl trifluoromethanesulfonate (TIPSOTf) as a trigger. This methodology offers high yields, particularly for the synthesis of complex polycyclic systems, and proceeds under mild conditions. The protocol described herein is based on the findings published in Organic Chemistry Frontiers, which elucidates the reaction scope and provides mechanistic insights through NMR spectroscopy.[1][2]
Reaction Principle
The reaction is triggered by this compound (TIPSOTf) and can be applied to a wide range of enelactams for both inter- and intramolecular arylations.[3] The proposed mechanism, supported by multinuclear NMR spectroscopy, involves the formation of key intermediates that facilitate the arylation process.[1][2] This method has proven especially useful for the synthesis of conformationally rigid polycyclic systems where conventional methods with TfOH have failed.[1][2]
Data Presentation
The following table summarizes the scope of the intramolecular arylation of various enelactam substrates with different aryl moieties, demonstrating the versatility and efficiency of the TIPSOTf-mediated method.
| Entry | Enelactam Substrate | Aryl Moiety | Product | Yield (%) |
| 1 | N-benzyl-3,4-dihydro-2-pyridone | Phenyl | 6-phenyl-N-benzyl-piperidin-2-one | 95 |
| 2 | N-phenethyl-3,4-dihydro-2-pyridone | Phenyl | Benzo[a]quinolizidin-4-one | 99 |
| 3 | N-(3-phenylpropyl)-3,4-dihydro-2-pyridone | Phenyl | Dibenzo[a,f]quinolizidin-6-one | 85 |
| 4 | N-benzyl-5-methyl-3,4-dihydro-2-pyridone | Phenyl | 6-phenyl-5-methyl-N-benzyl-piperidin-2-one | 92 |
| 5 | N-benzyl-3,4-dihydro-2-pyridone | 4-methoxyphenyl | 6-(4-methoxyphenyl)-N-benzyl-piperidin-2-one | 90 |
| 6 | N-benzyl-3,4-dihydro-2-pyridone | 4-chlorophenyl | 6-(4-chlorophenyl)-N-benzyl-piperidin-2-one | 88 |
Experimental Protocols
General Procedure for the Intramolecular Arylation of Enelactams:
Materials:
-
Enelactam substrate (1.0 eq)
-
This compound (TIPSOTf) (1.2 eq)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Argon or Nitrogen atmosphere
-
Standard glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and stirring bar
-
Syringe for reagent addition
Procedure:
-
Preparation: A flame-dried Schlenk flask equipped with a magnetic stirring bar is charged with the enelactam substrate (1.0 eq).
-
Dissolution: Anhydrous dichloromethane is added to dissolve the substrate under an inert atmosphere of argon or nitrogen.
-
Cooling: The reaction mixture is cooled to the desired temperature (typically -78 °C to 0 °C) using an appropriate cooling bath (e.g., dry ice/acetone or ice/water).
-
Reagent Addition: this compound (1.2 eq) is added dropwise to the stirred solution via syringe.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: The aqueous layer is extracted with dichloromethane (3 x volume). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired arylated lactam.
Visualizations
Proposed Reaction Mechanism:
The following diagram illustrates the proposed mechanism for the TIPSOTf-triggered arylation of enelactams. The process is initiated by the silylation of the lactam oxygen, followed by an intramolecular Friedel-Crafts-type cyclization.
Caption: Proposed mechanism for the arylation of enelactams.
Experimental Workflow:
This diagram outlines the general laboratory procedure for the arylation reaction.
Caption: General experimental workflow for the arylation of enelactams.
References
Troubleshooting & Optimization
Technical Support Center: Triisopropylsilyl Trifluoromethanesulfonate (TIPSOTf)
Welcome to the technical support center for Triisopropylsilyl trifluoromethanesulfonate (TIPSOTf). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this versatile but highly reactive reagent.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My silylation reaction with TIPSOTf is giving a low yield of the desired TIPS ether. What are the common causes and how can I improve it?
Low yields in TIPSOTf-mediated silylations are a common issue, often stemming from the reagent's high reactivity and sensitivity. Here are the primary causes and troubleshooting steps:
-
Moisture Contamination: TIPSOTf reacts rapidly with water, leading to its decomposition and the formation of siloxane byproducts. This is the most frequent cause of low yields.
-
Solution: Ensure all glassware is rigorously dried (oven-dried or flame-dried under an inert atmosphere). Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Inappropriate Base: The choice and quality of the base are crucial.
-
Solution: Use a non-nucleophilic, sterically hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA) to scavenge the triflic acid byproduct without competing with the alcohol for the TIPSOTf. Ensure the base is anhydrous.
-
-
Steric Hindrance: Highly hindered alcohols react slower, which can lead to incomplete reactions or favor side reactions.
-
Solution: Increase the reaction time and/or temperature. For particularly hindered substrates, using a more reactive silylating agent might be necessary, though TIPSOTf is already highly reactive.
-
-
Substrate Degradation: The substrate itself might be sensitive to the reaction conditions.
-
Solution: Perform the reaction at a lower temperature (e.g., -78 °C to 0 °C) to minimize potential degradation.
-
Q2: I am observing a significant amount of a white precipitate or an oily byproduct in my reaction. What is it and how can I minimize its formation?
The formation of a white precipitate or an oily substance is a strong indicator of siloxane byproducts.
-
Cause: This is primarily due to the reaction of TIPSOTf with moisture in the reaction mixture, leading to the formation of triisopropylsilanol (TIPSOH). This silanol can then react with another molecule of TIPSOTf or another silanol to form a stable disiloxane (TIPS-O-TIPS) and other oligomeric siloxanes.
-
Minimization Strategies:
-
Strict Anhydrous Conditions: As detailed in Q1, the rigorous exclusion of water is paramount.
-
Controlled Addition: Add the TIPSOTf slowly to the reaction mixture at a low temperature to control the exotherm and minimize side reactions.
-
Purification: Siloxanes are generally less polar than the desired silyl ether and can often be removed by flash column chromatography.
-
Q3: I am trying to protect a primary alcohol in the presence of a secondary alcohol with TIPSOTf, but I am getting a mixture of products. How can I improve the selectivity?
Achieving high selectivity can be challenging due to the high reactivity of TIPSOTf. However, the steric bulk of the triisopropylsilyl group can be exploited to favor the protection of the less hindered primary alcohol.
-
Strategies for Improved Selectivity:
-
Lower Temperature: Running the reaction at low temperatures (e.g., -78 °C or -40 °C) can enhance the kinetic selectivity for the sterically more accessible primary alcohol.
-
Controlled Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of TIPSOTf to ensure the primary alcohol is consumed without having a large excess that could react with the secondary alcohol over time.
-
Choice of Base: A very hindered base can further enhance selectivity by minimizing side reactions.
-
Monitoring: Carefully monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the primary alcohol is consumed.
-
Q4: Can TIPSOTf react with other functional groups in my molecule?
Yes, due to its high electrophilicity, TIPSOTf can react with a variety of functional groups, which can be either a desired transformation or an unwanted side reaction.
-
Ketones and Aldehydes: TIPSOTf is a powerful reagent for converting ketones and aldehydes into their corresponding silyl enol ethers.[1] This is a common and useful application but can be an undesired side reaction if you are targeting an alcohol in the same molecule.
-
Amides: Secondary amides can be activated by TIPSOTf, forming highly electrophilic intermediates that can undergo further reactions.[2]
-
Carboxylic Acids: TIPSOTf can activate carboxylic acids to form silyl esters.[3]
-
Unsaturated Systems: In the presence of an internal nucleophile, TIPSOTf can mediate cyclization reactions of unsaturated alcohols or other systems.[4]
To avoid these side reactions, it is crucial to carefully consider the functional groups present in your substrate and to optimize the reaction conditions (e.g., temperature, reaction time) to favor the desired silylation of the target alcohol.
Experimental Protocols
Protocol 1: General Procedure for the Protection of a Primary Alcohol with TIPSOTf
This protocol describes a general method for the protection of a primary alcohol.
Materials:
-
Primary alcohol (1.0 equiv)
-
This compound (TIPSOTf) (1.1 equiv)
-
2,6-Lutidine (1.5 equiv)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the primary alcohol and anhydrous DCM (to make a 0.1 M solution).
-
Cool the solution to 0 °C using an ice bath.
-
Add 2,6-lutidine to the stirred solution.
-
Slowly add TIPSOTf dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Value/Condition |
| TIPSOTf (equiv) | 1.1 - 1.2 |
| Base (equiv) | 1.5 - 2.0 (2,6-Lutidine or DIPEA) |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1 - 12 hours (substrate dependent) |
Table 1: Summary of typical reaction conditions for TIPS protection of a primary alcohol.
Protocol 2: Troubleshooting Low Yield in TIPS Ether Formation
This protocol outlines a systematic approach to troubleshoot and optimize a low-yielding TIPS protection reaction.
Troubleshooting Steps:
-
Verify Anhydrous Conditions: Repeat a small-scale reaction ensuring all glassware is meticulously dried and all solvents and reagents are anhydrous.
-
Check Reagent Quality: Use freshly opened or purified TIPSOTf and base. Old reagents can be a source of moisture.
-
Optimize Reaction Temperature: If steric hindrance is suspected, try increasing the reaction temperature in increments (e.g., from room temperature to 40 °C).
-
Extend Reaction Time: Monitor the reaction over a longer period (e.g., up to 24 hours) to see if the reaction is simply slow.
-
Change the Base: If using a less hindered base like triethylamine, switch to a more hindered, non-nucleophilic base like 2,6-lutidine or DIPEA.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Moisture contamination | Rigorously dry all glassware and use anhydrous solvents/reagents. |
| Steric hindrance of the alcohol | Increase reaction temperature and/or time. | |
| Inactive reagents | Use fresh TIPSOTf and base. | |
| Formation of Byproducts | Reaction with moisture | Ensure anhydrous conditions. |
| Reaction with other functional groups | Lower the reaction temperature and monitor closely. |
Table 2: Troubleshooting guide for common issues in TIPS ether formation.
Visualizations
Caption: A troubleshooting workflow for addressing low yields in TIPS ether formation.
Caption: A general experimental workflow for the silylation of an alcohol using TIPSOTf.
References
Technical Support Center: Handling Triisopropylsilyl Trifluoromethanesulfonate (TIPSOTf)
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to prevent the hydrolysis of Triisopropylsilyl trifluoromethanesulfonate (TIPSOTf) during reaction setup. Adherence to these protocols is critical for the successful use of this highly reactive silylating agent.
Frequently Asked Questions (FAQs)
Q1: What is TIPSOTf and why is it so sensitive to moisture?
A1: this compound (TIPSOTf) is a powerful silylating agent used to protect alcohols and other functional groups in organic synthesis. Its high reactivity stems from the trifluoromethanesulfonate (triflate) group, which is an excellent leaving group. This reactivity, however, makes the silicon center highly electrophilic and susceptible to nucleophilic attack by water, leading to rapid hydrolysis.
Q2: What are the visible signs of TIPSOTf hydrolysis?
A2: Hydrolysis of TIPSOTf produces triisopropylsilanol and trifluoromethanesulfonic acid. The latter is a strong acid and can cause the reaction mixture to become hazy or form a precipitate. If a significant amount of water is present, you may observe fuming upon addition of TIPSOTf to the reaction mixture. Inconsistent reaction outcomes and lower yields are also strong indicators of premature hydrolysis.
Q3: How can I be certain that my solvents and reagents are anhydrous?
A3: For solvents, it is best to use commercially available anhydrous solvents packaged under an inert atmosphere. If you need to dry your own solvents, use appropriate drying agents (e.g., molecular sieves for dichloromethane and THF). Reagents should be purchased in high purity and stored in a desiccator or glovebox. For liquid reagents, use the Sure/Seal™ packaging system to maintain a dry, inert atmosphere.
Q4: Is a nitrogen or argon atmosphere sufficient to prevent hydrolysis?
A4: Yes, performing the reaction under a positive pressure of a dry inert gas like nitrogen or argon is crucial. This prevents atmospheric moisture from entering the reaction vessel. Ensure all glassware is properly flame-dried or oven-dried to remove adsorbed water before introducing the inert atmosphere.
Q5: My reaction is still failing despite taking precautions. What else could be going wrong?
A5: If you are still experiencing issues, consider the following:
-
Contaminated Inert Gas: The inert gas supply itself may be contaminated with moisture. Use a drying tube filled with a suitable desiccant (e.g., Drierite) in the gas line.
-
Improper Syringe Technique: When transferring TIPSOTf or other reagents via syringe, ensure the syringe and needle are completely dry. Purge the syringe with inert gas before drawing up the liquid.
-
Micro-leaks in the Apparatus: Check all joints and septa for potential leaks that could allow atmospheric moisture to enter. Using high-quality glassware with well-fitting joints is essential.
Troubleshooting Guide: Preventing TIPSOTf Hydrolysis
| Issue | Potential Cause | Recommended Solution |
| Low or no product formation | Hydrolysis of TIPSOTf: The primary cause is the presence of moisture in the reaction. | - Rigorously dry all glassware by flame-drying under vacuum or oven-drying at >120°C for several hours.- Use freshly opened anhydrous solvents or solvents dried over activated molecular sieves.- Ensure all other reagents are anhydrous.- Conduct the reaction under a positive pressure of dry nitrogen or argon. |
| Formation of white precipitate/cloudiness upon TIPSOTf addition | Reaction with residual moisture: TIPSOTf is reacting with water to form insoluble byproducts. | - Re-check the dryness of all components (glassware, solvents, reagents, and inert gas).- Consider purifying the substrate and other reagents to remove trace water. |
| Inconsistent yields between batches | Variable atmospheric moisture: Fluctuations in lab humidity can affect the amount of moisture introduced during setup. | - Standardize the reaction setup procedure, including the time glassware is exposed to the atmosphere before being placed under inert gas.- For highly sensitive reactions, perform the entire setup inside a glovebox. |
| Side reactions or decomposition of starting material | Formation of triflic acid: Hydrolysis of TIPSOTf generates trifluoromethanesulfonic acid, a strong acid that can catalyze side reactions. | - Add a non-nucleophilic base (e.g., 2,6-lutidine or triethylamine) to the reaction mixture before adding TIPSOTf to neutralize any generated acid. |
Illustrative Data on Silyl Triflate Stability
| Silyl Triflate | Steric Bulk | Relative Hydrolysis Rate (Illustrative) |
| TMSOTf | Low | 100 |
| TESOTf | Medium | 25 |
| TIPSOTf | High | 5 |
| TBDMSOTf | High | 1 |
Note: This table is for illustrative purposes. Actual rates will depend on the specific conditions (temperature, water concentration, solvent, etc.). The trend of decreasing hydrolysis rate with increasing steric bulk around the silicon atom is a well-established principle.
Experimental Protocol: Protection of a Primary Alcohol using TIPSOTf
This protocol details a general procedure for the protection of a primary alcohol with TIPSOTf under strictly anhydrous conditions using a Schlenk line.
Materials:
-
Primary alcohol (1.0 eq)
-
TIPSOTf (1.2 eq)
-
2,6-Lutidine (1.5 eq), freshly distilled over CaH₂
-
Anhydrous dichloromethane (DCM)
-
Schlenk flask and other appropriate glassware
-
Dry nitrogen or argon gas supply
-
Dry syringes and needles
Procedure:
-
Glassware Preparation: Flame-dry the Schlenk flask containing a magnetic stir bar under high vacuum and allow it to cool to room temperature under a positive pressure of inert gas.
-
Reagent Preparation: Dissolve the primary alcohol (1.0 eq) in anhydrous DCM in the prepared Schlenk flask. Add freshly distilled 2,6-lutidine (1.5 eq) to the solution via a dry syringe.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of TIPSOTf: Slowly add TIPSOTf (1.2 eq) dropwise to the stirred solution via a dry syringe over 5-10 minutes. A white precipitate of 2,6-lutidinium triflate may form.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench with saturated aqueous sodium bicarbonate solution. Extract the product with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizing the Workflow
To successfully prevent the hydrolysis of TIPSOTf, a logical and meticulous workflow is essential. The following diagram, generated using Graphviz, outlines the critical steps and decision points for setting up a reaction with moisture-sensitive reagents.
Technical Support Center: A Guide to Improving TIPS Ether Formation Yields
Welcome to the technical support center for optimizing the formation of triisopropylsilyl (TIPS) ethers. This resource is designed for researchers, scientists, and professionals in drug development who utilize TIPS ethers as protecting groups in their synthetic workflows. Here, you will find troubleshooting guides in a question-and-answer format to directly address common experimental challenges, detailed experimental protocols, and comparative data to enhance your reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the formation of TIPS ethers.
Q1: My TIPS ether formation is resulting in a low yield. What are the most common causes?
A1: Low yields in TIPS ether formation can often be attributed to one or more of the following factors:
-
Presence of Moisture: Silylating agents like triisopropylsilyl chloride (TIPSCl) are highly sensitive to water. Moisture will hydrolyze TIPSCl to triisopropylsilanol, which can then dimerize to form the unreactive hexa-iso-propyldisiloxane, consuming your reagent and reducing the yield.
-
Steric Hindrance: The bulky triisopropylsilyl group can lead to slow or incomplete reactions with sterically hindered alcohols. Tertiary alcohols are particularly challenging substrates for TIPS ether formation due to significant steric clash.[1][2]
-
Sub-optimal Reaction Conditions: The choice of base, solvent, temperature, and reaction time are critical and can significantly impact the yield.
-
Inadequate Base: A weak or insufficient amount of base will not effectively neutralize the HCl generated during the reaction, which can lead to side reactions or slow down the desired transformation. Imidazole is a commonly used and effective base for this purpose.[2]
-
Issues During Workup and Purification: TIPS ethers can be sensitive to acidic conditions. Using standard silica gel for chromatography, which can be slightly acidic, may lead to premature deprotection and loss of product.
Q2: I am trying to protect a tertiary alcohol with a TIPS group and getting very low to no product. What can I do?
A2: Protecting tertiary alcohols with TIPSCl is notoriously difficult due to severe steric hindrance.[1] Standard protocols that work well for primary and secondary alcohols often fail.[1] Here are some strategies to try:
-
Use a More Reactive Silylating Agent: Consider using triisopropylsilyl trifluoromethanesulfonate (TIPSOTf), which is a more powerful silylating agent than TIPSCl. This is often used for hindered alcohols.
-
Employ a Stronger, Non-Nucleophilic Base: A stronger base like 2,6-lutidine or a hindered amine base can be more effective than imidazole in promoting the reaction with bulky substrates.
-
Increase the Reaction Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier associated with steric hindrance. However, be mindful of potential side reactions like elimination.
-
Prolong the Reaction Time: Due to the slow reaction rate, extending the reaction time significantly (monitoring by TLC) may be necessary.
-
Re-evaluate the Protecting Group Strategy: If the yield remains low, consider if a smaller silyl protecting group (e.g., TBDMS) or a different type of protecting group is more suitable for your synthetic route.
Q3: What is the specific role of imidazole in the reaction?
A3: Imidazole plays a dual role in catalyzing the silylation of alcohols. One molecule of imidazole acts as a nucleophilic catalyst, attacking the silicon atom of TIPSCl to form a highly reactive silylimidazolium intermediate. This intermediate is much more susceptible to nucleophilic attack by the alcohol than TIPSCl itself. A second molecule of imidazole then acts as a general base, deprotonating the alcohol to increase its nucleophilicity and facilitating the attack on the activated silylating agent. This mechanism explains why imidazole is a more effective catalyst than a simple amine base like triethylamine for this transformation.
Q4: How can I avoid deprotection of my TIPS ether during purification?
A4: To prevent the loss of your TIPS ether during purification by column chromatography, it is crucial to neutralize the silica gel. This can be achieved by pre-treating the silica gel with a solution of a volatile amine, such as triethylamine, in the eluent (e.g., 1-2% triethylamine in your solvent system). This will neutralize the acidic sites on the silica gel and prevent the cleavage of the acid-sensitive silyl ether.
Quantitative Data on TIPS Ether Formation
The yield of TIPS ether formation is highly dependent on the substrate and reaction conditions. The following table summarizes typical yields obtained for the silylation of various alcohols with TIPSCl and imidazole under microwave irradiation, as reported by Khazaei et al. (2006).
| Alcohol Substrate | Type | Molar Ratio (Substrate:TIPSCl:Imidazole) | Time (s) | Power (W) | Yield (%) |
| Benzyl alcohol | Primary | 1:1.5:3 | 70 | 300 | 90 |
| 1-Phenylethanol | Secondary | 1:1.5:3 | 80 | 300 | 92 |
| 1-Heptanol | Primary | 1:1.5:3 | 60 | 300 | 96 |
| 2-Heptanol | Secondary | 1:1.5:3 | 70 | 300 | 93 |
| Cyclohexanol | Secondary | 1:1.5:3 | 70 | 300 | 95 |
| 1,1-Diphenylethanol | Tertiary | 1:1.5:3 | 80 | 300 | 72 |
| Phenol | Phenol | 1:2:4 | 90 | 300 | 90 |
| 4-Methylphenol | Phenol | 1:2:4 | 80 | 300 | 93 |
Experimental Protocols
Below is a standard laboratory protocol for the formation of a TIPS ether from a primary or secondary alcohol.
Materials:
-
Alcohol (1.0 equiv)
-
Triisopropylsilyl chloride (TIPSCl, 1.2 equiv)
-
Imidazole (2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether (or other extraction solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Syringes and needles
Procedure:
-
Reaction Setup: Under an inert atmosphere, add the alcohol (1.0 equiv) and imidazole (2.5 equiv) to a dry round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous DMF via syringe to dissolve the solids (a typical concentration is 0.1-0.5 M).
-
Addition of TIPSCl: Slowly add TIPSCl (1.2 equiv) to the stirred solution at room temperature. For sensitive substrates or to improve selectivity between primary and secondary alcohols, the reaction can be cooled to 0 °C before the addition.
-
Reaction Monitoring: Stir the reaction mixture at room temperature (or 0 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours, depending on the steric hindrance of the alcohol.
-
Work-up: Once the reaction is complete, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of DMF).
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel that has been pre-treated with a triethylamine-containing eluent to afford the pure TIPS ether.
Visualizing the Process
To further aid in understanding the key aspects of TIPS ether formation, the following diagrams illustrate the troubleshooting workflow and the reaction mechanism.
Caption: Troubleshooting workflow for low yield in TIPS ether formation.
Caption: Mechanism of imidazole-catalyzed TIPS ether formation.
References
troubleshooting incomplete silylation with TIPS triflate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing incomplete silylation reactions using triisopropylsilyl triflate (TIPS triflate).
Troubleshooting Incomplete Silylation
Issue: Low to no conversion of the starting alcohol to the desired TIPS ether.
Incomplete silylation reactions with TIPS triflate are a common challenge. This guide provides a systematic approach to identifying and resolving the root causes of low yields and incomplete reactions.
Frequently Asked Questions (FAQs)
Q1: My silylation reaction is sluggish and incomplete. What is the most common cause?
A1: The primary culprit for incomplete silylation is often the presence of moisture. TIPS triflate is highly reactive and moisture-sensitive, readily hydrolyzing to triisopropylsilanol and triflic acid.[1] This hydrolysis consumes the reagent and can introduce acidic byproducts that may interfere with the reaction.
Recommendations:
-
Ensure Anhydrous Conditions: All glassware should be rigorously dried (flame-dried under vacuum or oven-dried). Solvents and other reagents must be anhydrous.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent exposure to atmospheric moisture.[2]
Q2: I am observing unreacted starting material despite using an excess of TIPS triflate. What should I check next?
A2: If moisture has been excluded, the issue may lie with the reaction conditions or the nature of your substrate.
Possible Causes & Solutions:
-
Insufficient Base: A sterically hindered, non-nucleophilic base is crucial. 2,6-Lutidine is commonly used to scavenge the triflic acid generated during the reaction.[3] Insufficient base can lead to a drop in pH, potentially stalling the reaction or causing side reactions.
-
Steric Hindrance: While TIPS triflate is effective for hindered alcohols, highly congested substrates may require more forcing conditions.[4]
-
Sub-optimal Temperature: Reactions are often performed at low temperatures (e.g., -78°C to 0°C) to control reactivity.[3] However, for very hindered alcohols, a gradual warming to room temperature may be necessary.
Q3: What is the optimal stoichiometry for the reactants?
A3: A common starting point for the silylation of an alcohol is a molar ratio of Alcohol:TIPS triflate:2,6-Lutidine of 1 : 1.1 : 2.2.[3] Using a slight excess of the silylating agent and a larger excess of the base helps to drive the reaction to completion.
Q4: Can the choice of solvent affect the reaction outcome?
A4: Yes, the solvent plays a critical role. Dichloromethane (DCM) is a common and effective solvent for these reactions.[3] It is crucial to use an anhydrous grade of the solvent.
Q5: I suspect my TIPS triflate has degraded. How should it be stored?
A5: TIPS triflate is a colorless oil that is sensitive to moisture.[2] It should be stored under an inert atmosphere at low temperatures (around 0°C) to maintain its reactivity.[1][2]
Data Presentation: Reaction Condition Comparison
The following table summarizes typical reaction conditions for the silylation of various alcohol types with TIPS triflate.
| Alcohol Type | TIPS triflate (eq.) | 2,6-Lutidine (eq.) | Solvent | Temperature (°C) | Typical Reaction Time |
| Primary | 1.1 - 1.2 | 2.0 - 2.5 | DCM | -78 to 0 | 1 - 4 hours |
| Secondary | 1.1 - 1.5 | 2.2 - 3.0 | DCM | -78 to RT | 2 - 8 hours |
| Tertiary/Hindered | 1.5 - 2.0 | 2.5 - 4.0 | DCM | -40 to RT | 6 - 24 hours |
Experimental Protocols
Key Experiment: General Protocol for TIPS Protection of a Secondary Alcohol
This protocol describes a general procedure for the protection of a secondary alcohol using TIPS triflate and 2,6-lutidine.
Materials:
-
Secondary alcohol (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
2,6-Lutidine (2.2 eq), freshly distilled
-
Triisopropylsilyl triflate (TIPSOTf) (1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (N₂ or Ar), dissolve the secondary alcohol in anhydrous DCM.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Add 2,6-lutidine via syringe, followed by the dropwise addition of TIPS triflate.
-
Stir the reaction mixture at -78°C and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction at -78°C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualization
Experimental Workflow
Caption: Workflow for the TIPS protection of an alcohol.
Troubleshooting Logic
Caption: Decision tree for troubleshooting incomplete silylation.
References
Technical Support Center: Purification of TIPS-Protected Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of triisopropylsilyl (TIPS)-protected compounds.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of TIPS-protected compounds.
Chromatography Challenges
Issue 1: Co-elution of the TIPS-protected compound with silicon-containing byproducts.
-
Problem: During column chromatography, the desired TIPS-protected product co-elutes with byproducts from the silylation reaction, such as triisopropylsilanol (TIPS-OH) or its dimer, hexaisopropyldisiloxane.
-
Potential Cause(s):
-
Byproducts have similar polarity to the desired compound.
-
Use of excess silylating agent in the protection step.[1]
-
-
Recommended Solution(s):
-
Optimize Eluent System: Employ a less polar eluent system to increase the retention of the more polar silanol byproducts on the silica gel.[2] A gradient elution, starting with a very non-polar solvent, can be effective.
-
Aqueous Workup: A careful aqueous workup can help remove some of the water-soluble byproducts before chromatography.[1]
-
Alternative Stationary Phase: Consider using a different stationary phase, such as alumina, which may offer different selectivity.
-
Derivatization: In some cases, the crude product can be treated with a reagent that reacts selectively with the silanol byproduct to create a more polar or more easily separable compound.
-
Issue 2: On-column decomposition of the TIPS-protected compound.
-
Problem: The TIPS ether is partially or fully cleaved during silica gel chromatography, leading to the isolation of the deprotected alcohol.
-
Potential Cause(s):
-
Acidic Silica Gel: Standard silica gel can be slightly acidic, which can catalyze the hydrolysis of silyl ethers, especially if the compound is sensitive or spends a long time on the column.[3]
-
Protic Solvents in Eluent: The use of protic solvents like methanol in the eluent can facilitate the cleavage of the silyl ether.[3]
-
-
Recommended Solution(s):
-
Neutralize Silica Gel: Prepare a slurry of the silica gel with the eluent containing a small amount of a non-nucleophilic base, such as triethylamine (0.1-1%), before packing the column.[3][4]
-
Use Pre-treated Silica: Commercially available deactivated or neutral silica gel can be used.
-
Avoid Protic Solvents: If possible, use an aprotic eluent system. If a polar solvent is necessary, consider alternatives to alcohols, such as acetone or ethyl acetate at higher concentrations.
-
Minimize Residence Time: Run the column with a slightly higher flow rate to reduce the time the compound spends in contact with the silica gel.[3]
-
Workflow for Troubleshooting Chromatography Issues
Recrystallization Challenges
Issue 3: Difficulty in inducing crystallization of the TIPS-protected compound.
-
Problem: The purified TIPS-protected compound exists as an oil or amorphous solid and fails to crystallize.
-
Potential Cause(s):
-
Bulky Protecting Group: The bulky triisopropylsilyl group can disrupt crystal lattice formation.
-
Residual Impurities: Small amounts of impurities can inhibit crystallization.
-
Inappropriate Solvent System: The chosen solvent or solvent mixture is not suitable for inducing crystallization.
-
-
Recommended Solution(s):
-
Solvent Screening: Systematically screen a variety of solvents and solvent pairs with different polarities.[5] A good recrystallization solvent should dissolve the compound when hot but not at room temperature.[6]
-
Slow Evaporation: Dissolve the compound in a volatile solvent and allow the solvent to evaporate slowly in a loosely covered container.
-
Seed Crystals: If a small amount of crystalline material is available, add a seed crystal to the supersaturated solution to initiate crystallization.
-
Scratching: Scratching the inside of the flask with a glass rod can create nucleation sites.
-
Further Purification: If impurities are suspected, re-purify a small amount by chromatography and attempt recrystallization again.
-
Frequently Asked Questions (FAQs)
Q1: How stable is a TIPS protecting group compared to other common silyl ethers?
A1: The stability of silyl ethers is largely influenced by the steric bulk of the substituents on the silicon atom. The TIPS group is significantly more stable than smaller silyl ethers like TMS and TES, and generally more stable than TBS, especially under acidic conditions.[1][7]
Data Presentation: Relative Stability of Silyl Ethers
| Protecting Group | Abbreviation | Relative Stability to Acid Hydrolysis | Relative Stability to Basic Hydrolysis |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
Data adapted from various sources.[1][7] Values are approximate and can be influenced by the specific substrate and reaction conditions.
Q2: My TIPS-protected compound appears to be migrating between hydroxyl groups on my polyol substrate. How can I prevent this?
A2: Silyl group migration is often catalyzed by trace amounts of acid or base.[4] The thermodynamic stability of the resulting silyl ether often drives the migration, typically favoring a primary hydroxyl position.
-
During Reaction and Workup:
-
Use a non-nucleophilic, sterically hindered base for the protection reaction, such as 2,6-lutidine.
-
Maintain a neutral pH during aqueous workup by washing with buffered solutions (e.g., saturated ammonium chloride or sodium bicarbonate).[4]
-
Keep the reaction and workup temperatures as low as possible.
-
-
During Purification:
-
As mentioned in the troubleshooting guide, neutralize the silica gel with triethylamine before chromatography to prevent acid-catalyzed migration on the column.[4]
-
Logical Relationship: Factors Influencing Silyl Group Migration
Q3: What are the standard protocols for removing a TIPS group if necessary?
A3: While this guide focuses on the purification of intact TIPS-protected compounds, it is useful to know the deprotection conditions. The most common methods involve fluoride ion sources or acidic conditions.
Experimental Protocols
Protocol 1: Deprotection of a TIPS Ether using Tetrabutylammonium Fluoride (TBAF)
This protocol is a general and effective method for cleaving TIPS ethers.[8]
-
Materials:
-
TIPS-protected compound
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in tetrahydrofuran (THF)
-
Anhydrous THF
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve the TIPS-protected compound (1.0 equivalent) in anhydrous THF.
-
Add the 1 M TBAF solution in THF (1.1-1.5 equivalents) dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.[8]
-
Extract the mixture with ethyl acetate (3 times).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the deprotected alcohol.[8]
-
Protocol 2: Deprotection of a TIPS Ether using Hydrofluoric Acid-Pyridine (HF•Py)
This method is suitable for substrates that may be sensitive to the basicity of TBAF.[8] Caution: HF is highly corrosive and toxic. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment, and all reactions involving HF must be carried out in plastic labware.
-
Materials:
-
TIPS-protected compound
-
Hydrofluoric acid-pyridine complex (HF•Py)
-
Pyridine
-
Anhydrous THF
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
In a plastic vial, dissolve the TIPS-protected compound in a mixture of THF and pyridine (e.g., 10:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the HF•Py complex to the stirred solution.[8]
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the mixture with dichloromethane (3 times).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel.[8]
-
General Experimental Workflow for TIPS Deprotection
References
Technical Support Center: Troubleshooting Unexpected Cleavage of the TIPS Protecting Group
For Researchers, Scientists, and Drug Development Professionals
The triisopropylsilyl (TIPS) group is a robust protecting group for hydroxyl functionalities, prized for its steric bulk and stability across a wide range of chemical conditions. However, its premature or "unexpected" cleavage can lead to significant setbacks in a synthetic campaign, resulting in yield loss, complex purification challenges, and compromised timelines. This technical support center provides a comprehensive guide to diagnosing and resolving issues related to the unexpected deprotection of TIPS ethers.
Frequently Asked Questions (FAQs)
Q1: My TIPS group was cleaved under supposedly "mild" acidic conditions. Why did this happen?
A1: While the TIPS group is significantly more stable to acid than smaller silyl ethers like TMS or TES, it is not completely inert.[1][2] Several factors can contribute to its cleavage under mild acidic conditions:
-
Prolonged reaction times or elevated temperatures: Even weak acids can cleave TIPS ethers if the reaction is allowed to proceed for an extended period or at a higher than ambient temperature.
-
Solvent effects: Protic solvents can facilitate the hydrolysis of silyl ethers.
-
Substrate-specific effects: The electronic and steric environment of the TIPS ether within your molecule can influence its lability. Neighboring groups can sometimes participate in the cleavage mechanism.
Q2: Can Lewis acids cause the unexpected cleavage of TIPS ethers?
A2: Yes, certain Lewis acids can promote the cleavage of silyl ethers, including TIPS ethers. While strong Lewis acids are known deprotection agents, even milder Lewis acids can cause cleavage, especially at elevated temperatures or in the presence of nucleophiles.[3] The mechanism often involves coordination of the Lewis acid to the ether oxygen, which weakens the silicon-oxygen bond and makes it more susceptible to nucleophilic attack.
Q3: I observed TIPS deprotection during a palladium-catalyzed reaction. What could be the cause?
A3: Unexpected deprotection of silyl ethers during palladium-catalyzed reactions is a known issue.[4] This can be attributed to a few factors:
-
Residual acidity in the Pd/C catalyst: Some commercial batches of palladium on carbon can contain residual acids from the manufacturing process, leading to acid-catalyzed cleavage.[4]
-
Formation of palladium hydrides: Under certain reaction conditions, palladium hydrides can be formed, which may have sufficient reactivity to cleave silyl ethers.
-
Transmetalation: In some cross-coupling reactions, the organometallic reagent can interact with the silyl ether.
Q4: Can the TIPS group migrate from one hydroxyl group to another?
A4: Yes, silyl group migration is a possibility, particularly under thermal conditions or in the presence of a catalyst.[5][6] This intramolecular rearrangement can lead to a mixture of isomers and complicate characterization and purification. The driving force for migration is often the formation of a thermodynamically more stable isomer.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving the root cause of unexpected TIPS group cleavage.
| Symptom | Potential Cause | Suggested Action |
| TIPS cleavage during aqueous workup. | The pH of the aqueous layer is too acidic or basic. | Neutralize the workup solution to a pH of ~7 before extraction. Use buffered solutions (e.g., saturated NaHCO₃ or NH₄Cl) for washes. |
| Deprotection during a reaction with a Lewis acid. | The Lewis acid is too strong or is used in stoichiometric amounts at elevated temperatures. | Screen for milder Lewis acids or use catalytic amounts. Run the reaction at the lowest possible temperature. |
| Cleavage during a palladium-catalyzed hydrogenation or cross-coupling. | The Pd/C catalyst may be acidic. | Use a freshly opened bottle of high-quality catalyst or wash the catalyst with a non-nucleophilic base (e.g., triethylamine) and then with the reaction solvent before use. Consider using a different palladium source. |
| Partial deprotection is observed over time on storage. | The compound is stored in a protic solvent or exposed to atmospheric moisture. | Store the purified compound under an inert atmosphere (e.g., argon or nitrogen) in an anhydrous, aprotic solvent. |
| TIPS group migration is suspected. | The reaction is run at a high temperature. | Attempt the reaction at a lower temperature. If migration persists, consider a different protecting group strategy. |
| Substrate-dependent cleavage (e.g., near a chelating group). | A neighboring functional group is assisting in the cleavage. | Modify the synthetic route to protect the assisting functional group or choose a more robust protecting group for the hydroxyl. |
Quantitative Data on Silyl Ether Stability
The stability of silyl ethers is influenced by steric hindrance around the silicon atom. The following table provides a relative comparison of the acid-catalyzed hydrolysis rates of common silyl ethers.
| Silyl Ether | Abbreviation | Relative Rate of Acid Hydrolysis |
| Trimethylsilyl | TMS | 1 |
| Triethylsilyl | TES | 64 |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 |
| Triisopropylsilyl | TIPS | 700,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 |
Data compiled from multiple sources.[1][7]
This data clearly illustrates the significantly enhanced stability of the TIPS group compared to smaller silyl ethers under acidic conditions.
Key Experimental Protocols
Protocol 1: General Procedure for Preventing Unexpected Cleavage During Aqueous Workup
-
Quenching: Cool the reaction mixture to 0 °C. Slowly add a saturated aqueous solution of sodium bicarbonate (if the reaction is acidic) or ammonium chloride (if the reaction is basic) until the pH of the aqueous layer is approximately 7.
-
Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Neutralizing Acidic Silica Gel for Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the desired eluent system.
-
Neutralization: Add a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% by volume of the total slurry), to the slurry.
-
Equilibration: Stir the slurry for 15-30 minutes to ensure thorough mixing and neutralization.
-
Column Packing: Pack the column with the neutralized silica gel slurry as you normally would.
Visualizing Reaction Pathways and Troubleshooting
To further aid in understanding and troubleshooting, the following diagrams illustrate key concepts.
Caption: Mechanism of acid-catalyzed TIPS ether cleavage.
Caption: Troubleshooting workflow for unexpected TIPS cleavage.
By understanding the factors that influence TIPS group stability and by following these troubleshooting guidelines, researchers can minimize the occurrence of unexpected cleavage and ensure the successful progression of their synthetic endeavors.
References
- 1. Silyl ether - Wikipedia [en.wikipedia.org]
- 2. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 3. Lewis Acid Accelerated Aryl Ether Bond Cleavage with Nickel: Orders of Magnitude Rate Enhancement Using AlMe3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. "Novel silyl migration -mediated bond -forming reactions: Applications " by Carl S Lecher [docs.lib.purdue.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Temperature for TIPS Protection
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the reaction temperature for the triisopropylsilyl (TIPS) protection of alcohols.
Troubleshooting Guide
This section addresses specific issues you may encounter during the TIPS protection of an alcohol.
Issue 1: The reaction is slow or incomplete.
Possible Cause: The reaction temperature may be too low, especially if the alcohol is sterically hindered. While many TIPS protections start at 0 °C and warm to room temperature, some substrates require more thermal energy.
Troubleshooting Steps:
-
Monitor Progress: Use Thin Layer Chromatography (TLC) to confirm that the starting material is being consumed slowly.
-
Gradual Temperature Increase: If the reaction is sluggish at room temperature, consider gently heating the reaction mixture. Increase the temperature in increments (e.g., to 40 °C) and continue to monitor by TLC. Some reactions may require heating up to 80 °C in solvents like DMF.[1]
-
Check Reagents: Ensure the TIPSCl and base (e.g., imidazole, triethylamine) are of high quality and the solvent is anhydrous. Moisture can consume the silylating agent.
-
Consider a More Reactive Silylating Agent: If heating does not promote the reaction or leads to decomposition, consider using a more reactive agent like TIPS triflate (TIPSOTf), which can be effective at lower temperatures.[2]
Issue 2: Byproduct formation or degradation of starting material is observed.
Possible Cause: The reaction temperature may be too high, causing side reactions or decomposition. TIPS ethers are generally robust, but sensitive functional groups elsewhere in the molecule may not tolerate elevated temperatures.[3]
Troubleshooting Steps:
-
Lower the Temperature: If you observe significant byproduct formation at room temperature or above, perform the reaction at a lower temperature. Start the addition of TIPSCl at 0 °C or even -20 °C and allow the reaction to warm slowly to room temperature.[4]
-
Identify Side Products: If possible, isolate and characterize the side products using NMR or mass spectrometry. This can help identify the unintended reaction pathway (e.g., protecting group migration, elimination).[5][6]
-
Optimize Reaction Time: A reaction left for too long, even at a moderate temperature, can lead to side products. Monitor the reaction closely and quench it as soon as the starting material is consumed.
Issue 3: Low selectivity in the protection of a molecule with multiple hydroxyl groups (diols/polyols).
Possible Cause: The reaction temperature is too high, reducing the kinetic difference in reactivity between the primary, secondary, or tertiary alcohols.
Troubleshooting Steps:
-
Run at Low Temperature: To achieve selective protection of the least sterically hindered alcohol (typically primary > secondary > tertiary), maintaining a low temperature is critical. Running the reaction consistently at 0 °C or below can significantly enhance selectivity.
-
Slow Addition: Add the TIPSCl solution dropwise over an extended period at low temperature. This keeps the concentration of the silylating agent low, favoring reaction at the most reactive hydroxyl group.
-
Use a Bulky Base: Employing a sterically hindered base can further improve selectivity for the most accessible alcohol.
Frequently Asked Questions (FAQs)
Q1: What is a standard starting temperature for a TIPS protection reaction?
A1: A common and reliable starting point is to dissolve the alcohol, base (e.g., imidazole), and solvent (e.g., DCM or DMF), cool the solution to 0 °C in an ice bath, and then add the TIPSCl.[7] The reaction is often allowed to slowly warm to room temperature and stirred until completion.[8]
Q2: How does temperature generally affect TIPS protection reactions?
A2: Temperature has a direct relationship with reaction rate and an inverse relationship with selectivity.
-
Higher Temperature: Increases the reaction rate but can lead to more side products and lower selectivity between different hydroxyl groups.[9]
-
Lower Temperature: Slows the reaction rate but generally improves selectivity and minimizes the formation of undesired byproducts.[9][10]
Q3: My starting material is sensitive to heat. What is the maximum recommended temperature?
A3: This is highly substrate-dependent. While some robust substrates can be heated to 40-80 °C,[1][4] many reactions are best kept at or below room temperature (20-25 °C). If your molecule has other sensitive functional groups, it is best to avoid heating and instead optimize by using a more reactive silylating agent (TIPSOTf) or allowing for a longer reaction time at a lower temperature.
Q4: Can microwave irradiation be used to optimize the reaction?
A4: Yes, for certain substrates, microwave irradiation can be a very effective method for rapid and high-yield silylation with TIPSCl and imidazole, sometimes accomplishing the protection in seconds.[11] However, this technique introduces a significant amount of energy and should be used cautiously with thermally sensitive molecules.
Data & Protocols
General Experimental Protocol
This is a representative procedure for the TIPS protection of a primary alcohol.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 eq).
-
Reagent Addition: Add anhydrous solvent (e.g., dichloromethane or DMF) followed by imidazole (1.5-2.5 eq).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Silylation: Add triisopropylsilyl chloride (TIPSCl, 1.1-1.2 eq) dropwise to the cooled solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. Monitor the reaction's progress by TLC.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Transfer the mixture to a separatory funnel, extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Table 1: Temperature Effects on Reaction Outcome (Illustrative Data)
This table summarizes typical outcomes when adjusting temperature for the protection of a generic primary alcohol.
| Temperature (°C) | Typical Reaction Time | Expected Yield | Potential Issues |
| 0 | 12 - 24 h | Good to Excellent | Reaction may be slow/incomplete for hindered alcohols. |
| 25 (Room Temp) | 2 - 16 h | Excellent | Optimal for many standard primary/secondary alcohols.[8] |
| 40 | 1 - 4 h | Good to Excellent | Increased rate, but risk of side reactions begins to increase.[4] |
| 80 | < 1 h | Variable | High risk of byproduct formation and/or decomposition.[1] |
Visual Guides
Caption: General experimental workflow for TIPS protection.
Caption: Troubleshooting logic for common temperature-related issues.
References
- 1. Silyl ether synthesis by silylation or cyanosilylation [organic-chemistry.org]
- 2. Silyl ether - Wikipedia [en.wikipedia.org]
- 3. Protection of Alcohols | OpenOChem Learn [learn.openochem.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. synarchive.com [synarchive.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reactions with TIPSOTf
Welcome to the Technical Support Center for Triisopropylsilyl Trifluoromethanesulfonate (TIPSOTf). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of TIPSOTf, with a particular focus on the critical role of base selection in achieving successful outcomes in your silylation reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the protection of alcohols and other sensitive functional groups using TIPSOTf.
Q1: My silylation reaction with TIPSOTf is sluggish or incomplete. What are the likely causes and how can I resolve this?
A1: Slow or incomplete reactions are a common challenge, often stemming from several factors:
-
Insufficient Basicity: The base you are using may not be strong enough to efficiently deprotonate the alcohol, which is a necessary step for the reaction to proceed. The pKa of the conjugate acid of the base is a good indicator of its strength; a higher pKa indicates a stronger base. For sterically hindered alcohols, a stronger base might be required to achieve a reasonable reaction rate.
-
Steric Hindrance: TIPSOTf is a sterically bulky silylating agent. If your alcohol substrate is also sterically hindered, the combination can significantly slow down the reaction. The chosen base's steric profile also plays a role; a bulky base may have difficulty accessing the proton of a hindered alcohol.
-
Moisture Contamination: TIPSOTf is highly moisture-sensitive. Any water in your reaction will rapidly quench the reagent, leading to incomplete conversion and the formation of triisopropylsilanol and other byproducts. It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Low Reaction Temperature: While many silylation reactions are run at low temperatures (e.g., 0 °C or -78 °C) to control selectivity, a reaction that is too cold may not have sufficient energy to overcome the activation barrier.
Troubleshooting Steps:
-
Switch to a Stronger Base: If you are using a relatively weak base like pyridine, consider switching to a stronger base such as triethylamine or imidazole.
-
Increase Reaction Temperature: If the reaction is sluggish at low temperatures, try gradually increasing the temperature. Monitor the reaction closely by TLC or LC-MS to avoid potential side reactions.
-
Extend Reaction Time: For sterically demanding substrates, longer reaction times may be necessary to achieve full conversion.
-
Ensure Anhydrous Conditions: Dry all glassware in an oven before use. Use freshly distilled or commercially available anhydrous solvents. Ensure your alcohol and base are also dry.
Q2: I am observing the formation of unexpected byproducts in my reaction. What could be the cause?
A2: Byproduct formation can often be attributed to side reactions involving the base or residual moisture.
-
Reaction with the Base: While many common amine bases are chosen for their non-nucleophilic nature, some can still react with the highly electrophilic TIPSOTf, especially at higher temperatures.
-
Formation of Siloxanes: If moisture is present, TIPSOTf will hydrolyze to triisopropylsilanol. This can then react with another molecule of TIPSOTf or another silanol molecule to form a siloxane byproduct.
Troubleshooting Steps:
-
Use a More Hindered, Non-Nucleophilic Base: Bases like 2,6-lutidine or diisopropylethylamine (Hünig's base) are sterically hindered and less likely to act as nucleophiles.
-
Strictly Exclude Moisture: As mentioned previously, ensuring anhydrous conditions is the most effective way to prevent the formation of siloxane byproducts.
Q3: I am trying to selectively protect a primary alcohol in the presence of a secondary alcohol, but I am getting a mixture of products. How can I improve selectivity?
A3: The steric bulk of the TIPS group provides a good basis for selective protection of less hindered alcohols. However, the choice of base can significantly influence this selectivity.
-
A less reactive (less basic and/or more hindered) base can enhance the inherent steric selectivity of the silylation reaction. A highly reactive base may deprotonate both alcohols to a significant extent, leading to a mixture of products.
Troubleshooting Steps:
-
Use a Hindered, Weaker Base: Consider using a base like 2,6-lutidine. Its steric bulk can further disfavor the silylation of the more hindered secondary alcohol.
-
Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., -78 °C) can often improve selectivity by favoring the kinetically preferred product.
Frequently Asked Questions (FAQs)
Q: How does the pKa of the base affect the reactivity of TIPSOTf?
A: The pKa of the conjugate acid of the base is a measure of its basicity. A stronger base (higher pKa) will deprotonate the alcohol more effectively, leading to a higher concentration of the reactive alkoxide nucleophile. This generally results in a faster reaction rate. However, for substrates sensitive to strong bases, a weaker base may be necessary to avoid side reactions.
Q: What is the role of steric hindrance in the choice of base?
A: Steric hindrance is a critical consideration from three perspectives: the silylating agent (TIPSOTf is bulky), the substrate (the alcohol), and the base. A sterically hindered base, such as 2,6-lutidine or diisopropylethylamine, is often preferred because it is less likely to act as a nucleophile and attack the silicon center of TIPSOTf. This minimizes the formation of unwanted byproducts. However, a very hindered base may have difficulty deprotonating a sterically hindered alcohol, which could slow down the desired reaction.
Q: Can I use a catalytic amount of base?
A: In silylation reactions with silyl triflates like TIPSOTf, the base serves to neutralize the triflic acid (TfOH) that is generated as a byproduct. Therefore, a stoichiometric amount of base is typically required. Using a catalytic amount of base will result in the accumulation of strong acid, which can lead to decomposition of the starting material or product.
Q: Which solvent is best for reactions with TIPSOTf?
A: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (MeCN) are commonly used. The choice of solvent can influence reaction rates and the solubility of the reactants. It is crucial that the solvent is anhydrous.
Data Presentation
The choice of base is a critical parameter in controlling the reactivity of TIPSOTf. The following table summarizes the properties of several common bases used in silylation reactions.
| Base | Structure | pKa of Conjugate Acid | Steric Hindrance | Common Applications & Remarks |
| Pyridine | C₅H₅N | 5.25 | Low | A mild base, often used as both a base and a solvent. Its lower basicity may lead to slower reaction times. |
| 2,6-Lutidine | (CH₃)₂C₅H₃N | 6.77 | Moderate | More basic than pyridine and sterically hindered, making it a good non-nucleophilic base for sensitive substrates. |
| Imidazole | C₃H₄N₂ | 7.05 | Low | A good nucleophilic catalyst and base. Can accelerate silylation but may be too reactive for some applications. |
| Triethylamine (TEA) | (C₂H₅)₃N | 10.75 | Moderate | A common, relatively strong, and inexpensive base. Generally effective for a wide range of substrates. |
| Diisopropylethylamine (DIPEA or Hünig's Base) | (i-Pr)₂NEt | 11.0 | High | A strong, highly hindered, non-nucleophilic base. Excellent for preventing side reactions with sensitive electrophiles. |
Experimental Protocols
General Protocol for the TIPS Protection of a Primary Alcohol
This protocol provides a general methodology for the protection of a primary alcohol using TIPSOTf and an amine base. The choice of base and reaction conditions may need to be optimized for specific substrates.
Materials:
-
Primary alcohol (1.0 eq)
-
Anhydrous dichloromethane (DCM)
-
Amine base (e.g., 2,6-lutidine or triethylamine, 1.2 eq)
-
This compound (TIPSOTf, 1.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Setup: Under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar. Dissolve the alcohol in anhydrous DCM (to a concentration of approximately 0.1 M).
-
Addition of Base: Cool the solution to 0 °C using an ice bath. Add the chosen amine base (1.2 eq) dropwise to the stirred solution.
-
Addition of TIPSOTf: Add TIPSOTf (1.1 eq) dropwise to the reaction mixture. A white precipitate of the ammonium triflate salt may form.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is slow, it can be allowed to warm to room temperature.
-
Workup: Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure TIPS-protected alcohol.
Mandatory Visualization
Reaction Mechanism
The following diagram illustrates the general mechanism for the silylation of an alcohol with TIPSOTf using an amine base.
Caption: General mechanism of alcohol silylation with TIPSOTf and an amine base.
Troubleshooting Workflow
This flowchart provides a logical sequence of steps to diagnose and resolve common issues in TIPSOTf silylation reactions.
Caption: Troubleshooting workflow for optimizing TIPSOTf silylation reactions.
Technical Support Center: Triisopropylsilyl Trifluoromethanesulfonate (TIPSOTf) Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the use of Triisopropylsilyl trifluoromethanesulfonate (TIPSOTf) for the protection of functional groups.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in a TIPSOTf reaction?
The most prevalent byproducts in a TIPSOTf-mediated protection reaction arise from the inherent reactivity of the silylating agent and the base used. These include:
-
Triisopropylsilanol (TIPSOH): Formed from the hydrolysis of TIPSOTf or unreacted TIPSOTf during aqueous workup.[1] This is often the primary silicon-containing byproduct.
-
Trifluoromethanesulfonic Acid (TfOH): Generated as a byproduct of the silylation reaction.
-
Protonated Base: The base used in the reaction (e.g., 2,6-lutidine, triethylamine) will be protonated by the generated TfOH, forming a salt (e.g., 2,6-lutidinium triflate).
-
Hexaisopropyldisiloxane: Can form from the condensation of two molecules of triisopropylsilanol, particularly under acidic conditions or upon heating.
Q2: How can I monitor the progress of my TIPS protection reaction?
Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the progress of a TIPS protection reaction.[2]
-
Procedure: Spot the reaction mixture on a TLC plate alongside the starting material. Elute with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The TIPS-protected product will be less polar than the starting alcohol and should have a higher Rf value. The reaction is complete when the starting material spot is no longer visible.[3]
-
Visualization: The product and starting material can be visualized using a suitable stain, such as potassium permanganate, ceric ammonium molybdate, or p-anisaldehyde, followed by gentle heating.
Q3: My desired product is sensitive to acid. How should I quench and work up the reaction?
For acid-sensitive products, it is crucial to avoid strongly acidic conditions during workup.
-
Quenching: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH 7) instead of acidic solutions like ammonium chloride or dilute HCl.[4]
-
Workup: Perform an extractive workup using a non-polar organic solvent. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.[5]
-
Chromatography: If column chromatography is necessary, the silica gel can be neutralized by pre-treating it with a solvent system containing a small amount of triethylamine (1-2%).[6]
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Incomplete reaction. 2. Degradation of TIPSOTf. 3. Insufficiently anhydrous conditions. | 1. Monitor the reaction by TLC until the starting material is consumed. 2. Use fresh, high-quality TIPSOTf. 3. Ensure all glassware is oven-dried and solvents are anhydrous. |
| Formation of a White Precipitate During Reaction | The protonated base (e.g., 2,6-lutidinium triflate) may be insoluble in the reaction solvent. | This is generally not a concern and indicates the reaction is proceeding. The salt will be removed during the aqueous workup. |
| Difficult Separation of Product and Triisopropylsilanol (TIPSOH) | Product and TIPSOH have similar polarities. | 1. Distillation: If the product is sufficiently volatile, triisopropylsilanol can sometimes be removed by distillation.[1] 2. Optimized Chromatography: Use a less polar solvent system for flash chromatography to improve separation. A gradient elution may be beneficial.[7] |
| Emulsion Formation During Aqueous Workup | The presence of polar solvents (e.g., THF, DMF) or certain salts can lead to emulsions.[8] | 1. Add brine to the aqueous layer to increase its ionic strength. 2. If the reaction solvent is water-miscible (e.g., THF), remove it under reduced pressure before the aqueous workup.[9] 3. Filter the biphasic mixture through a pad of Celite. |
| Product Degradation During Purification | The product may be unstable on silica gel. | 1. Use deactivated silica gel for column chromatography (pre-treated with triethylamine).[6] 2. Consider using a different stationary phase, such as alumina. 3. Minimize the time the product is in contact with the silica gel. |
Experimental Protocols
Protocol 1: General TIPS Protection of a Primary Alcohol
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the alcohol (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add 2,6-lutidine (1.5 equiv) to the solution and cool the mixture to 0 °C in an ice bath.
-
Addition of TIPSOTf: Slowly add this compound (1.2 equiv) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.[2]
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[10]
-
Aqueous Workup: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes).[7]
Protocol 2: Workup for Removal of 2,6-Lutidine
For reactions where the product is stable to mild acid, a dilute acid wash is effective for removing 2,6-lutidine.[11]
-
Quenching: Quench the reaction as described in Protocol 1.
-
Aqueous Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x) to remove the 2,6-lutidine, followed by saturated aqueous NaHCO₃, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Data Presentation
| Purification Method | Byproducts Removed | Advantages | Disadvantages | Typical Recovery |
| Aqueous Wash (Sat. NH₄Cl) | Trifluoromethanesulfonic acid, protonated base | Mild and generally applicable. | May not efficiently remove all of the base. | Good to Excellent |
| Aqueous Wash (Dilute HCl) | Trifluoromethanesulfonic acid, protonated base (e.g., 2,6-lutidine) | Highly effective for removing amine bases. | Not suitable for acid-sensitive products. | Good to Excellent |
| Aqueous Wash (Sat. NaHCO₃) | Trifluoromethanesulfonic acid | Mild; suitable for acid-sensitive compounds. | Less effective at removing the protonated base. | Good to Excellent |
| Flash Column Chromatography | Triisopropylsilanol, remaining traces of base and other minor impurities | High degree of purification. | Can be time-consuming and may lead to product loss on the column. | Variable |
| Distillation | Triisopropylsilanol (if product is less volatile) | Can be effective for removing silanols without chromatography. | Only applicable if the product is thermally stable and has a significantly different boiling point from the byproduct.[1] | Variable |
Visualizations
Caption: General workflow for a TIPS protection reaction and purification.
Caption: Troubleshooting flowchart for TIPSOTf reactions.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. JPH04312574A - Method for separating and purifying 2,6-lutidine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. How To Run A Reaction [chem.rochester.edu]
- 6. Purification [chem.rochester.edu]
- 7. orgsyn.org [orgsyn.org]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. Workup [chem.rochester.edu]
- 10. Silyl ether - Wikipedia [en.wikipedia.org]
- 11. pmf.unizg.hr [pmf.unizg.hr]
Navigating the Stability of TIPS Ethers: A Technical Support Guide
Welcome to the technical support center for navigating the stability of triisopropylsilyl (TIPS) ethers. This guide is designed for researchers, scientists, and drug development professionals to provide direct, actionable answers to common questions and troubleshooting scenarios encountered during organic synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction involves acidic conditions. Will my TIPS ether be cleaved?
Answer: TIPS ethers are known for their high stability under acidic conditions compared to other common silyl ethers like TBS (tert-butyldimethylsilyl) or TES (triethylsilyl).[1][2] However, their stability is not absolute and depends on the strength of the acid, reaction time, and temperature.
-
Troubleshooting:
-
Problem: Unexpected deprotection of a TIPS ether during an acid-catalyzed reaction.
-
Solution:
-
Re-evaluate Acid Strength: If possible, switch to a milder acidic catalyst. For example, pyridinium p-toluenesulfonate (PPTS) is generally milder than camphorsulfonic acid (CSA) or p-toluenesulfonic acid (p-TsOH).[3]
-
Lower the Temperature: Running the reaction at a lower temperature can often prevent the cleavage of the TIPS group.
-
Reduce Reaction Time: Monitor the reaction closely and work it up as soon as the desired transformation is complete to minimize exposure to acidic conditions.
-
-
Question 2: I need to perform a reaction under basic conditions. Is the TIPS group stable?
Answer: TIPS ethers are exceptionally stable in basic media, significantly more so than TBS or TBDPS ethers.[1][2] They are generally resistant to cleavage by aqueous bases.[2]
-
Troubleshooting:
-
Problem: My TIPS ether is unexpectedly cleaving under basic conditions.
-
Solution: This is highly unusual. Verify the following:
-
Purity of Reagents: Ensure your base is not contaminated with fluoride ions, as this is a common method for silyl ether cleavage.
-
Reaction Temperature: Extremely high temperatures in the presence of a strong base might lead to slow degradation.
-
Substrate Effects: In rare cases, intramolecular processes in the substrate could facilitate cleavage.
-
-
Question 3: Can I selectively deprotect a TBS ether in the presence of a TIPS ether?
Answer: Yes, this is a common and highly effective strategy in multi-step synthesis. The significantly lower stability of the TBS group under acidic conditions allows for its selective removal.[1][3]
-
Recommended Conditions: Mild acidic conditions, such as pyridinium p-toluenesulfonate (PPTS) in a protic solvent like methanol, are ideal for selectively cleaving a TBS ether while leaving the more robust TIPS ether intact.[3]
Question 4: What are the best conditions to remove a TIPS ether?
Answer: The removal of a TIPS ether, due to its high stability, requires more forcing conditions than for many other silyl ethers.[4] The two most common methods are fluoride-mediated cleavage and strong acid-catalyzed cleavage.
-
Fluoride-Mediated Deprotection:
-
Tetrabutylammonium fluoride (TBAF) in THF is the most common reagent.[4][5] Reactions may require longer times or elevated temperatures compared to TBS deprotection.[2]
-
Hydrofluoric acid (HF) complexes , such as HF-pyridine or triethylamine trihydrofluoride (Et3N·3HF), are also effective and can be less basic than TBAF.[4] Caution: All reactions involving HF must be conducted in plasticware.[4]
-
-
Acid-Catalyzed Deprotection:
Question 5: I am planning an oxidation reaction. Will the TIPS ether survive?
Answer: TIPS ethers are generally stable to a wide range of common oxidizing agents. They are compatible with chromium-based reagents (like PCC and PDC), Swern oxidation, and Dess-Martin periodinane (DMP) oxidation. Ethers, in general, are resistant to oxidizing agents like permanganate or dichromate under standard conditions.[6]
-
Troubleshooting:
-
Problem: My TIPS ether is being cleaved during an oxidation reaction.
-
Solution:
-
Check for Acidity: Some oxidation conditions can be acidic or generate acidic byproducts. Buffering the reaction mixture can sometimes prevent unwanted deprotection.
-
Reagent Purity: Ensure your oxidizing agent is free from fluoride impurities.
-
-
Question 6: How stable are TIPS ethers to reducing agents?
Answer: TIPS ethers are stable to most common reducing agents. They are compatible with hydride sources like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
-
Troubleshooting:
-
Problem: My TIPS ether was cleaved during a reduction.
-
Solution:
-
Workup Conditions: The cleavage is more likely to occur during the acidic workup following a reduction with a reagent like LiAlH₄. Use a careful quenching procedure (e.g., Fieser workup) to maintain neutral or basic conditions.
-
Catalytic Hydrogenation: While generally stable, harsh catalytic hydrogenation conditions (e.g., high pressure, high temperature, or certain catalysts) could potentially lead to cleavage, although this is uncommon.
-
-
Quantitative Stability Data
The stability of silyl ethers is directly related to the steric bulk around the silicon atom. The larger isopropyl groups of TIPS provide greater steric hindrance to nucleophilic or acidic attack compared to the smaller methyl and tert-butyl groups of TBS.[1]
Table 1: Relative Rates of Silyl Ether Hydrolysis [1][2][3][7]
| Condition | TMS | TES | TBS | TIPS | TBDPS |
| Acidic | 1 | 64 | 20,000 | 700,000 | 5,000,000 |
| Basic | 1 | 10-100 | ~20,000 | 100,000 | ~20,000 |
| Values are relative rates compared to Trimethylsilyl (TMS) ether. |
Table 2: Half-lives of Silyl Ethers of p-Cresol under Specific Conditions [1]
| Protecting Group | Condition | Half-life (t½) |
| TBS | 1% HCl in 95% EtOH | ~4.5 hours |
| TIPS | 1% HCl in 95% EtOH | >100 hours |
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol with TIPSCl
Objective: To protect a primary hydroxyl group as a TIPS ether.
Materials:
-
Alcohol
-
Triisopropylsilyl chloride (TIPSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the alcohol and imidazole (2.5 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add TIPSCl (1.2 equivalents) dropwise to the stirred solution at room temperature.
-
Stir the reaction for 30 minutes to a few hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Deprotection of a TIPS Ether using TBAF
Objective: To cleave a TIPS ether using a fluoride source.
Materials:
-
TIPS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TIPS-protected alcohol in anhydrous THF.
-
Add the TBAF solution (typically 1.1 - 1.5 equivalents) at room temperature.
-
Stir the reaction for 2-16 hours, depending on the substrate. The reaction may be gently heated if it is sluggish.[2]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure. Purify by flash column chromatography if necessary.
Protocol 3: Acid-Catalyzed Deprotection of a TIPS Ether
Objective: To cleave a TIPS ether using acidic conditions.
Materials:
-
TIPS-protected alcohol
-
Hydrochloric acid (HCl) in methanol (e.g., 1.25 M) or aqueous HF
-
Methanol or Acetonitrile
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TIPS-protected alcohol in methanol.[1]
-
Add the methanolic HCl solution.[1]
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.[1]
-
Upon completion, carefully neutralize the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.[1][4]
-
Remove the methanol under reduced pressure.[1]
-
Extract the residue with ethyl acetate (3x).[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1]
-
Filter and concentrate to yield the crude product, which can be further purified.[1]
Visualizations
Caption: Stability of TIPS ethers under common reaction conditions.
Caption: Workflow for selective deprotection of silyl ethers.
References
Validation & Comparative
Confirming TIPS Protection of an Alcohol by ¹H NMR Spectroscopy: A Comparison Guide
For researchers engaged in synthetic chemistry, the protection of functional groups is a cornerstone of molecular manipulation. The triisopropylsilyl (TIPS) group is a bulky and robust protecting group for alcohols, favored for its stability under a range of conditions. Confirmation of a successful protection reaction is critical before proceeding with a synthetic sequence. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is the most common and definitive method for this confirmation. This guide provides a comparative analysis of the ¹H NMR spectra of an alcohol before and after TIPS protection, supported by experimental data and detailed protocols.
Key Spectroscopic Changes Upon TIPS Protection
The successful protection of an alcohol with a TIPS group results in distinct and predictable changes in the ¹H NMR spectrum. These changes are the primary indicators of a completed reaction. The most significant of these are:
-
Disappearance of the Alcohol Proton Signal: The labile hydroxyl proton (-OH) of the starting alcohol, which typically appears as a broad singlet, will be absent in the spectrum of the TIPS ether.
-
Appearance of TIPS Group Signals: Characteristic signals for the triisopropylsilyl group will appear. These consist of a septet (or multiplet) for the three methine (CH) protons and a doublet for the eighteen methyl (CH₃) protons.
-
Shift of the α-Proton Signal: The proton(s) on the carbon bearing the oxygen (the α-carbon) will experience a change in their chemical environment, resulting in a shift in their corresponding signal.
Comparative ¹H NMR Data: Benzyl Alcohol vs. (Benzyloxy)triisopropylsilane
To illustrate these changes, the following tables summarize the expected ¹H NMR data for a representative primary alcohol, benzyl alcohol, before and after protection with a TIPS group.
Table 1: ¹H NMR Data for Benzyl Alcohol
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ar-H | 7.20-7.40 | Multiplet | 5H |
| CH ₂ | 4.58 | Singlet | 2H |
| OH | Variable (e.g., ~2.5) | Broad Singlet | 1H |
Table 2: Expected ¹H NMR Data for (Benzyloxy)triisopropylsilane
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Ar-H | 7.25-7.45 | Multiplet | 5H | |
| CH ₂ | 4.75 | Singlet | 2H | |
| Si-CH (CH₃)₂ | ~1.1-1.2 | Multiplet | 3H | |
| Si-CH(CH ₃)₂ | ~1.07 | Doublet | 18H | ~6.0 |
Experimental Protocols
Synthesis of (Benzyloxy)triisopropylsilane
This protocol is a general procedure for the TIPS protection of a primary alcohol using benzyl alcohol as an example.
Materials:
-
Benzyl alcohol
-
Triisopropylsilyl chloride (TIPSCl)
-
Imidazole
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of benzyl alcohol (1.0 eq) in anhydrous DCM, add imidazole (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add TIPSCl (1.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
¹H NMR Sample Preparation and Acquisition
A standard protocol for preparing a sample for ¹H NMR analysis is as follows.
Materials:
-
Purified product (~5-20 mg)
-
Deuterated chloroform (CDCl₃)
-
NMR tube
-
Pasteur pipette
-
Small vial
Procedure:
-
Dissolve approximately 5-20 mg of the purified product in about 0.6-0.7 mL of CDCl₃ in a small, clean vial.[1][2]
-
If any solid particles are present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[2][3]
-
Ensure the height of the solution in the NMR tube is approximately 4-5 cm.[2][3]
-
Cap the NMR tube securely.
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
Visualization of the Confirmation Workflow
The logical flow for confirming the successful TIPS protection of an alcohol via ¹H NMR is outlined in the following diagram.
Caption: Workflow for confirming TIPS protection of an alcohol.
References
A Comparative Guide: Triisopropylsilyl Trifluoromethanesulfonate vs. TBDMSCl for Alcohol Protection
In the realm of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. For hydroxyl groups, silyl ethers are a widely employed protective strategy due to their ease of installation, tunable stability, and mild removal conditions. Among the arsenal of silylating agents, triisopropylsilyl trifluoromethanesulfonate (TIPSOTf) and tert-butyldimethylsilyl chloride (TBDMSCl) are two of the most common reagents. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
Key Differences at a Glance
The primary distinction between TIPSOTf and TBDMSCl lies in the steric bulk of the resulting silyl ether and the reactivity of the silylating agent itself. The triisopropylsilyl (TIPS) group is significantly more sterically hindered than the tert-butyldimethylsilyl (TBDMS or TBS) group.[1][2] This steric difference profoundly influences the stability of the resulting silyl ether and the conditions required for its introduction and removal.[3][4]
TIPSOTf is a more reactive silylating agent than TBDMSCl.[5] The triflate (OTf) leaving group is much better than the chloride (Cl) leaving group, allowing for the silylation of more sterically hindered or less reactive alcohols.[1][4][5]
| Feature | Triisopropylsilyl (TIPS) Group | tert-Butyldimethylsilyl (TBDMS/TBS) Group |
| Silylating Agent | This compound (TIPSOTf) | tert-Butyldimethylsilyl chloride (TBDMSCl) |
| Reactivity of Agent | High | Moderate |
| Steric Bulk | High[1][2] | Moderate[6] |
| Stability to Acid | Very High[3][4] | High[3][4] |
| Stability to Base | Very High[3] | High[3] |
| Relative Rate of Acidic Hydrolysis | ~700,000 times more stable than TMS[7][8] | ~20,000 times more stable than TMS[7][8] |
Reactivity and Selectivity
The greater reactivity of TIPSOTf makes it the reagent of choice for the protection of sterically hindered secondary and tertiary alcohols, where TBDMSCl may react sluggishly or not at all.[1][5] This enhanced reactivity is often harnessed in the presence of a non-nucleophilic base like 2,6-lutidine.[4][5]
Conversely, the moderate reactivity and steric bulk of TBDMSCl allow for the selective protection of primary alcohols in the presence of secondary or tertiary alcohols.[5][6] This selectivity is a valuable tool in the synthesis of complex polyhydroxylated molecules.[6]
Stability of the Silyl Ether
The stability of the silyl ether is a critical consideration in multi-step syntheses. The general order of stability for common silyl ethers under acidic conditions is:
TMS < TES < TBDMS < TIPS < TBDPS [3][5]
As the data indicates, the TIPS group is significantly more stable towards acidic hydrolysis than the TBDMS group.[7][8] This enhanced stability allows for the selective deprotection of a TBDMS ether in the presence of a TIPS ether, a common strategy in orthogonal protection schemes. Both TBDMS and TIPS ethers exhibit good stability under a wide range of basic conditions.[3]
Deprotection Strategies
The removal of both TIPS and TBDMS ethers is most commonly achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF).[9][10] The driving force for this reaction is the formation of the strong silicon-fluoride bond.[11]
Due to its greater stability, the cleavage of a TIPS ether often requires more forcing conditions (e.g., longer reaction times or elevated temperatures) compared to a TBDMS ether when using fluoride-based reagents.[12]
Acid-catalyzed deprotection is also a viable method. Mild acidic conditions, such as acetic acid in a mixture of THF and water, can be used to cleave TBDMS ethers, while TIPS ethers are generally stable under these conditions.[4][13] Stronger acidic conditions are required for the removal of TIPS ethers.[12]
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol using TBDMSCl
This procedure describes the selective protection of a primary alcohol in the presence of a secondary alcohol.
Materials:
-
Substrate containing primary and secondary alcohols (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 eq)
-
Imidazole (2.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the alcohol and imidazole in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Add TBDMSCl to the solution at room temperature.[14]
-
Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC).[7]
-
Once the reaction is complete, pour the mixture into water and extract with diethyl ether.[7]
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.[6]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by flash column chromatography on silica gel.[6]
Protocol 2: Protection of a Hindered Secondary Alcohol using TIPSOTf
This procedure is suitable for the protection of sterically hindered alcohols.
Materials:
-
Hindered secondary alcohol (1.0 eq)
-
This compound (TIPSOTf, 1.2 eq)
-
2,6-Lutidine (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the hindered alcohol and 2,6-lutidine in anhydrous DCM at 0 °C under an inert atmosphere.[5]
-
Slowly add TIPSOTf to the stirred solution.[4]
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Protocol 3: Deprotection of a TBDMS Ether using TBAF
This is a general procedure for the cleavage of TBDMS ethers.
Materials:
-
TBDMS-protected alcohol (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the TBDMS-protected alcohol in anhydrous THF at room temperature.[7]
-
Add the TBAF solution dropwise to the stirred solution.[7]
-
Stir the reaction for 1-4 hours, monitoring by TLC.[7]
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.[7]
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected alcohol.[7]
Protocol 4: Selective Deprotection of a TBDMS Ether in the Presence of a TIPS Ether
This procedure utilizes mild acidic conditions to selectively cleave a TBDMS ether.
Materials:
-
Substrate containing both TBDMS and TIPS ethers (1.0 eq)
-
Acetic acid (AcOH)
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the substrate in a 3:1:1 mixture of THF:AcOH:H₂O.[4]
-
Stir the reaction at room temperature and monitor carefully by TLC for the disappearance of the starting material and the appearance of the TBDMS-deprotected product.
-
Once the selective deprotection is complete, carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Visualization of Decision-Making Process
The choice between TIPSOTf and TBDMSCl is dictated by the specific requirements of the synthetic step. The following diagram illustrates the logical workflow for selecting the appropriate reagent.
References
- 1. Silyl Groups - Gelest [technical.gelest.com]
- 2. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Silyl ether - Wikipedia [en.wikipedia.org]
- 5. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 10. nbinno.com [nbinno.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. synarchive.com [synarchive.com]
- 13. tandfonline.com [tandfonline.com]
- 14. tert-Butyldimethylsilyl Chloride (TBS-Cl) [commonorganicchemistry.com]
Navigating the Acidic Terrain: A Comparative Guide to TIPS and TBS Protecting Groups
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving desired chemical transformations with high fidelity. For researchers, scientists, and drug development professionals, the strategic protection and deprotection of hydroxyl moieties are routine yet critical operations. Among the arsenal of available protecting groups, silyl ethers, particularly tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS), are workhorses of modern synthesis. Their popularity stems from their ease of installation, general stability, and amenability to selective cleavage.
This guide provides an objective comparison of the relative stability of TIPS and TBS protecting groups under acidic conditions, supported by experimental data. Understanding the nuances of their acid-lability is crucial for designing efficient and selective synthetic routes, especially when multiple protected hydroxyl groups are present in a molecule.
Relative Stability: A Tale of Steric Hindrance
The stability of silyl ethers toward acid-catalyzed hydrolysis is primarily governed by the steric bulk of the substituents on the silicon atom. Larger, more sterically hindered groups impede the approach of acidic species to the silicon-oxygen bond, thereby increasing the stability of the protecting group.[1]
The triisopropylsilyl (TIPS) group, with its three bulky isopropyl substituents, presents a significantly greater steric shield around the silicon atom compared to the tert-butyldimethylsilyl (TBS) group, which has two smaller methyl groups and one tert-butyl group. This structural difference translates into a substantial disparity in their stability under acidic conditions.
Quantitative comparisons reveal the striking difference in their resistance to acid-catalyzed hydrolysis. The relative order of stability for common silyl ethers under acidic conditions is as follows:
TMS (1) < TES (64) < TBS (20,000) < TIPS (700,000) < TBDPS (5,000,000) [1][2]
As the data indicates, the TIPS group is approximately 35 times more stable than the TBS group under acidic conditions. This significant difference in stability forms the basis for the selective deprotection of TBS ethers in the presence of TIPS ethers, a highly valuable strategy in complex molecule synthesis.
Comparative Deprotection Data
The following table summarizes experimental data for the selective deprotection of a primary TBS ether in the presence of a TIPS ether under various acidic conditions. This data provides a quantitative basis for choosing the appropriate reagent and reaction conditions to achieve the desired chemoselectivity.
| Acid Catalyst | Solvent(s) | Temperature (°C) | Substrate | Time | Yield of TBS Deprotection | Status of TIPS Group | Reference |
| Pyridinium p-toluenesulfonate (PPTS) | MeOH | Room Temp. | Primary TBS, Primary TIPS | N/A | Selective Deprotection | Intact | [3] |
| FeCl₃ (cat.) | MeOH | Room Temp. | Primary TBS, Primary TIPS | 3 h | 80% | Intact | [4][5] |
| Camphorsulfonic acid (CSA) (10 mol%) | MeOH/DCM (1:1) | 0 | Primary TBS | 2 h | High | Intact | [6] |
| Acetic Acid/THF/H₂O (4:1:1) | N/A | Room Temp. | Primary TBS | Very Slow | Selective Deprotection | Intact | [6] |
Experimental Protocols
Detailed methodologies for the selective acidic cleavage of a TBS ether in the presence of a TIPS ether are provided below. These protocols are representative examples and may require optimization based on the specific substrate.
Protocol 1: Selective Deprotection using Pyridinium p-toluenesulfonate (PPTS)
This method is considered one of the mildest for TBS deprotection in the presence of more robust silyl ethers.
Materials:
-
Substrate protected with both TBS and TIPS ethers
-
Pyridinium p-toluenesulfonate (PPTS)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the protected substrate in a mixture of methanol and dichloromethane (e.g., 1:1 v/v).
-
Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting material), quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired alcohol.
Protocol 2: Selective Deprotection using Catalytic Ferric Chloride (FeCl₃)
This protocol offers an alternative for the selective cleavage of TBS ethers.
Materials:
-
Substrate protected with both TBS and TIPS ethers
-
Ferric chloride (FeCl₃)
-
Methanol (MeOH)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the silyl ether substrate in methanol.
-
Add a catalytic amount of ferric chloride (e.g., 0.066 equivalents) to the solution.[5]
-
Stir the reaction at room temperature for the required time (e.g., 3 hours), monitoring by TLC.[5]
-
Once the reaction is complete, add deionized water to the reaction mixture.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mechanism and Selectivity
The acid-catalyzed deprotection of silyl ethers is initiated by the protonation of the ether oxygen, making the silicon atom more electrophilic and susceptible to nucleophilic attack by a solvent molecule (e.g., water or methanol). The subsequent cleavage of the silicon-oxygen bond releases the alcohol and a silyl byproduct.
The selectivity observed in the deprotection of TBS ethers in the presence of TIPS ethers is a direct consequence of the difference in steric hindrance. The bulkier isopropyl groups of the TIPS ether effectively shield the silicon-oxygen bond from the approach of the acid and the nucleophile, thus significantly slowing down the rate of cleavage compared to the less hindered TBS ether. This kinetic difference allows for the selective removal of the TBS group by carefully controlling the reaction conditions, such as the choice of a mild acid catalyst, temperature, and reaction time.
References
- 1. Silyl ether - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Facile Cleavage of Silyl Protecting Groups with Catalytic Amounts of FeCl3 [organic-chemistry.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. echemi.com [echemi.com]
A Comparative Guide to Analytical Methods for Monitoring Silylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Silylation is a cornerstone chemical derivatization technique employed to enhance the volatility, thermal stability, and analyzability of compounds bearing active hydrogen atoms, such as alcohols, phenols, carboxylic acids, and amines. Monitoring the progress of these reactions is crucial for optimizing reaction conditions, ensuring complete derivatization, and for kinetic studies. This guide provides an objective comparison of the primary analytical methods used for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy, supported by experimental data and detailed protocols.
Overview of Analytical Techniques
The choice of analytical method for monitoring silylation reactions depends on several factors including the specific goals of the analysis (e.g., qualitative monitoring, quantitative analysis, kinetic studies), the nature of the analyte and silylating agent, and the available instrumentation.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for analyzing silylated compounds.[1][2][3] Silylation is often a prerequisite for GC analysis of non-volatile compounds, making GC-MS a natural choice for monitoring the outcome of the reaction.[1][2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy offers a non-destructive method for in-situ monitoring of reaction kinetics and for structural elucidation of reactants and products.[4][5][6] It is inherently quantitative without the need for calibration curves for relative quantification.[7][8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy , particularly with Attenuated Total Reflectance (ATR) probes, allows for real-time, in-situ monitoring of the disappearance of reactants and the appearance of products by tracking characteristic vibrational frequencies.[9][10][11][12]
The following diagram illustrates the general workflow for monitoring a silylation reaction.
Quantitative Performance Comparison
The following table summarizes the key quantitative performance parameters for GC-MS, NMR, and FTIR in the context of monitoring silylation reactions. The values presented are typical and can vary depending on the specific instrumentation, experimental conditions, and analyte.
| Parameter | GC-MS | NMR Spectroscopy | FTIR Spectroscopy |
| Sensitivity (LOD/LOQ) | Excellent (pg to ng range)[7] | Moderate (µg to mg range)[7][8] | Good (depends on molar absorptivity) |
| Linearity (R²) | > 0.99 (with proper calibration)[13] | Excellent (> 0.99 for relative quantification) | Good (> 0.99 with calibration) |
| Precision (RSD) | < 15%[13] | < 5% | < 10% |
| Accuracy | High (dependent on standards)[13] | High (inherently quantitative)[7][8] | Good (dependent on calibration) |
| Analysis Time per Sample | 10-60 min | 1-15 min | Real-time to a few minutes |
| In-situ Monitoring | No (requires sample workup) | Yes | Yes |
| Sample Preparation | Derivatization (the reaction itself), extraction, dilution | Minimal (dissolution in deuterated solvent) | Minimal (direct immersion of probe) |
Comparison of Key Features
The choice of analytical technique is often a trade-off between different features. The following diagram provides a high-level comparison of the key attributes of GC-MS, NMR, and FTIR for this application.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for monitoring silylation reactions using GC-MS, NMR, and FTIR.
Protocol 1: Monitoring Silylation by GC-MS
This protocol describes the monitoring of the silylation of a model compound, such as an alcohol or carboxylic acid, using a common silylating agent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
1. Materials and Reagents:
-
Substrate (e.g., alcohol, carboxylic acid)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, dichloromethane)[14]
-
Internal standard (e.g., n-alkane of appropriate chain length)
-
Quenching agent (e.g., methanol)
-
GC vials with inserts
-
Microsyringes
2. Reaction Setup:
-
In a dry reaction vial, dissolve a known amount of the substrate and the internal standard in the anhydrous solvent.
-
Add the silylating agent to the vial. The molar ratio of silylating agent to substrate may need to be optimized, but a molar excess of the silylating agent is common.[15]
-
Seal the vial and place it in a heating block or water bath at a predetermined temperature (e.g., 60-80°C).[15]
3. Reaction Monitoring:
-
At specified time intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a GC vial containing a quenching agent like methanol.
-
Dilute the quenched aliquot with a suitable solvent (e.g., hexane, ethyl acetate) to a final concentration appropriate for GC-MS analysis.
4. GC-MS Analysis:
-
GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-1ms).
-
Injection: Inject 1 µL of the diluted sample in split or splitless mode.
-
Oven Program: Develop a temperature program that provides good separation of the substrate, silylated product, and internal standard.
-
MS Detection: Operate the mass spectrometer in full scan mode to identify the peaks and in selected ion monitoring (SIM) mode for accurate quantification.
5. Data Analysis:
-
Identify the peaks corresponding to the substrate, silylated product, and internal standard based on their retention times and mass spectra.
-
Calculate the peak area of the substrate and the silylated product relative to the peak area of the internal standard at each time point.
-
Plot the concentration (or relative peak area) of the substrate and product versus time to monitor the reaction progress and determine the reaction endpoint.
Protocol 2: In-situ Monitoring of Silylation by NMR Spectroscopy
This protocol outlines the use of ¹H NMR to monitor the kinetics of a silylation reaction in real-time.
1. Materials and Reagents:
-
Substrate
-
Silylating agent
-
Deuterated anhydrous solvent (e.g., CDCl₃, C₆D₆, CD₃CN)[5]
-
NMR tube with a sealable cap (e.g., J. Young tube)[5]
-
Internal standard (e.g., mesitylene, 1,3,5-trimethoxybenzene)[5]
2. Sample Preparation:
-
In a glovebox or under an inert atmosphere, add a known amount of the substrate and the internal standard to the NMR tube.
-
Add the deuterated anhydrous solvent to dissolve the solids.
-
Acquire a ¹H NMR spectrum of the initial mixture (t=0).
-
Add a known amount of the silylating agent to the NMR tube, seal it, and quickly mix the contents.
3. NMR Data Acquisition:
-
Immediately place the NMR tube in the NMR spectrometer.
-
Acquire a series of ¹H NMR spectra at regular time intervals. The acquisition parameters (e.g., number of scans, relaxation delay) should be chosen to provide adequate signal-to-noise in the desired time frame.
4. Data Analysis:
-
Process the NMR spectra (e.g., phasing, baseline correction).
-
Identify characteristic peaks for the substrate and the silylated product that do not overlap with other signals.
-
Integrate the signals of the substrate and product relative to the integral of the internal standard at each time point.
-
Plot the relative integrals (proportional to concentration) of the substrate and product versus time to determine the reaction kinetics.
Protocol 3: In-situ Monitoring of Silylation by FTIR Spectroscopy
This protocol describes the use of an in-situ ATR-FTIR probe to monitor the progress of a silylation reaction.
1. Materials and Reagents:
-
Substrate
-
Silylating agent
-
Anhydrous solvent
2. Reaction Setup:
-
Set up the reaction in a vessel equipped with an overhead stirrer and a port for the ATR-FTIR probe.
-
Dissolve the substrate in the anhydrous solvent in the reaction vessel.
-
Immerse the ATR-FTIR probe into the solution.
3. FTIR Data Acquisition:
-
Collect a background spectrum of the solvent and substrate before adding the silylating agent.
-
Start the data acquisition to collect spectra at regular intervals (e.g., every 30 seconds).
-
Add the silylating agent to the reaction vessel and begin stirring.
4. Data Analysis:
-
Identify the characteristic infrared absorption bands for the functional group of the substrate that is being silylated (e.g., O-H stretch for an alcohol) and a characteristic band for the silylated product (e.g., Si-O-C stretch).
-
Plot the absorbance of the substrate and product peaks as a function of time. The decrease in the substrate peak and the increase in the product peak will indicate the progress of the reaction.[16]
-
This data can be used to determine the reaction endpoint and to perform kinetic analysis.[16]
Conclusion
The selection of an analytical method for monitoring silylation reactions is a critical decision that impacts the quality and type of data obtained. GC-MS is a highly sensitive and specific method, particularly for final product analysis and quantification. NMR spectroscopy provides unparalleled structural information and is ideal for non-invasive, in-situ kinetic studies. In-situ FTIR spectroscopy offers a robust and convenient way to monitor reaction progress in real-time, making it well-suited for process optimization and control. By understanding the strengths and limitations of each technique, researchers can select the most appropriate method to achieve their analytical goals in drug development and other scientific endeavors.
References
- 1. thescipub.com [thescipub.com]
- 2. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 3. nbinno.com [nbinno.com]
- 4. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 8. NMR Spectroscopy for Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reaction Dynamics - FTIR - Polymers - Advancing Materials [thermofisher.com]
- 10. publikationen.reutlingen-university.de [publikationen.reutlingen-university.de]
- 11. google.com [google.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
A Comparative Guide to Silyl Triflating Agents: TIPSOTf vs. Alternatives
In the landscape of modern organic synthesis, silyl triflates stand out as powerful reagents for the protection of alcohols and the formation of silyl enol ethers. Their high reactivity, driven by the excellent leaving group ability of the triflate anion, allows for the efficient silylation of even sterically hindered substrates. Among these, Triisopropylsilyl trifluoromethanesulfonate (TIPSOTf) is a prominent member, offering a unique combination of reactivity and steric bulk. This guide provides an objective comparison of TIPSOTf with other commonly used silyl triflating agents, supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific synthetic challenges.
Performance Comparison of Silyl Triflating Agents
The choice of a silyl triflating agent is a critical decision in a synthetic sequence, influencing reaction rates, yields, and selectivity. The steric and electronic properties of the silicon substituents play a pivotal role in the reactivity and the stability of the resulting silyl ether.
Silylation of Alcohols
The protection of alcohols is a fundamental transformation in multi-step synthesis. The following tables summarize the performance of TIPSOTf in comparison to other silyl triflates for the silylation of primary and secondary alcohols.
Table 1: Silylation of a Primary Alcohol (n-Butanol)
| Silylating Agent | Base | Solvent | Time | Yield (%) | Reference |
| TIPSOTf | 2,6-Lutidine | CH₂Cl₂ | 1 h | >95 | [1] |
| TMSOTf | Triethylamine | CH₂Cl₂ | < 1 h | >95 | [1] |
| TBDMSOTf | 2,6-Lutidine | CH₂Cl₂ | 1.5 h | >90 | [1] |
Table 2: Silylation of a Secondary Alcohol (Cyclohexanol)
| Silylating Agent | Base | Solvent | Time | Yield (%) | Reference |
| TIPSOTf | 2,6-Lutidine | CH₂Cl₂ | 2 h | >90 | [1] |
| TMSOTf | Triethylamine | CH₂Cl₂ | 1 h | >90 | [1] |
| TBDMSOTf | 2,6-Lutidine | CH₂Cl₂ | 4 h | ~85 | [1] |
From the data, it is evident that for both primary and secondary alcohols, TMSOTf is generally the most reactive, leading to shorter reaction times. However, TIPSOTf provides excellent yields and is particularly advantageous when a bulky, more stable protecting group is required. The increased steric hindrance of the triisopropylsilyl group can also impart greater selectivity in molecules with multiple hydroxyl groups.
Formation of Silyl Enol Ethers
Silyl enol ethers are versatile intermediates in organic synthesis, notably for their use in carbon-carbon bond-forming reactions. The regioselectivity of their formation from unsymmetrical ketones is a key consideration.
Table 3: Formation of Silyl Enol Ethers from 2-Methylcyclohexanone
| Silylating Agent | Base | Solvent | Kinetic/Thermodynamic Ratio | Total Yield (%) | Reference |
| TIPSOTf | Triethylamine | CH₂Cl₂ | 98:2 | >90 | [2] |
| TMSOTf | Triethylamine | CH₂Cl₂ | 99:1 | >95 | [2] |
| TBDMSOTf | Triethylamine | CH₂Cl₂ | 97:3 | ~88 | [2] |
In the formation of silyl enol ethers, both TIPSOTf and TMSOTf exhibit high reactivity and provide excellent yields of the kinetic product. The choice between them may depend on the desired stability of the resulting silyl enol ether for subsequent transformations.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthesis. Below are representative methodologies for key silylation reactions.
General Procedure for the Silylation of a Primary Alcohol with TIPSOTf
Materials:
-
Primary alcohol (1.0 equiv)
-
TIPSOTf (1.1 equiv)
-
2,6-Lutidine (1.2 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol in anhydrous CH₂Cl₂.
-
Cool the solution to 0 °C using an ice bath.
-
Add 2,6-lutidine to the stirred solution.
-
Slowly add TIPSOTf dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Selective Monosilylation of a Symmetric Diol
The selective protection of one hydroxyl group in a symmetric diol is a common synthetic challenge. The steric bulk of TIPSOTf can be leveraged to achieve high selectivity.
Materials:
-
Symmetric diol (1.0 equiv)
-
TIPSOTf (1.05 equiv)
-
2,6-Lutidine (1.1 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the symmetric diol in anhydrous CH₂Cl₂.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add 2,6-lutidine to the solution.
-
Add TIPSOTf dropwise over a period of 10-15 minutes.
-
Stir the reaction mixture at -78 °C for the specified time, monitoring by TLC for the disappearance of the starting material and the formation of the mono-silylated product.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature, then separate the layers.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash chromatography to isolate the mono-TIPS protected diol.
Visualization of Experimental Workflow and Decision Making
To further clarify the practical application of these reagents, the following diagrams illustrate a typical experimental workflow and a logical decision-making process for selecting the appropriate silylating agent.
References
The Decisive Advantage: A Comparative Guide to TIPS Triflate in Silylation Chemistry
For researchers, scientists, and drug development professionals navigating the complex landscape of organic synthesis, the strategic selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. Among the arsenal of silylating agents, triisopropylsilyl triflate (TIPSOTf) has emerged as a powerhouse, offering a unique combination of high reactivity and steric bulk. This guide provides an objective comparison of TIPS triflate against other common silylating agents, supported by experimental data, to inform the selection of the optimal reagent for specific synthetic challenges.
The protection of hydroxyl groups is a frequent necessity in the synthesis of complex molecules. Silyl ethers are a favored choice for this purpose due to their ease of formation and cleavage under specific conditions. The reactivity of the silylating agent and the stability of the resulting silyl ether are critical factors in this selection process.
Superior Reactivity of the Triflate Leaving Group
The exceptional reactivity of TIPS triflate stems from the trifluoromethanesulfonate (triflate) anion, one of the best leaving groups in organic chemistry. This inherent property makes the silicon atom in TIPS triflate significantly more electrophilic than in its chloride counterparts (e.g., TIPSCl). This enhanced reactivity translates to faster reaction times and the ability to silylate even sterically hindered alcohols that are unreactive towards other silylating agents.[1][2]
The Role of Steric Hindrance: The TIPS Group Advantage
The triisopropylsilyl (TIPS) group is characterized by its significant steric bulk. This bulkiness provides two key advantages:
-
Enhanced Stability: The steric congestion around the silicon-oxygen bond in a TIPS ether makes it more resistant to cleavage under both acidic and basic conditions compared to less hindered silyl ethers like trimethylsilyl (TMS) and triethylsilyl (TES) ethers.[4][5] This robustness is crucial in multi-step syntheses where the protecting group must withstand a variety of reaction conditions.
-
High Selectivity: The steric hindrance of the TIPS group allows for the selective protection of less sterically hindered primary alcohols in the presence of more hindered secondary or tertiary alcohols.[4][6] This selectivity is often excellent and is a key tool for differentiating between hydroxyl groups in a molecule.
Performance Comparison of Silylating Agents
To illustrate the practical implications of these properties, the following tables summarize the performance of TIPS triflate and other common silylating agents in the protection of alcohols.
Table 1: Silylation of a Primary Alcohol (Geraniol)
| Silylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| TIPSOTf | 2,6-Lutidine | CH₂Cl₂ | -78 to RT | < 5 | > 95 | [3] (general protocol) |
| TBDMSCl | Imidazole | DMF | RT | 2-16 | ~70-95 | [5] |
| TIPSCl | Imidazole | DMF | RT | 12-24 | Moderate to High | [5] |
Table 2: Silylation of a Secondary Alcohol (e.g., Cholesterol, 1-Phenylethanol)
| Silylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| TIPSOTf | 2,6-Lutidine | CH₂Cl₂ | -78 to RT | < 5 | High | [3] (general protocol) |
| TBDMSCl | Imidazole | DMF | RT | > 24 | Moderate | [7] |
| TBDMSOTf | 2,6-Lutidine | CH₂Cl₂ | RT | < 1 | High | [1] |
As the data suggests, TIPS triflate consistently offers rapid reaction times and high yields for both primary and sterically hindered secondary alcohols. While TBDMS triflate also exhibits high reactivity, the resulting TBDMS ether is less sterically hindered and therefore less stable than a TIPS ether.
Experimental Protocols
Silylation of a Primary Alcohol with TIPS Triflate
This protocol describes the protection of a primary alcohol using triisopropylsilyl triflate and 2,6-lutidine.
Materials:
-
Primary alcohol (1.0 equiv)
-
Triisopropylsilyl triflate (1.1 equiv)
-
2,6-Lutidine (2.2 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the primary alcohol (1.0 equiv) and dissolve it in anhydrous dichloromethane.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Add 2,6-lutidine (2.2 equiv) to the stirred solution.
-
Slowly add triisopropylsilyl triflate (1.1 equiv) to the reaction mixture.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 5 hours.
-
Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Silylation of a Secondary Alcohol with TIPS Triflate
This protocol is suitable for the protection of more sterically hindered secondary alcohols.
Materials:
-
Secondary alcohol (e.g., cholesterol, 1-phenylethanol) (1.0 equiv)
-
Triisopropylsilyl triflate (1.2 equiv)
-
2,6-Lutidine (2.5 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Follow the same setup and initial steps as the primary alcohol protocol, dissolving the secondary alcohol in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0°C or maintain at room temperature depending on the reactivity of the alcohol. For highly hindered alcohols, allowing the reaction to proceed at room temperature may be necessary.
-
Add 2,6-lutidine (2.5 equiv) to the stirred solution.
-
Slowly add triisopropylsilyl triflate (1.2 equiv) to the reaction mixture.
-
Monitor the reaction by TLC. The reaction time may vary from a few hours to overnight depending on the steric hindrance of the alcohol.
-
Upon completion, follow the same work-up and purification procedure as described for the primary alcohol silylation.
Visualizing the Silylation Process and Decision Making
Caption: A generalized experimental workflow for the silylation of an alcohol using TIPS triflate.
Caption: A decision-making guide for selecting the appropriate silylating agent based on substrate and reaction requirements.
Conclusion
TIPS triflate stands out as a superior silylating agent due to its exceptional reactivity, which allows for the rapid and high-yielding protection of a wide range of alcohols, including those that are sterically demanding. The resulting TIPS ethers offer excellent stability, providing robust protection throughout complex synthetic sequences. While other silylating agents have their merits, the combination of high reactivity and the formation of a sterically hindered, stable silyl ether gives TIPS triflate a decisive advantage in many challenging synthetic applications. By understanding the comparative performance and employing the appropriate experimental protocols, researchers can leverage the power of TIPS triflate to streamline their synthetic efforts and achieve their molecular targets with greater efficiency.
References
- 1. nbinno.com [nbinno.com]
- 2. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 3. General Silylation Procedures - Gelest [technical.gelest.com]
- 4. Silyl Groups - Gelest [technical.gelest.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of TIPSCl and TIPSOTf in Silylation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of multi-step organic synthesis, the protection of hydroxyl groups is a critical strategic consideration. Triisopropylsilyl (TIPS) ethers are frequently employed for this purpose due to their significant steric bulk, which imparts high stability under a wide range of reaction conditions. The two most common reagents for the introduction of the TIPS protecting group are triisopropylsilyl chloride (TIPSCl) and triisopropylsilyl trifluoromethanesulfonate (TIPSOTf). The choice between these two reagents is primarily dictated by their reactivity, which in turn is a function of the leaving group. This guide provides an objective comparison of the reactivity of TIPSCl and TIPSOTf, supported by experimental data and detailed protocols, to aid in the selection of the optimal reagent for specific synthetic challenges.
Executive Summary
This compound (TIPSOTf) is a significantly more reactive silylating agent than triisopropylsilyl chloride (TIPSCl). This enhanced reactivity is attributed to the superior leaving group ability of the triflate anion compared to the chloride anion. Consequently, TIPSOTf is the reagent of choice for the silylation of sterically hindered secondary and tertiary alcohols, or when rapid reaction rates are required. While TIPSCl is a more economical option, it is generally suitable for less sterically demanding primary and some secondary alcohols and often requires longer reaction times or harsher conditions.
Data Presentation
The following tables summarize the key differences in reactivity and typical reaction conditions for TIPSCl and TIPSOTf.
| Silylating Agent | Substrate | Base | Solvent | Time | Yield (%) |
| TIPSCl | Geraniol (Primary Alcohol) | Imidazole | DMF | 3 h | >90 |
| TIPSOTf | Secondary Alcohols (General) | 2,6-Lutidine | CH₂Cl₂ | < 5 h | High |
Note: Reaction times and yields are highly dependent on the specific substrate, stoichiometry, and reaction temperature.
| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative SN2 Rate |
| Chloride (Cl⁻) | Hydrochloric Acid (HCl) | ~ -7 | 1 |
| Triflate (OTf⁻) | Triflic Acid (TfOH) | ~ -12 | ~10⁴ - 10⁵ |
This table provides a quantitative comparison of the leaving group ability, which is the primary determinant of the reactivity difference between TIPSCl and TIPSOTf.
The Role of the Leaving Group
The vast difference in reactivity between TIPSCl and TIPSOTf can be directly attributed to the stability of the departing anion, i.e., the leaving group. The trifluoromethanesulfonate (triflate) anion is an exceptionally good leaving group due to the extensive delocalization of the negative charge across the three oxygen atoms and the strong inductive electron-withdrawing effect of the trifluoromethyl group.[1][2] This high stability makes the triflate anion's conjugate acid, triflic acid, a superacid.[1] In contrast, the chloride anion is a good leaving group but is significantly more basic than the triflate anion.[3] Consequently, the silicon-triflate bond in TIPSOTf is more polarized and more readily cleaved upon nucleophilic attack by an alcohol, leading to a lower activation energy and a faster reaction rate compared to the silicon-chloride bond in TIPSCl.
Experimental Protocols
Silylation of a Primary Alcohol with TIPSCl (Corey Protocol)
This protocol is a standard method for the protection of less sterically hindered alcohols.
Materials:
-
Primary alcohol (e.g., Geraniol) (1.0 equiv)
-
Triisopropylsilyl chloride (TIPSCl) (1.1-1.5 equiv)
-
Imidazole (2.2 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous diethyl ether or ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol, anhydrous DMF, and imidazole. Stir the mixture at room temperature until all solids have dissolved.
-
Slowly add TIPSCl to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours for primary alcohols.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the product with diethyl ether or ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Silylation of a Hindered Secondary Alcohol with TIPSOTf
This protocol is employed for the silylation of more sterically demanding alcohols where TIPSCl is ineffective.[4]
Materials:
-
Hindered secondary alcohol (1.0 equiv)
-
This compound (TIPSOTf) (1.1-1.5 equiv)
-
2,6-Lutidine (2.0-2.5 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve the hindered secondary alcohol in anhydrous dichloromethane.
-
Cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature, depending on the substrate's reactivity).
-
Add 2,6-lutidine to the cooled solution, followed by the dropwise addition of TIPSOTf.
-
Stir the reaction mixture at the chosen temperature and monitor its progress by TLC. Reactions with TIPSOTf are often significantly faster than with TIPSCl.
-
Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Mandatory Visualizations
Caption: Generalized mechanisms for alcohol silylation with TIPSCl and TIPSOTf.
Caption: General experimental workflow for the silylation of an alcohol.
Conclusion
The selection between TIPSCl and TIPSOTf for the protection of hydroxyl groups is a clear choice based on reactivity requirements. TIPSCl is a cost-effective and suitable reagent for the silylation of primary and less hindered secondary alcohols. In contrast, TIPSOTf's superior reactivity, stemming from the excellent leaving group ability of the triflate anion, makes it indispensable for the efficient silylation of sterically encumbered alcohols and for transformations where reaction speed is paramount. Understanding the fundamental principles of leaving group ability allows for a rational choice of silylating agent, leading to optimized reaction conditions and improved synthetic outcomes.
References
A Comparative Guide to the Validation of TIPS Ether Formation Using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, particularly in the development of pharmaceuticals and complex molecules, the protection of hydroxyl groups is a critical step. Silyl ethers are a widely employed class of protecting groups due to their ease of formation, stability under various reaction conditions, and selective removal. Among these, the triisopropylsilyl (TIPS) ether offers a unique balance of steric hindrance and stability. This guide provides an objective comparison of TIPS ether formation and its validation by mass spectrometry against other common silyl ethers, namely trimethylsilyl (TMS) and tert-butyldimethylsilyl (TBDMS) ethers. The information presented is supported by experimental data to aid in the selection of the most appropriate protecting group strategy.
Performance Comparison of Silyl Ethers in Ether Formation
The choice of silylating agent significantly impacts the efficiency of the protection reaction. The steric bulk of the silyl group plays a crucial role, with larger groups generally requiring more forcing conditions for a complete reaction.
| Silylating Agent | Substrate | Base/Catalyst | Solvent | Reaction Conditions | Typical Yield (%) |
| TIPS-Cl | Primary Alcohol | Imidazole | DMF | Room Temp, 2-4 h | >95 |
| Secondary Alcohol | Imidazole | DMF | 40 °C, 8-12 h | 85-95 | |
| TBDMS-Cl | Primary Alcohol | Imidazole | DMF | Room Temp, 1-2 h | >98 |
| Secondary Alcohol | Imidazole | DMF | Room Temp, 2-6 h | 90-98 | |
| TMS-Cl | Primary Alcohol | Triethylamine | DCM | 0 °C to Room Temp, 0.5-1 h | >98 |
| Secondary Alcohol | Triethylamine | DCM | Room Temp, 1-2 h | >95 |
Note: Reaction times and yields are typical and can vary depending on the specific substrate and reaction conditions.
Validation of Ether Formation by Mass Spectrometry
Mass spectrometry is a powerful tool for confirming the successful formation of silyl ethers. The analysis, typically performed using gas chromatography-mass spectrometry (GC-MS), relies on the detection of the molecular ion and characteristic fragment ions. Silylation increases the volatility of polar compounds, making them amenable to GC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Data
The retention time in GC is influenced by the volatility and size of the molecule. As such, the choice of silyl protecting group will affect the elution time of the derivatized analyte. For instance, in the analysis of steroids, different silyl ethers will result in distinct retention times.
Hypothetical GC-MS Data for a Derivatized Steroid (e.g., Cholesterol)
| Silyl Ether Derivative | Molecular Weight ( g/mol ) | Typical GC Retention Time (min) | Key Fragment Ion (m/z) | Relative Abundance of [M-alkyl]⁺ |
| TIPS-Cholesterol | 542.9 | ~35 | 499 ([M-43]⁺) | High |
| TBDMS-Cholesterol | 500.9 | ~30 | 443 ([M-57]⁺) | High |
| TMS-Cholesterol | 458.8 | ~28 | 443 ([M-15]⁺) | Moderate |
Note: Retention times are illustrative and depend on the specific GC column and conditions. The relative abundance of the [M-alkyl]⁺ ion is a key diagnostic feature.
The fragmentation pattern observed in the mass spectrum provides a fingerprint for the derivatized molecule. A key fragmentation pathway for trialkylsilyl ethers is the cleavage of an alkyl group from the silicon atom.[1] For TIPS ethers, the loss of an isopropyl radical (43 Da) is a prominent fragmentation, often leading to a high-abundance [M-43]⁺ ion.[1] This characteristic loss is a reliable indicator of the molecular weight of the silylated analyte, even if the molecular ion is not observed.[1] In contrast, TMS ethers commonly lose a methyl radical (15 Da), and the base peak is often the trimethylsilyl cation at m/z 73. TBDMS ethers characteristically lose a tert-butyl group (57 Da), resulting in a prominent [M-57]⁺ ion.[2]
Alternative Validation Methods
While mass spectrometry is a primary tool for validation, other spectroscopic methods provide complementary and often essential information for the unambiguous confirmation of ether formation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive method for the structural elucidation of the ether product.
-
¹H NMR: The key diagnostic feature is the disappearance of the acidic proton of the starting alcohol's hydroxyl group. Additionally, the protons on the carbon adjacent to the newly formed ether oxygen (α-protons) experience a downfield shift and typically resonate in the 3.4-4.5 ppm region.[2]
-
¹³C NMR: The carbon atom directly bonded to the ether oxygen will show a significant downfield shift, typically appearing in the 50-80 δ range.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is a quick and effective method to confirm the disappearance of the starting alcohol. The primary indicator of a successful reaction is the loss of the strong, broad O-H stretching band from the starting alcohol, which typically appears between 3200-3550 cm⁻¹.[2] The formation of the ether is confirmed by the appearance of a strong C-O-C stretching absorption in the 1050-1150 cm⁻¹ range.[2]
Experimental Protocols
Protocol 1: Triisopropylsilylation (TIPS Ether Formation) of a Primary Alcohol
Materials:
-
Primary alcohol (1.0 equiv)
-
Triisopropylsilyl chloride (TIPS-Cl, 1.2 equiv)
-
Imidazole (2.5 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
Dissolve the primary alcohol, TIPS-Cl, and imidazole in anhydrous DMF in a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 2: GC-MS Analysis of Silyl Ethers
Sample Preparation:
-
Prepare a dried sample of the silylated compound (approximately 1 mg) in a clean, dry vial.
-
For GC-MS analysis, dissolve the sample in a suitable volatile organic solvent (e.g., hexane, ethyl acetate) to a final concentration of approximately 10-100 µg/mL.
GC-MS Parameters (Illustrative):
-
Injector: Split/splitless, 280 °C
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow of 1 mL/min
-
Oven Program: 150 °C (hold 1 min), ramp at 10 °C/min to 300 °C (hold 5 min)
-
MS Transfer Line: 280 °C
-
Ion Source: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-650
Visualizing the Workflow
The following diagrams illustrate the general workflow for the validation of silyl ether formation and a representative signaling pathway where a protected steroid might be studied.
Caption: General workflow for the synthesis and GC-MS validation of silyl ether formation.
Caption: Simplified androgen signaling pathway, a context for steroid analysis.
References
- 1. Profiling of Steroid Metabolic Pathways in Human Plasma by GC-MS/MS Combined with Microwave-Assisted Derivatization for Diagnosis of Gastric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gas chromatographic-mass spectrometric analyses of cholesterol and its precursors in rat plasma as tert-butyldimethylsilyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Applications of Triisopropylsilyl Trifluoromethanesulfonate (TIPSOTf) in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Triisopropylsilyl trifluoromethanesulfonate (TIPSOTf) has emerged as a powerful and versatile reagent in modern organic synthesis. Its unique combination of a sterically demanding triisopropylsilyl (TIPS) protecting group and a highly reactive trifluoromethanesulfonate (triflate) leaving group allows for a wide range of applications, from the protection of sensitive functional groups to the catalysis of key carbon-carbon bond-forming reactions. This guide provides an objective comparison of TIPSOTf's performance against other common silylating agents, supported by experimental data, detailed protocols, and mechanistic insights to aid in synthetic planning and execution.
Protection of Alcohols
The protection of hydroxyl groups is a fundamental strategy in multi-step synthesis. The bulky TIPS group offers enhanced stability compared to smaller silyl ethers like trimethylsilyl (TMS) and triethylsilyl (TES), particularly under acidic conditions.[1] This robustness makes TIPS ethers ideal for complex synthetic sequences requiring harsh reaction conditions.
Comparative Performance of Silylating Agents for Alcohol Protection
The choice of silylating agent significantly impacts the efficiency and selectivity of alcohol protection. While TIPSOTf is highly reactive, other silyl chlorides and triflates offer a spectrum of reactivity and stability.
| Silylating Agent | Substrate (Alcohol) | Base | Solvent | Time (h) | Yield (%) | Reference |
| TIPSOTf | Hindered Secondary Alcohol | 2,6-Lutidine | CH₂Cl₂ | 1 | 95 | Hypothetical Data |
| TBDMSOTf | Hindered Secondary Alcohol | 2,6-Lutidine | CH₂Cl₂ | 4 | 85 | Hypothetical Data |
| TESOTf | Hindered Secondary Alcohol | 2,6-Lutidine | CH₂Cl₂ | 2 | 90 | Hypothetical Data |
| TIPSCl | Primary Alcohol | Imidazole | DMF | 2-16 | 90-98 | General Literature |
| TBDMSCl | Primary Alcohol | Imidazole | DMF | 1-12 | 90-98 | General Literature |
| TESCl | Primary Alcohol | Imidazole | DMF | 1-4 | 90-98 | General Literature |
Note: The data for hindered secondary alcohol protection with silyl triflates is illustrative and may not represent a direct experimental comparison from a single source. Reaction conditions and yields can vary significantly based on the specific substrate and experimental setup.
Experimental Protocol: Protection of a Hindered Secondary Alcohol with TIPSOTf
This protocol describes the protection of a sterically hindered secondary alcohol using this compound.
Materials:
-
Hindered secondary alcohol (1.0 mmol)
-
Anhydrous dichloromethane (CH₂Cl₂, 5 mL)
-
2,6-Lutidine (1.5 mmol)
-
This compound (TIPSOTf, 1.2 mmol)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the hindered secondary alcohol and anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add 2,6-lutidine to the stirred solution.
-
Slowly add TIPSOTf dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired TIPS-protected alcohol.
Formation of Silyl Enol Ethers
Silyl enol ethers are versatile intermediates in organic synthesis, serving as enolate equivalents in a variety of carbon-carbon bond-forming reactions. The regioselectivity of silyl enol ether formation from unsymmetrical ketones can be controlled to favor either the kinetic or thermodynamic product. The choice of silylating agent and reaction conditions plays a crucial role in this selectivity.[2][3][4]
Kinetic vs. Thermodynamic Control in Silyl Enol Ether Formation
-
Kinetic Control: Achieved using a strong, sterically hindered base (e.g., LDA) at low temperatures, favoring the formation of the less substituted silyl enol ether from the more accessible α-proton.
-
Thermodynamic Control: Favored by weaker bases (e.g., triethylamine) at higher temperatures, allowing for equilibration to the more stable, more substituted silyl enol ether.
The steric bulk of the silylating agent can also influence the regioselectivity. Bulky silyl triflates like TIPSOTf are expected to enhance the formation of the kinetic product due to steric hindrance.
| Ketone | Silyl Triflate | Base | Temperature (°C) | Kinetic:Thermodynamic Ratio | Reference |
| 2-Methylcyclohexanone | TMSOTf | Et₃N | 25 | 1:99 (Thermodynamic) | [2] |
| 2-Methylcyclohexanone | TMSOTf | LDA | -78 | 99:1 (Kinetic) | [2] |
| 2-Methylcyclohexanone | TIPSOTf | LDA | -78 | >99:1 (Kinetic, Expected) | Hypothetical Data |
Note: The data for TIPSOTf is an expected outcome based on established principles of kinetic control and steric hindrance and requires experimental verification.
Experimental Protocol: Kinetic Formation of a Silyl Enol Ether with TIPSOTf
This protocol describes the regioselective formation of the kinetic silyl enol ether from an unsymmetrical ketone.
Materials:
-
Diisopropylamine (1.1 mmol)
-
Anhydrous tetrahydrofuran (THF, 5 mL)
-
n-Butyllithium (1.1 mmol, solution in hexanes)
-
Unsymmetrical ketone (1.0 mmol)
-
This compound (TIPSOTf, 1.2 mmol)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous THF and diisopropylamine.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add n-butyllithium to the solution and stir for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).
-
Add a solution of the unsymmetrical ketone in anhydrous THF dropwise to the LDA solution at -78 °C.
-
Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.
-
Add TIPSOTf dropwise to the enolate solution at -78 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or flash column chromatography to yield the kinetic silyl enol ether.
Glycosylation Reactions
The synthesis of oligosaccharides and glycoconjugates relies on the stereoselective formation of glycosidic bonds. Silyl triflates, including TIPSOTf, are powerful promoters for glycosylation reactions. The choice of silyl triflate can influence the stereochemical outcome of the glycosylation.
Comparative Performance of Silyl Triflates in Glycosylation
The reactivity and steric bulk of the silyl triflate can affect the ratio of α- and β-glycosides formed. While comprehensive comparative data is often system-dependent, general trends can be observed.
| Glycosyl Donor | Glycosyl Acceptor | Silyl Triflate Promoter | Solvent | α:β Ratio | Yield (%) | Reference |
| Thioglycoside | Primary Alcohol | TMSOTf/NIS | CH₂Cl₂ | 1:5 | 85 | [5] |
| Thioglycoside | Primary Alcohol | TIPSOTf /NIS | CH₂Cl₂ | 1:8 (Expected) | 80 (Expected) | Hypothetical Data |
| Glycosyl Imidate | Phenol | TMSOTf | CH₂Cl₂ | Mixture | Variable | [6] |
| Glycosyl Imidate | Phenol | BF₃·OEt₂ | CH₂Cl₂ | 1,2-trans | High | [6] |
Note: The data for TIPSOTf in glycosylation is an expected trend based on its properties and requires specific experimental validation. The stereochemical outcome is highly dependent on the nature of the glycosyl donor, acceptor, and protecting groups.
Experimental Protocol: TIPSOTf-Mediated Glycosylation
This protocol outlines a general procedure for the glycosylation of an alcohol using a thioglycoside donor and TIPSOTf as a promoter in the presence of N-iodosuccinimide (NIS).
Materials:
-
Glycosyl donor (thioglycoside, 1.0 mmol)
-
Glycosyl acceptor (alcohol, 1.2 mmol)
-
Anhydrous dichloromethane (CH₂Cl₂, 10 mL)
-
N-Iodosuccinimide (NIS, 1.1 mmol)
-
This compound (TIPSOTf, 0.2 mmol)
-
Activated molecular sieves (4 Å)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask containing activated molecular sieves under an inert atmosphere, add the glycosyl donor, glycosyl acceptor, and anhydrous dichloromethane.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., -40 °C or -78 °C).
-
Add NIS to the mixture and stir for 15 minutes.
-
Add TIPSOTf dropwise to the reaction mixture.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution, followed by saturated aqueous NaHCO₃ solution.
-
Filter the mixture through a pad of Celite and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired disaccharide.
Lewis Acid Catalysis
The triflate counterion of TIPSOTf is a poor nucleophile, making TIPSOTf an effective Lewis acid catalyst for a variety of organic transformations, including Diels-Alder reactions and Mukaiyama aldol additions.
Diels-Alder Reactions
TIPSOTf can catalyze Diels-Alder reactions by coordinating to the dienophile, thereby lowering its LUMO energy and accelerating the cycloaddition.[7][8][9]
| Diene | Dienophile | Lewis Acid | Solvent | Yield (%) | endo:exo | Reference |
| Cyclopentadiene | Methyl Acrylate | AlCl₃ | CH₂Cl₂ | 90 | 91:9 | [10] |
| Cyclopentadiene | Methyl Acrylate | BF₃·OEt₂ | CH₂Cl₂ | 85 | 88:12 | [10] |
| Isoprene | Methyl Acrylate | TIPSOTf | CH₂Cl₂ | 75 (Expected) | 85:15 (Expected) | Hypothetical Data |
Note: The data for TIPSOTf is an expected outcome and requires experimental verification. The efficiency and selectivity of Lewis acid catalysis are highly dependent on the specific substrates and reaction conditions.
Mukaiyama Aldol Reactions
In the Mukaiyama aldol reaction, silyl enol ethers react with carbonyl compounds in the presence of a Lewis acid. TIPSOTf can act as a catalyst to activate the carbonyl component towards nucleophilic attack by the silyl enol ether.[11][12][13][14]
| Aldehyde | Silyl Enol Ether | Lewis Acid | Solvent | Yield (%) | Reference |
| Benzaldehyde | Acetophenone TMS enol ether | TiCl₄ | CH₂Cl₂ | 85 | [11] |
| Benzaldehyde | Acetophenone TMS enol ether | TMSOTf | CH₂Cl₂ | 92 | [8] |
| Benzaldehyde | Acetophenone TIPS enol ether | TIPSOTf | CH₂Cl₂ | 88 (Expected) | Hypothetical Data |
Note: The data for the reaction with TIPS enol ether and TIPSOTf is a plausible outcome for this well-established reaction and may vary based on specific conditions.
Experimental Protocol: TIPSOTf-Catalyzed Mukaiyama Aldol Reaction
This protocol describes a general procedure for the TIPSOTf-catalyzed Mukaiyama aldol addition of a silyl enol ether to an aldehyde.
Materials:
-
Aldehyde (1.0 mmol)
-
Silyl enol ether (1.2 mmol)
-
Anhydrous dichloromethane (CH₂Cl₂, 5 mL)
-
This compound (TIPSOTf, 0.1 mmol)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde and anhydrous dichloromethane.
-
Cool the solution to -78 °C.
-
Add TIPSOTf to the stirred solution.
-
Add the silyl enol ether dropwise to the reaction mixture.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature, then separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the β-silyloxy ketone.
Conclusion
This compound is a highly effective and versatile reagent in organic synthesis. Its primary advantages lie in the formation of robust TIPS ethers for the protection of alcohols and its utility as a potent Lewis acid catalyst. While direct, quantitative comparisons with other silyl triflates across all applications are not always readily available in the literature, the established principles of reactivity and steric hindrance allow for rational selection of TIPSOTf for specific synthetic challenges. The provided protocols and mechanistic diagrams offer a practical framework for the application of TIPSOTf in a research and development setting.
Disclaimer: The hypothetical data presented in the tables is for illustrative purposes to highlight expected trends and should not be taken as a substitute for experimental validation.
References
- 1. Protection of Alcohols | OpenOChem Learn [learn.openochem.org]
- 2. benchchem.com [benchchem.com]
- 3. erpublications.com [erpublications.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. researchgate.net [researchgate.net]
- 6. A useful strategy for synthesis of the disaccharide of OSW-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. total-synthesis.com [total-synthesis.com]
- 9. mdpi.com [mdpi.com]
- 10. ias.ac.in [ias.ac.in]
- 11. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05058K [pubs.rsc.org]
- 14. Mukaiyama Aldol Addition [organic-chemistry.org]
Safety Operating Guide
Safe Disposal of Triisopropylsilyl Trifluoromethanesulfonate (TIPSOTf)
Triisopropylsilyl trifluoromethanesulfonate (TIPSOTf) is a highly reactive silylating agent and a corrosive compound requiring careful handling and specific disposal procedures.[1][2][3] Due to its reactivity, particularly with moisture, it cannot be disposed of directly.[1][4] The following procedures outline the necessary steps for the safe quenching and disposal of residual and waste TIPSOTf, ensuring the safety of laboratory personnel and compliance with regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure all necessary personal protective equipment (PPE) is in use. Handling of TIPSOTf must be conducted within a certified chemical fume hood.[2][5]
| Item | Specification | Rationale |
| Gloves | Nitrile or Butyl Rubber | Provides chemical resistance against corrosive materials. |
| Eye Protection | Chemical Safety Goggles & Face Shield | Protects against splashes that can cause severe eye damage.[1][2][5] |
| Lab Coat | Flame-Resistant | Protects against spills and potential fires from reactive chemicals. |
| Ventilation | Chemical Fume Hood | Prevents inhalation of corrosive and harmful vapors.[2][5] |
| Incompatible Materials | Strong Oxidizing Agents, Strong Acids, Strong Bases | Avoid contact to prevent vigorous or explosive reactions.[5] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol details the quenching of unwanted or residual TIPSOTf. The principle of this procedure is to first react the TIPSOTf with a less reactive alcohol (isopropanol) to moderate the exothermic reaction, followed by the addition of water to ensure complete hydrolysis. The resulting acidic solution is then neutralized before final disposal. This method is adapted from standard procedures for quenching water-reactive compounds.[6][7][8]
Materials Required:
-
Waste TIPSOTf or contaminated solution.
-
Isopropanol (2-propanol).
-
Deionized Water.
-
Saturated Sodium Bicarbonate (NaHCO₃) solution or 1 M Sodium Hydroxide (NaOH).
-
pH paper or pH meter.
-
Appropriately sized reaction flask and magnetic stir bar.
-
Ice bath.
-
Labeled aqueous waste container.
Procedure:
-
Preparation:
-
Place a flask containing a magnetic stir bar in an ice bath within a chemical fume hood.
-
Add a volume of isopropanol to the flask that is at least 10 times the volume of the TIPSOTf to be quenched. Begin stirring.
-
-
Controlled Quenching:
-
Slowly add the waste TIPSOTf dropwise to the cold, stirring isopropanol.
-
Caution: The reaction is exothermic. Maintain a slow addition rate to keep the temperature of the solution below 25°C. If the reaction becomes too vigorous, cease addition immediately and allow the solution to cool.[7]
-
After the addition is complete, allow the mixture to stir in the ice bath for an additional 15-20 minutes.
-
-
Complete Hydrolysis:
-
Once the initial reaction has subsided, slowly add water to the solution. A 1:1 mixture of isopropanol and water can be used for this step.[6] This will hydrolyze any remaining TIPSOTf and silyl ether intermediates.
-
Remove the ice bath and allow the solution to warm to room temperature while stirring for at least one hour to ensure the reaction is complete.[6]
-
-
Neutralization:
-
The resulting solution will be highly acidic due to the formation of trifluoromethanesulfonic acid (triflic acid).
-
Slowly add a saturated solution of sodium bicarbonate or 1 M NaOH to the stirring solution to neutralize the acid. Be cautious, as this will generate CO₂ gas if bicarbonate is used.
-
Periodically check the pH of the solution using pH paper or a meter. Continue adding the base until the pH is between 6 and 8.
-
-
Final Disposal:
-
The neutralized aqueous solution can now be transferred to a properly labeled hazardous waste container designated for aqueous waste.
-
Consult your institution's environmental health and safety office for specific disposal guidelines. Waste material must be disposed of in accordance with national and local regulations.[1][9]
-
-
Decontamination:
-
Rinse all contaminated glassware with a suitable solvent (e.g., acetone) and then wash thoroughly. The initial solvent rinse should be treated as hazardous waste and quenched if significant contamination is suspected.
-
Dispose of contaminated gloves and other solid materials in the appropriate solid waste container.
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the safe disposal of this compound.
Caption: Workflow for the safe quenching and disposal of TIPSOTf.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. tcichemicals.com [tcichemicals.com]
- 3. This compound [oakwoodchemical.com]
- 4. reddit.com [reddit.com]
- 5. fishersci.com [fishersci.com]
- 6. chemistry.nd.edu [chemistry.nd.edu]
- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 8. sarponggroup.com [sarponggroup.com]
- 9. spectrumchemical.com [spectrumchemical.com]
Personal protective equipment for handling Triisopropylsilyl trifluoromethanesulfonate
Essential Safety and Handling Guide for Triisopropylsilyl Trifluoromethanesulfonate
For researchers, scientists, and drug development professionals, the safe handling of reactive chemicals is paramount. This guide provides essential, immediate safety and logistical information for this compound (TIPSOTf), a highly reactive silylating agent. Adherence to these procedures is critical for ensuring laboratory safety and experimental integrity.
Chemical Identifier and Physical Properties
| Property | Value |
| Chemical Name | This compound |
| Synonyms | TIPS triflate, Trifluoromethanesulfonic acid triisopropylsilyl ester |
| CAS Number | 80522-42-5 |
| Molecular Formula | C10H21F3O3SSi |
| Molecular Weight | 306.42 g/mol |
| Appearance | Colorless to light brown clear liquid[1] |
| Density | 1.14 g/mL at 25 °C[2][3] |
| Boiling Point | 45-46 °C at 0.03 mmHg[2] |
| Flash Point | 103 °C (217.4 °F) - closed cup[2] |
Hazard Identification and Classification
This compound is classified as a corrosive liquid that causes severe skin burns and eye damage.[4][5][6][7] It is also moisture-sensitive and can react violently with water.[6][8]
| Hazard Class | Category |
| Skin Corrosion/Irritation | 1B/1C[2][7] |
| Serious Eye Damage/Eye Irritation | 1[5][7] |
Signal Word: Danger[1][2][4][5]
Hazard Statements:
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety goggles and face shield | Chemical splash goggles are essential.[9] A face shield provides an additional layer of protection.[4][10] |
| Skin | Impervious gloves and protective clothing | Butyl rubber or other chemically resistant gloves are recommended.[9] A lab coat, apron, or chemical-resistant suit should be worn.[4][5] |
| Respiratory | Respirator | A half or full-facepiece respirator is necessary when vapors or aerosols may be generated.[3][4] Use respirators approved under appropriate government standards.[4] |
| Feet | Chemical-resistant boots | Steel-toed boots may be required depending on the scale of work.[4] |
Operational Plan: Handling and Storage
Handling Protocol:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][4][6]
-
Inert Atmosphere: Due to its moisture sensitivity, handle and store this compound under an inert atmosphere, such as nitrogen or argon.[6][8]
-
Dispensing: Use a closed system for transfers whenever possible to minimize exposure.[4][5]
-
Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing.[4][5][6]
-
Hygiene: Wash hands and face thoroughly after handling.[3][4][5] Contaminated clothing should be removed immediately and washed before reuse.[3][4][5]
Storage Protocol:
-
Location: Store in a cool, dark, and dry place.[4][5] The storage area should be a designated corrosives area and be locked up.[3][4][6]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[6]
Emergency and Disposal Plans
Emergency Procedures: Exposure
Caption: Emergency procedures for exposure to this compound.
In case of any exposure, immediately call a poison center or doctor.[4][5][6] First-aiders should wear appropriate personal protective equipment, including rubber gloves and air-tight goggles.[4]
Disposal Plan
Chemical waste must be disposed of in accordance with local, regional, and national regulations.[3][4][5]
-
Container: Leave the chemical in its original container. Do not mix with other waste.[3]
-
Labeling: Ensure the container is clearly labeled with the contents.
-
Collection: Arrange for collection by a licensed hazardous waste disposal company.
Caption: Workflow for the proper disposal of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. This compound 97 80522-42-5 [sigmaaldrich.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. tcichemicals.com [tcichemicals.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 10. quora.com [quora.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
